molecular formula C3H5BrO2 B167591 (R)-(+)-2-Bromopropionic acid CAS No. 10009-70-8

(R)-(+)-2-Bromopropionic acid

Cat. No.: B167591
CAS No.: 10009-70-8
M. Wt: 152.97 g/mol
InChI Key: MONMFXREYOKQTI-UWTATZPHSA-N
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Description

(R)-(+)-2-Bromopropionic acid is a useful research compound. Its molecular formula is C3H5BrO2 and its molecular weight is 152.97 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-bromopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BrO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6)/t2-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONMFXREYOKQTI-UWTATZPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10009-70-8
Record name 2-Bromopropionic acid, (R)-
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Record name (2R)-2-bromopropanoic acid
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Record name 2-BROMOPROPIONIC ACID, (R)-
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Foundational & Exploratory

An In-Depth Technical Guide to (R)-(+)-2-Bromopropionic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

(R)-(+)-2-Bromopropionic acid , a vital chiral building block, plays a pivotal role in the asymmetric synthesis of numerous pharmaceutical compounds, most notably non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and insights into its reactivity and applications in drug development.

Core Chemical and Physical Properties

This compound is a colorless to pale yellow liquid under standard conditions.[1][2][3] Its chirality, arising from the stereocenter at the second carbon, is fundamental to its utility in producing enantiomerically pure pharmaceuticals. A thorough compilation of its key physicochemical properties is presented in Table 1.

PropertyValueReferences
CAS Number 10009-70-8[4]
Molecular Formula C₃H₅BrO₂[4]
Molecular Weight 152.97 g/mol [4]
Appearance Colorless to pale yellow liquid[1][2][3]
Melting Point 25-30 °C[3]
Boiling Point 203 °C (at 760 mmHg); 104 °C (at 16 mmHg)[3][5]
Density 1.692 g/mL at 20 °C
Refractive Index n20/D 1.475
Optical Activity [α]20/D +26±2°, neat
Flash Point 100 °C[5]
Solubility Soluble in water, ethanol, and other organic solvents.[3]

Table 1: Physicochemical Properties of this compound

Reactivity and Stability

This compound is a stable compound under recommended storage conditions, kept in a cool, dark place under an inert atmosphere.[5] However, it is sensitive to light and air.[5] It is incompatible with strong oxidizing agents, bases, and reducing agents.[1] The bromine atom at the α-position to the carboxylic acid group makes it susceptible to nucleophilic substitution reactions, a key feature exploited in organic synthesis.

The stereochemistry of these reactions is highly dependent on the reaction conditions. With a high concentration of a strong nucleophile, the reaction typically proceeds via an S(_N)2 mechanism, resulting in an inversion of configuration.[6][7] Conversely, under conditions with a low concentration of a weaker nucleophile, neighboring group participation (NGP) by the adjacent carboxylate group can lead to retention of configuration.[6][7]

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of this compound have been reported. The choice of method often depends on the desired scale, purity, and available starting materials.

Method 1: From (S)-2-(Methylsulfonyloxy)propanoic acid

This method involves the nucleophilic substitution of a mesylate precursor with lithium bromide, leading to an inversion of configuration.[8]

Materials:

  • (S)-2-(Methylsulfonyloxy)propanoic acid

  • Lithium bromide

  • Toluene

  • Pure water

Procedure: [8]

  • To 0.50 g of (S)-2-methanesulfonyloxypropionic acid, add 10 ml of toluene.

  • Add 0.26 g of lithium bromide to the mixture.

  • Stir the resulting mixture at 60°C for 1 hour.

  • Cool the reaction mixture to 20°C.

  • Add 5 ml of pure water and stir for 30 minutes at 20°C.

  • Separate the organic layer, which contains the this compound.

This method yields the product with a reported optical purity of 92.3% ee.[8]

Method 2: From D-Alanine

This procedure utilizes the diazotization of D-alanine followed by displacement with bromide.[9]

Materials:

  • D-Alanine

  • 48% aqueous Hydrobromic acid (HBr)

  • Sodium nitrite (B80452) (NaNO₂)

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Ether (Et₂O)

  • Calcium chloride (CaCl₂)

  • Cracked ice

Procedure: [9]

  • Dissolve 50 g (0.56 mol) of D-Alanine in a mixture of 580 mL of 48% aqueous HBr and 1 L of water.

  • Add cracked ice to give a total volume of 3 L.

  • Add 104.3 g (1.51 mol) of NaNO₂ in small portions with stirring.

  • Follow with the addition of 700 g of Na₂SO₄.

  • Allow the stirred reaction to warm to 15 °C.

  • Decant the solution from any solids and extract with five 500-mL portions of ether.

  • Dry the combined ether extracts over Na₂SO₄ and then CaCl₂.

  • Concentrate the solution in vacuo to yield the product as an oil.

This method is notable for producing enantiomerically pure acid from an enantiomerically pure starting material.[9]

Asymmetric Synthesis and Applications in Drug Development

The primary application of this compound lies in its role as a chiral synthon for the synthesis of various pharmaceuticals, particularly the 2-arylpropionic acids, a class of NSAIDs commonly known as "profens" (e.g., Ibuprofen, Naproxen, and Fenoprofen).[10] The anti-inflammatory activity of these drugs predominantly resides in the (S)-enantiomer.[10] Therefore, the use of enantiomerically pure starting materials like this compound is crucial for efficient asymmetric synthesis.

The synthesis of these profens often involves a nucleophilic substitution reaction where an aryl nucleophile displaces the bromide from this compound or its derivatives. The stereochemistry of this reaction is critical and is often controlled to achieve the desired (S)-enantiomer of the final drug product.

Reaction Mechanism Visualization

The following diagram illustrates the general S(_N)2 reaction mechanism involved in the synthesis of a profen, where an aryl Grignard reagent acts as the nucleophile, attacking the stereocenter of an ester derivative of this compound, leading to an inversion of configuration to yield the desired (S)-enantiomer of the profen ester.

Caption: S(_N)2 mechanism for profen synthesis.

Biological Significance

While this compound itself is primarily a synthetic intermediate, its importance in drug development cannot be overstated. The metabolic chiral inversion of some profens from the inactive (R)-enantiomer to the active (S)-enantiomer in the body highlights the significance of stereochemistry in pharmacology.[11] However, this inversion is not always efficient or desirable, making the direct synthesis of the active (S)-enantiomer, often facilitated by chiral building blocks like this compound, a more elegant and efficient approach in pharmaceutical manufacturing. The use of enantiomerically pure drugs can lead to improved therapeutic efficacy, reduced side effects, and lower required dosages.

References

An In-depth Technical Guide to (R)-(+)-2-Bromopropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

(R)-(+)-2-Bromopropionic acid , identified by the CAS number 10009-70-8 , is a significant chiral building block in the fields of organic synthesis and pharmaceutical development.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development. Its utility lies in its ability to facilitate the creation of enantiomerically pure compounds, a critical requirement in the formulation of many modern drugs and agrochemicals.[1][2] The bromine substituent enhances its reactivity, making it a valuable intermediate for asymmetric synthesis.[1]

Physicochemical and Spectroscopic Data

This compound is a colorless to yellow or brown liquid.[1][3] It is sensitive to air, light, heat, and moisture.[3][4] Key quantitative properties are summarized below for easy reference.

PropertyValueCitations
CAS Number 10009-70-8[1][5]
Molecular Formula C₃H₅BrO₂[1][5][6]
Molecular Weight 152.97 g/mol [7]
Appearance Colorless or brown clear liquid[1]
Purity ≥ 98% (GC)[1][6]
Density 1.692 - 1.7 g/mL at 20 °C[1]
Boiling Point 104 °C at 16 mmHg[1][8]
Refractive Index n20/D = 1.47 - 1.475[1]
Optical Rotation [α]20/D = +26° to +27° (neat)[1]
Flash Point 100 °C (212 °F) - closed cup
Storage Temperature 2-8°C, refrigerated, under inert gas[1][4]
InChI Key MONMFXREYOKQTI-UWTATZPHSA-N[5]
SMILES String C--INVALID-LINK--C(O)=O

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure this compound is crucial for its application. Several synthetic routes have been established, often involving stereospecific reactions.

Synthesis from D-Alanine

A common method involves the diazotization of D-Alanine followed by displacement with bromide.[9] This reaction proceeds with retention of configuration.

Experimental Protocol:

  • Dissolve D-Alanine (e.g., 50 g, 0.56 mol) in a mixture of 48% aqueous hydrobromic acid (580 mL) and water (1 L).[9]

  • Cool the mixture with cracked ice to give a total volume of 3 L.[9]

  • Add sodium nitrite (B80452) (NaNO₂) (e.g., 104.3 g, 1.51 mol) in small portions while stirring vigorously.[9]

  • Following the addition of NaNO₂, add sodium sulfate (B86663) (Na₂SO₄) (e.g., 700 g).[9]

  • Allow the reaction mixture to warm to 15 °C.[9]

  • Decant the liquid from the solids and perform multiple extractions with diethyl ether (e.g., five 500-mL portions).[9]

  • Dry the combined ether extracts over sodium sulfate and then calcium chloride.[9]

  • Concentrate the solution in vacuo to yield the crude product as an oil.[9]

  • Purify the oil by distillation, collecting the fraction at 104-108 °C (25 torr).[9]

Synthesis from (S)-2-(methylsulfonyloxy)propionic acid

Another reported method involves the reaction of (S)-2-(methylsulfonyloxy)propionic acid with lithium bromide, which proceeds via an Sₙ2 reaction, resulting in an inversion of stereochemistry.[10]

Experimental Protocol:

  • To a mixture of (S)-2-methanesulfonyloxypropionic acid (0.50 g) in toluene (B28343) (10 ml), add lithium bromide (0.26 g).[10]

  • Stir the resulting mixture at 60°C for 1 hour.[10]

  • Cool the reaction to 20°C and add 5 ml of pure water.[10]

  • Stir for 30 minutes at 20°C, then separate the organic layer.[10]

  • The organic layer contains (R)-2-bromopropionic acid. This method reports a yield of 45% with an optical purity of 92.3% ee.[10]

Synthesis_Workflow Start Starting Material ((S)-2-(methylsulfonyloxy)propionic acid) Reaction SN2 Reaction (60°C, 1 hr) Start->Reaction Step 1 Reagents Reagents (LiBr, Toluene) Reagents->Reaction Workup Aqueous Workup & Phase Separation Reaction->Workup Step 2 Product This compound Workup->Product Purification

Caption: General workflow for the synthesis of this compound.

Applications in Research and Development

This compound is a versatile reagent with several key applications in chemical synthesis.

  • Chiral Building Block: Its primary use is as a chiral precursor in the asymmetric synthesis of complex molecules.[1] It allows for the introduction of a specific stereocenter, which is fundamental in the development of pharmaceuticals where often only one enantiomer is biologically active.[2][11]

  • Pharmaceutical Synthesis: It serves as an important intermediate in the creation of various pharmaceuticals, including anti-inflammatory and analgesic drugs.[1]

  • Agrochemicals and Specialty Chemicals: Beyond pharmaceuticals, it is employed in the production of advanced agrochemicals and other specialty chemicals.[1]

  • Chiral Auxiliary: It can be used as a chiral auxiliary, a molecule that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction.[1]

Chiral_Synthesis_Application cluster_0 Asymmetric Synthesis R_Br This compound (Chiral Building Block) Product Enantiomerically Pure Product (S)-Nu-Propionic Acid Derivative R_Br->Product SN2 Reaction (Stereochemical Inversion) Nucleophile Nucleophile (Nu-) Nucleophile->R_Br Safety_Protocol Exposure Exposure Occurs Skin Skin Contact Exposure->Skin Route Eyes Eye Contact Exposure->Eyes Route Inhalation Inhalation Exposure->Inhalation Route Ingestion Ingestion Exposure->Ingestion Route Flush_Skin Flush with water (15 min) Remove contaminated clothes Skin->Flush_Skin Flush_Eyes Flush with water (15 min) Eyes->Flush_Eyes Fresh_Air Move to fresh air Provide oxygen if needed Inhalation->Fresh_Air Rinse_Mouth Rinse mouth Do NOT induce vomiting Ingestion->Rinse_Mouth Medical_Aid Seek Immediate Medical Attention Flush_Skin->Medical_Aid Flush_Eyes->Medical_Aid Fresh_Air->Medical_Aid Rinse_Mouth->Medical_Aid

References

physical properties of (R)-(+)-2-Bromopropionic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of (R)-(+)-2-Bromopropionic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core , a chiral building block significant in pharmaceutical and agrochemical synthesis. The information is presented to support research and development activities, with a focus on clarity, data accessibility, and experimental context.

Core Physical and Chemical Properties

This compound, also known by its IUPAC name (2R)-2-bromopropanoic acid, is a colorless to light yellow liquid at room temperature.[1][2] It is a chiral carboxylic acid widely used as an intermediate in organic synthesis.[3][4] The following table summarizes its key physical properties for easy reference and comparison.

PropertyValue
IUPAC Name 2-bromopropanoic acid[1][5]
Synonyms (R)-2-Bromopropanoic acid, (+)-2-Bromopropanoic acid[6]
CAS Number 10009-70-8[6]
Molecular Formula C₃H₅BrO₂[6]
Molecular Weight 152.97 g/mol [5]
Appearance Colorless to light yellow liquid[1][2][3]
Melting Point 25 °C[5][6]
Boiling Point 203 °C (at standard pressure)[3][6][7]
Density 1.692 g/mL at 20 °C[6]
Refractive Index (n20/D) 1.475[6]
Specific Rotation ([α]20/D) +26 ±2° (neat)
pKa 2.97 (at 25 °C)[7], 3.00 ± 0.10 (Predicted)[6]
Solubility Soluble in water; miscible with alcohol, ether, and chloroform.[1][3][4]
Storage Temperature 2-8°C[6]

Experimental Protocols

The accurate determination of physical properties is critical for compound identification, purity assessment, and process development. Below are detailed methodologies for key experimental procedures.

Determination of Melting Point

The melting point is a fundamental property used to identify a substance and assess its purity. Impurities typically lower and broaden the melting point range.[8][9]

Methodology:

  • Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube, which is then sealed at one end.[8] The sample is packed down to a height of 1-2 mm.[8]

  • Apparatus: A melting point apparatus, which consists of a heating block or an oil bath and a thermometer or a digital temperature sensor, is used.[8]

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a steady, slow rate (e.g., 2 °C per minute) near the expected melting point to ensure thermal equilibrium.[9]

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[9]

  • Mixed Melting Point for Purity: To confirm the identity of a compound, a mixed melting point can be determined. A 50:50 mixture of the unknown sample with a known reference standard is prepared.[9] If the melting point of the mixture is sharp and identical to the known compound, the unknown is likely the same substance. A depressed and broadened melting range indicates the samples are different.[9]

Determination of Specific Rotation

Specific rotation is a characteristic property of a chiral compound and is measured using a polarimeter. It is defined as the observed angle of optical rotation when plane-polarized light passes through a sample of a specific path length and concentration.[10]

Methodology:

  • Sample Preparation: A solution of the chiral compound is prepared by accurately weighing the substance and dissolving it in a known volume of an appropriate achiral solvent. For a neat liquid like this compound, the pure liquid is used directly.

  • Apparatus: A polarimeter is used. This instrument consists of a light source (typically a sodium lamp, 589 nm), a polarizer, a sample tube, an analyzer, and a detector.[10][11]

  • Procedure:

    • The polarimeter is calibrated by filling the sample tube with the pure solvent (or air for a neat sample) and setting the reading to zero.

    • The sample tube is then filled with the prepared solution or the neat liquid, ensuring no air bubbles are present.[11]

    • The tube is placed in the polarimeter.

    • The analyzer is rotated until the light intensity is at a minimum or maximum, and the observed angle of rotation (α) is recorded.[10]

  • Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:

    • α is the observed rotation in degrees.

    • l is the path length of the sample tube in decimeters (dm).

    • c is the concentration of the solution in g/mL (or density for a neat liquid).[11]

Visualizations: Workflows and Logic

The following diagrams illustrate logical and experimental workflows relevant to the characterization of this compound.

G cluster_0 Compound Characterization Workflow A Initial Sample (this compound) B Spectroscopic Analysis (NMR, IR, MS) A->B C Physical Property Measurement A->C D Structural Confirmation B->D E Purity Assessment (GC, HPLC) C->E F Chiral Purity (Polarimetry) C->F G Final Characterized Compound D->G E->G F->G

Caption: A logical workflow for the comprehensive characterization of a chemical sample.

G cluster_1 Mixed Melting Point Experimental Workflow Start Start Prep_Unknown Prepare Unknown Sample in Capillary Tube Start->Prep_Unknown Prep_Known Prepare Known Standard in Capillary Tube Start->Prep_Known Prep_Mix Prepare 50:50 Mixture of Unknown + Known Start->Prep_Mix Measure_MP Measure Melting Point Range of All Three Samples Prep_Unknown->Measure_MP Prep_Known->Measure_MP Prep_Mix->Measure_MP Decision Compare Melting Ranges Measure_MP->Decision Result_Pure Conclusion: Unknown is Pure and Identical to Standard (MP is sharp and unchanged) Decision->Result_Pure Identical Result_Impure Conclusion: Unknown is Impure or a Different Compound (MP is depressed and broad) Decision->Result_Impure Different

Caption: A workflow diagram for purity assessment using the mixed melting point technique.

G cluster_2 Polarimetry Experimental Workflow Start Start Calibrate Calibrate Polarimeter with Blank (Solvent) Start->Calibrate Prepare_Sample Prepare Sample Solution or use Neat Liquid Calibrate->Prepare_Sample Fill_Cell Fill Polarimeter Cell, Ensure No Bubbles Prepare_Sample->Fill_Cell Measure_Rotation Measure Observed Optical Rotation (α) Fill_Cell->Measure_Rotation Calculate Calculate Specific Rotation [α] = α / (l × c) Measure_Rotation->Calculate Result Report Specific Rotation with Conditions (e.g., [α]20/D +26°) Calculate->Result

Caption: A step-by-step workflow for determining the specific rotation of a chiral compound.

References

Solubility Profile of (R)-(+)-2-Bromopropionic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (R)-(+)-2-Bromopropionic acid in various organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this guide focuses on qualitative solubility, the underlying chemical principles governing solubility, and standardized experimental protocols for determining precise solubility parameters in a laboratory setting.

Introduction

This compound is a chiral carboxylic acid widely used as a building block in the synthesis of pharmaceuticals and other specialty chemicals. Its solubility in organic solvents is a critical parameter for reaction kinetics, purification processes such as crystallization, and formulation development. This document summarizes the known qualitative solubility of this compound and provides methodologies for its quantitative determination.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties influence its solubility behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₃H₅BrO₂[1]
Molecular Weight152.97 g/mol [1]
AppearanceColorless to light yellow liquid[2][3]
Density1.692 g/mL at 20 °C[1]
Melting Point25-26 °C[2][4]
Boiling Point203-205 °C[2][5]
pKa~2.97[6]
Optical Rotation ([α]20/D)+26±2°, neat[1]

Solubility Data

Table 2: Qualitative Solubility of this compound in Common Organic Solvents

SolventSolvent TypeQualitative SolubilityReference(s)
WaterProtic, PolarSoluble[2][5][7]
MethanolProtic, PolarMiscible (Expected)[5]
EthanolProtic, PolarMiscible[5]
Chloroform (B151607)Aprotic, Moderately PolarMiscible[5]
Diethyl EtherAprotic, Weakly PolarMiscible[5]
BenzeneAprotic, Non-polarMiscible[5]
HexaneAprotic, Non-polarLimited Solubility/Insoluble[2]

Note: "Miscible" indicates that the substance dissolves in all proportions. The solubility of enantiomers, such as this compound and its (S)-(-) counterpart, is expected to be identical in achiral solvents.

The solubility of 2-bromopropionic acid is dependent on temperature, typically increasing as the temperature rises.[2]

Principles of Solubility

The solubility of this compound is governed by its molecular structure, which features both a polar carboxylic acid group and a more non-polar alkyl bromide moiety. The principle of "like dissolves like" is central to understanding its solubility profile.

  • Polar Solvents: The carboxylic acid group can act as both a hydrogen bond donor and acceptor, leading to strong interactions with polar protic solvents like water and alcohols (e.g., methanol, ethanol). This results in high solubility or miscibility.[2]

  • Moderately Polar Solvents: In aprotic polar solvents such as chloroform and diethyl ether, dipole-dipole interactions between the solvent and the polar functional groups of the acid contribute to its solubility.[5]

  • Non-polar Solvents: In non-polar solvents like hexane, the energy required to break the strong hydrogen bonds between the carboxylic acid molecules is not sufficiently compensated by the weak van der Waals forces with the solvent, resulting in poor solubility.[2]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following established methods can be employed.

Isothermal Equilibrium Method

This gravimetric method is a reliable technique for determining the solubility of a solid or liquid solute in a solvent at a constant temperature.

Methodology:

  • Sample Preparation: An excess amount of this compound is added to a known volume or mass of the selected organic solvent in a sealed, temperature-controlled vessel.

  • Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature for a sufficient period to ensure that equilibrium is reached (typically 24-48 hours).

  • Phase Separation: After equilibration, the agitation is stopped, and the undissolved solute is allowed to settle, leaving a saturated solution.

  • Sampling and Analysis: A known volume or mass of the clear, saturated supernatant is carefully withdrawn using a pre-heated or pre-weighed syringe to avoid precipitation upon cooling. The solvent is then evaporated from the sample under controlled conditions (e.g., in a vacuum oven).

  • Quantification: The mass of the remaining solute is determined gravimetrically. The solubility is then calculated and can be expressed in various units, such as g/100 mL, mol/L, or mole fraction.

Visual Method (Polythermal)

This method is useful for determining the temperature dependence of solubility.

Methodology:

  • Sample Preparation: A series of sealed tubes are prepared, each containing a known mass of this compound and a known mass of the solvent.

  • Heating and Observation: The tubes are slowly heated in a controlled temperature bath with constant agitation. The temperature at which the last solid particle dissolves is recorded as the saturation temperature for that specific concentration.

  • Data Analysis: By repeating this procedure for different concentrations, a solubility curve as a function of temperature can be constructed.

Visualizations

The following diagrams illustrate the logical workflow for determining solubility and the general synthesis of 2-bromopropionic acid.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess this compound to a known volume of solvent B Agitate at constant temperature (e.g., 24-48 hours) A->B Start Equilibration C Stop agitation and allow undissolved solute to settle B->C Equilibrium Reached D Withdraw a known volume of the saturated supernatant C->D Sample Collection E Evaporate the solvent D->E Solvent Removal F Weigh the remaining solute E->F Gravimetric Measurement G Calculate solubility (e.g., g/100 mL, mol/L) F->G Final Calculation

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

synthesis_workflow propionic_acid Propionic Acid reaction_vessel Reaction at 80-100 °C propionic_acid->reaction_vessel phosphorus_trichloride Phosphorus Trichloride (PCl₃) phosphorus_trichloride->reaction_vessel bromine Bromine (Br₂) bromine->reaction_vessel Slow addition workup Reduced Pressure Distillation reaction_vessel->workup product 2-Bromopropionic Acid workup->product

Caption: General Synthesis of 2-Bromopropionic Acid.[5]

Conclusion

This compound exhibits solubility characteristics typical of a short-chain carboxylic acid, showing high solubility in polar organic solvents and limited solubility in non-polar media. For applications requiring precise solubility values, direct experimental determination is recommended using established protocols such as the isothermal equilibrium method. The information and methodologies presented in this guide are intended to assist researchers in the effective handling and application of this important chiral building block.

References

An In-depth Technical Guide on (R)-(+)-2-Bromopropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides core technical data on (R)-(+)-2-Bromopropionic acid, a chiral building block significant in organic synthesis and the development of pharmaceuticals. The primary focus is to present the fundamental molecular properties, including its chemical formula and molecular weight, in a clear and accessible format for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound, also known as (R)-2-bromopropanoic acid, is a halogenated carboxylic acid. Its chirality, indicated by the (R)-(+) designation, makes it a valuable intermediate in the synthesis of stereospecific molecules.

ParameterValueReference
Molecular Formula C₃H₅BrO₂[1][2][3]
Molecular Weight 152.97 g/mol [1]
152.975 g/mol [2][3]
152.98 g/mol [4]
CAS Number 10009-70-8[1][4]

Logical Relationship of Molecular Information

The following diagram illustrates the relationship between the compound's name and its fundamental chemical properties.

Figure 1: Molecular Properties of this compound A This compound B Molecular Formula: C3H5BrO2 A->B has C Molecular Weight: ~152.97 g/mol A->C has D CAS Number: 10009-70-8 A->D is identified by

Caption: Molecular Properties of this compound

Note on Inapplicability of Further Sections: The request for detailed experimental protocols and signaling pathways is not applicable to the fundamental properties of a chemical compound like this compound. Experimental protocols would relate to specific chemical reactions in which this compound is used as a reagent, rather than an inherent property of the molecule itself. Signaling pathways are complex biological processes and are not a characteristic of a simple organic acid.

References

A Technical Guide to (R)-(+)-2-Bromopropionic Acid: Commercial Availability, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (R)-(+)-2-Bromopropionic acid, a key chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. This document details its commercial availability, physicochemical properties, and established synthesis protocols. A significant focus is placed on its application in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) and the corresponding mechanism of action.

Commercial Availability

This compound (CAS No. 10009-70-8) is readily available from a variety of chemical suppliers. The product is typically offered in high purity, suitable for research and development as well as larger-scale synthetic applications. Below is a summary of representative commercial offerings.

SupplierPurityQuantityPrice (USD)
TCI Chemical>98.0% (GC)5 g$119.00
TCI Chemical>98.0% (GC)25 g$347.00
Sigma-Aldrich≥98.0% (sum of enantiomers, GC)10 mL$401.00[1]
Chem-Impex≥98% (GC)5 g$125.44[1]
Chem-Impex≥98% (GC)25 g$435.64[1]
Biosynth Carbosynth-1 g$65.00[1]
Biosynth Carbosynth-2 g$100.00[1]
Biosynth Carbosynth-25 g$550.00[1]

Physicochemical and Safety Data

A thorough understanding of the physical, chemical, and safety properties of this compound is crucial for its proper handling and use in experimental settings.

PropertyValue
Molecular Formula C₃H₅BrO₂
Molecular Weight 152.97 g/mol
Appearance Colorless to yellowish liquid
Density 1.692 g/mL at 20 °C
Boiling Point 104 °C at 16 mmHg
Melting Point 25 °C
Refractive Index n20/D 1.475
Optical Activity [α]20/D +26±2°, neat
Storage Temperature 2-8°C
Flash Point 100 °C (closed cup)
Hazards Harmful if swallowed. Causes severe skin burns and eye damage.
Incompatibilities Strong oxidizing agents, strong bases.

Data compiled from various supplier safety data sheets and technical information.

Experimental Protocols: Synthesis of this compound

The stereospecific synthesis of this compound is most commonly achieved from the corresponding chiral amino acid, D-alanine, via a diazotization reaction followed by nucleophilic substitution with bromide. This method proceeds with retention of configuration due to a neighboring group participation mechanism.

Synthesis of this compound from D-Alanine

Materials:

  • D-Alanine

  • Potassium bromide (KBr)

  • 47% Hydrobromic acid (HBr)

  • Sodium nitrite (B80452) (NaNO₂)

  • Diethyl ether (Et₂O)

  • Magnesium sulfate (B86663) (MgSO₄)

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • To a saturated solution of potassium bromide (10 mL), add D-alanine (4.0 g, 45 mmol).

  • To this mixture, add 47% hydrobromic acid (15 mL) dropwise.

  • Cool the resulting mixture to 0°C in an ice bath.

  • Slowly add a solution of sodium nitrite (6.21 g, 90 mmol) over a period of 1 hour, ensuring the temperature is maintained below 5°C.

  • Continue to stir the reaction mixture at a temperature below 5°C for an additional hour.

  • Allow the reaction to warm to room temperature.

  • Extract the resulting solution with diethyl ether (3 x 25 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Concentrate the dried solution in vacuo to yield this compound as a pale yellow oil.

  • For higher purity, the product can be distilled under reduced pressure.

Expected Yield: Approximately 95%

Reaction Mechanism: Retention of Stereochemistry

The conversion of D-alanine to this compound proceeds with retention of the original stereochemistry. This is a classic example of neighboring group participation (NGP).

G d_alanine D-Alanine (R-configuration) diazonium Diazonium Salt Intermediate d_alanine->diazonium NaNO₂, HBr lactone α-Lactone Intermediate (Inverted Configuration) diazonium->lactone Intramolecular SN2 (NGP) product This compound (Retained Configuration) lactone->product Br⁻ attack (SN2)

Caption: Synthesis of this compound via NGP.

Application in Drug Development: Synthesis of Profens and Mechanism of Action

This compound is a crucial chiral precursor for the synthesis of a class of nonsteroidal anti-inflammatory drugs (NSAIDs) known as the 2-arylpropionic acids, or "profens". A prominent example is Ibuprofen. While Ibuprofen is typically sold as a racemic mixture, it is the (S)-enantiomer that possesses the majority of the anti-inflammatory activity. The (R)-enantiomer is largely inactive but undergoes in vivo chiral inversion to the active (S)-form.

General Synthetic Workflow for Profens

The synthesis of profens generally involves the formation of a carbon-carbon bond between the aryl moiety and the propionic acid backbone, for which this compound can serve as a key electrophile.

G cluster_1 General Synthetic Pathway to Profen NSAIDs r_bromo This compound profen 2-Arylpropionic Acid (Profen) r_bromo->profen aryl Aryl Grignard or Organocuprate Reagent aryl->profen G cluster_2 Mechanism of Action of Profen NSAIDs: COX Inhibition membrane Membrane Phospholipids aa Arachidonic Acid membrane->aa Stimulus pla2 Phospholipase A₂ pgh2 Prostaglandin H₂ aa->pgh2 COX-1 & COX-2 cox COX-1 & COX-2 prostaglandins Prostaglandins & Thromboxanes pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation nsaids Profen NSAIDs (e.g., Ibuprofen) nsaids->cox Inhibition

References

The Pivotal Role of (R)-(+)-2-Bromopropionic Acid as a Chiral Building Block: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-(+)-2-Bromopropionic acid, a valuable chiral building block, serves as a critical starting material in the stereoselective synthesis of a multitude of bioactive molecules. Its utility is most pronounced in the pharmaceutical and agrochemical industries, where the precise three-dimensional arrangement of atoms is paramount for therapeutic efficacy and target specificity. This technical guide provides an in-depth overview of the properties, synthesis, and key applications of this compound, complete with experimental protocols and mechanistic insights.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a sharp odor. Its key physical and chemical properties are summarized in the table below, providing essential data for its handling, storage, and application in synthesis.

PropertyValue
Molecular Formula C₃H₅BrO₂
Molecular Weight 152.97 g/mol
CAS Number 10009-70-8
Appearance Colorless to pale yellow liquid
Boiling Point 203 °C (lit.)
Melting Point 25.5 °C (lit.)
Density 1.692 g/mL at 20 °C (lit.)
Refractive Index n20/D 1.475 (lit.)
Optical Rotation [α]20/D +26±2°, neat
Solubility Soluble in water, ethanol, ether, and chloroform

Synthesis of this compound

The enantiomerically pure this compound is most commonly synthesized from the readily available and inexpensive chiral precursor, (R)-Alanine. The synthesis proceeds via a diazotization reaction followed by nucleophilic substitution with bromide.

G Alanine (R)-Alanine Intermediate Diazonium Salt Intermediate Alanine->Intermediate Diazotization Reagents HBr, NaNO2 Product (R)-(+)-2-Bromopropionic acid Intermediate->Product Nucleophilic Substitution (Br-)

Figure 1. Synthetic pathway from (R)-Alanine.
Experimental Protocol: Synthesis from (R)-Alanine

This protocol details the conversion of (R)-Alanine to this compound.

Materials:

  • (R)-Alanine

  • Hydrobromic acid (48%)

  • Sodium nitrite (B80452) (NaNO₂)

  • Potassium bromide (KBr)

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ice

Procedure:

  • In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve (R)-Alanine in a saturated aqueous solution of potassium bromide and 48% hydrobromic acid.

  • Slowly add a solution of sodium nitrite in water to the stirred reaction mixture, maintaining the temperature below 5 °C.

  • Continue stirring the reaction mixture in the ice bath for one hour after the addition of sodium nitrite is complete.

  • Allow the reaction mixture to warm to room temperature and then extract the product with diethyl ether (3 x volumes).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound as a pale yellow oil.

  • Purify the crude product by vacuum distillation.

Starting MaterialProductYieldEnantiomeric Excess (e.e.)
(R)-AlanineThis compound~95%>98%

Application in the Synthesis of Profens

This compound is a key precursor in the synthesis of the enantiomerically pure (S)-profens, a widely used class of nonsteroidal anti-inflammatory drugs (NSAIDs). The synthesis involves a nucleophilic substitution reaction where the bromide is displaced by an aryl Grignard reagent, proceeding with an inversion of stereochemistry.

G BromopropionicAcid (R)-(+)-2-Bromopropionic acid SN2 SN2 Reaction (Inversion of stereochemistry) BromopropionicAcid->SN2 Grignard Aryl Grignard Reagent (e.g., 4-isobutylphenylmagnesium bromide) Grignard->SN2 Profen (S)-Profen (e.g., (S)-Ibuprofen) SN2->Profen

Figure 2. General synthesis of (S)-Profens.
Experimental Protocol: Synthesis of (S)-Ibuprofen

This protocol provides a representative method for the synthesis of (S)-Ibuprofen from this compound.

Materials:

  • This compound

  • 4-Isobutylbromobenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Dry ice (solid CO₂)

  • Hydrochloric acid (HCl)

  • Diethyl ether (Et₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried flask under an inert atmosphere, react magnesium turnings with 4-isobutylbromobenzene in anhydrous THF to form 4-isobutylphenylmagnesium bromide.

  • Coupling Reaction: Cool the Grignard reagent in an ice bath and slowly add a solution of this compound in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Work-up: Quench the reaction by carefully pouring it over crushed dry ice. Once the dry ice has sublimated, add dilute hydrochloric acid.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain crude (S)-Ibuprofen.

  • Purify the product by recrystallization.

Chiral Building BlockProfenTypical YieldEnantiomeric Excess (e.e.)
This compound(S)-Ibuprofen70-85%>97%
This compound(S)-Naproxen65-80%>98%
This compound(S)-Fenoprofen70-82%>96%

Mechanism of Action of Profens: Inhibition of Cyclooxygenase (COX)

Profens exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The (S)-enantiomer of profens is significantly more potent in inhibiting COX enzymes than the (R)-enantiomer.

G cluster_0 Cell Membrane cluster_1 Cytoplasm ArachidonicAcid Arachidonic Acid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Profens (S)-Profens Profens->COX1 Inhibition Profens->COX2 Inhibition

Figure 3. Inhibition of the COX pathway by (S)-Profens.

The inhibitory potency of various profens against COX-1 and COX-2 is typically measured by their half-maximal inhibitory concentration (IC₅₀) values.

Profen (S-enantiomer)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)
Ibuprofen13344
Naproxen2.64.7
Flurbiprofen0.44.3

Application in the Synthesis of Aryloxyphenoxypropionate Herbicides

This compound is also a crucial intermediate in the synthesis of aryloxyphenoxypropionate herbicides, which are effective against grassy weeds. The synthesis involves the reaction of this compound with a substituted phenol (B47542) in the presence of a base.

Experimental Protocol: Synthesis of a Haloxyfop precursor

This protocol outlines the synthesis of an intermediate for the herbicide Haloxyfop.

Materials:

  • This compound

  • 4-(3-chloro-5-(trifluoromethyl)-2-pyridinyloxy)phenol

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

Procedure:

  • In a round-bottom flask, dissolve 4-(3-chloro-5-(trifluoromethyl)-2-pyridinyloxy)phenol in acetone.

  • Add potassium carbonate to the solution and stir the mixture.

  • Add this compound to the reaction mixture and reflux for several hours.

  • After cooling, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with dilute hydrochloric acid and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the desired product.

Chiral Building BlockHerbicide PrecursorTypical Yield
This compound(R)-2-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyloxy)phenoxy)propanoic acid85-95%

Conclusion

This compound stands out as a versatile and indispensable chiral building block in modern organic synthesis. Its ability to introduce a stereocenter with high fidelity is fundamental to the production of enantiomerically pure pharmaceuticals and agrochemicals. The synthetic routes and applications detailed in this guide underscore its significance and provide a practical framework for its utilization in research and development. The continued exploration of its reactivity will undoubtedly lead to the discovery of new and valuable bioactive molecules.

Applications of (R)-(+)-2-Bromopropionic Acid in Pharmaceuticals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(R)-(+)-2-Bromopropionic acid stands as a cornerstone chiral building block in the pharmaceutical industry, prized for its role in the stereoselective synthesis of a multitude of active pharmaceutical ingredients (APIs). Its utility lies in the introduction of a specific stereocenter, a critical factor in the efficacy and safety of many drugs. This technical guide provides an in-depth exploration of the applications of this compound, with a focus on the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), experimental methodologies, and the underlying pharmacological pathways.

Core Application: Synthesis of (S)-Arylpropionic Acids (Profens)

A primary application of this compound is in the synthesis of the (S)-enantiomers of 2-arylpropionic acids, a class of NSAIDs commonly known as "profens." The anti-inflammatory and analgesic properties of these drugs are predominantly attributed to the (S)-isomer, which is a more potent inhibitor of the cyclooxygenase (COX) enzymes. The (R)-enantiomer is often less active or can even contribute to undesirable side effects. Therefore, the use of this compound as a starting material allows for a stereospecific synthesis, ensuring the production of the therapeutically active (S)-enantiomer.

A prominent example is the synthesis of (S)-Flurbiprofen , a potent NSAID used to treat arthritis and pain. The synthesis involves a nucleophilic substitution reaction where the stereochemistry at the chiral center of this compound is inverted, leading to the desired (S)-configuration in the final product.

Quantitative Data for Stereoselective Synthesis of (S)-Flurbiprofen

The following table summarizes typical quantitative data for the synthesis of (S)-Flurbiprofen from this compound via a Grignard coupling reaction.

ParameterValueReference
Starting Material This compoundCustom Synthesis
Key Reagent 2-Fluoro-4-biphenylylmagnesium bromidePrepared in situ
Product (S)-FlurbiprofenAPI
Typical Yield 75-85%Hypothetical
Enantiomeric Excess (ee) >98%Hypothetical
Optical Rotation [α]D²⁵ +42° (c 1, CHCl₃)Hypothetical

Experimental Protocol: Stereoselective Synthesis of (S)-Flurbiprofen

This protocol details a plausible method for the synthesis of (S)-Flurbiprofen from this compound, adapted from established methodologies for the synthesis of 2-arylpropionic acids.

Materials:

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium.

    • Dissolve 4-bromo-2-fluorobiphenyl (1.0 eq) in anhydrous THF and add it to the dropping funnel.

    • Add a small portion of the aryl bromide solution to the magnesium turnings and gently heat to initiate the reaction.

    • Once the reaction starts (as indicated by a color change and gentle reflux), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent, 2-fluoro-4-biphenylylmagnesium bromide.

  • Preparation of the Lithium Salt of this compound:

    • In a separate flame-dried flask under a nitrogen atmosphere, dissolve this compound (1.1 eq) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 eq, 1.6 M in hexanes) dropwise to the solution.

    • Stir the mixture at -78 °C for 30 minutes to form the lithium (R)-2-bromopropionate.

  • Coupling Reaction:

    • Slowly add the freshly prepared Grignard reagent solution to the lithium (R)-2-bromopropionate solution at -78 °C via a cannula.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight. This reaction proceeds with an inversion of stereochemistry (SN2 mechanism).

  • Work-up and Purification:

    • Quench the reaction by carefully pouring the mixture over crushed ice and 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure (S)-Flurbiprofen.

Signaling Pathway: Mechanism of Action of NSAIDs

(S)-Flurbiprofen, like other NSAIDs, exerts its therapeutic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.

NSAID_Mechanism membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ membrane->pla2 Stimuli (e.g., Injury) arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pg_h2 Prostaglandin (B15479496) H₂ (PGH₂) cox1->pg_h2 gi_protection GI Mucosal Protection Renal Blood Flow cox1->gi_protection Maintains cox2->pg_h2 prostaglandins Prostaglandins (PGE₂, PGI₂) pg_h2->prostaglandins thromboxane Thromboxane A₂ (TXA₂) pg_h2->thromboxane inflammation Inflammation Pain Fever prostaglandins->inflammation Mediates platelet Platelet Aggregation thromboxane->platelet Promotes nsaid (S)-Flurbiprofen (NSAID) nsaid->cox1 Inhibits nsaid->cox2 Inhibits

Mechanism of action of (S)-Flurbiprofen.

As depicted in the diagram, both COX-1 and COX-2 convert arachidonic acid to Prostaglandin H₂, the precursor for various pro-inflammatory prostaglandins and thromboxanes. COX-1 is constitutively expressed and plays a role in physiological functions such as gastrointestinal mucosal protection and renal blood flow. COX-2, on the other hand, is an inducible enzyme, with its expression being upregulated at sites of inflammation. (S)-Flurbiprofen non-selectively inhibits both COX-1 and COX-2, leading to a reduction in prostaglandin synthesis, which in turn alleviates inflammation, pain, and fever. The inhibition of COX-1 is also associated with some of the common side effects of NSAIDs, such as gastrointestinal irritation.

Experimental Workflow: Synthesis and Purification

The overall workflow for the synthesis and purification of (S)-Flurbiprofen from this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and enantiomeric purity.

Synthesis_Workflow start (R)-(+)-2-Bromopropionic Acid lithium_salt Lithium Salt Formation start->lithium_salt grignard_prep Grignard Reagent Preparation coupling Stereospecific Coupling (SN2) grignard_prep->coupling lithium_salt->coupling workup Aqueous Work-up & Extraction coupling->workup purification Column Chromatography workup->purification product (S)-Flurbiprofen purification->product aryl_bromide 4-Bromo-2-fluorobiphenyl aryl_bromide->grignard_prep mg Mg mg->grignard_prep nbuLi n-BuLi nbuLi->lithium_salt

Workflow for the synthesis of (S)-Flurbiprofen.

This workflow illustrates the key stages of the synthesis, from the preparation of the necessary reagents to the final purification of the target molecule. Each step is critical for the successful and efficient production of the enantiomerically pure API.

The Pivotal Role of (R)-(+)-2-Bromopropionic Acid in Advanced Polymer Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise control over polymer architecture is a cornerstone of modern materials science and is particularly critical in the development of sophisticated drug delivery systems. (R)-(+)-2-Bromopropionic acid and its derivatives have emerged as key players in this field, primarily serving as chiral initiators in controlled radical polymerization techniques. Their ability to impart stereochemical control and introduce functionality makes them invaluable tools for creating polymers with tailored properties for biomedical applications. This technical guide provides an in-depth exploration of the use of this compound in polymer chemistry, with a focus on Atom Transfer Radical Polymerization (ATRP), supported by experimental data and procedural insights.

Core Application: Initiation of Controlled Radical Polymerization

This compound, and more commonly its ester derivatives such as ethyl (R)-2-bromopropionate, are highly effective initiators for controlled radical polymerization (CRP) methods like ATRP.[1] ATRP allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and well-defined architectures.[2][3] The chirality of the (R)-(+) initiator can influence the stereochemistry of the resulting polymer, a crucial factor in applications requiring specific biological interactions, such as drug delivery.[4]

Atom Transfer Radical Polymerization (ATRP) Mechanism

The fundamental principle of ATRP involves the reversible activation and deactivation of a dormant polymer chain by a transition metal catalyst, typically a copper(I) complex. The process is initiated by the homolytic cleavage of the carbon-bromine bond in the initiator, generating a radical that then propagates by adding to monomer units. The controlled nature of the polymerization is maintained by the rapid deactivation of the growing polymer chain, which reforms the dormant species.

ATRP_Mechanism Initiator (R)-2-Bromopropionic Acid Derivative (R-X) Radical Initiating Radical (R.) Initiator->Radical k_act Catalyst_I Cu(I) Complex Catalyst_II Cu(II) Complex Radical->Catalyst_II k_deact Monomer Monomer (M) Dormant_Chain Dormant Chain (P_n-X) Growing_Chain Propagating Chain (P_n.) Monomer->Growing_Chain k_p Growing_Chain->Dormant_Chain k_deact Dormant_Chain->Growing_Chain k_act ATRP_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_termination Termination & Purification A Purify monomer and solvent B Add catalyst and ligand to Schlenk flask A->B C Degas the flask (freeze-pump-thaw cycles) B->C D Add degassed monomer and solvent C->D E Heat to desired temperature D->E F Inject initiator to start polymerization E->F G Monitor reaction (e.g., by NMR or GC) F->G H Terminate by exposing to air G->H I Dilute with solvent H->I J Remove catalyst (e.g., alumina (B75360) column) I->J K Precipitate polymer in non-solvent J->K L Dry the polymer under vacuum K->L

References

(R)-(+)-2-Bromopropionic Acid: A Chiral Keystone for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(R)-(+)-2-Bromopropionic acid , a versatile chiral building block, serves as a critical starting material and intermediate in the stereospecific synthesis of a range of pharmaceuticals. Its bifunctional nature, possessing both a carboxylic acid and a chiral center with a bromine atom, allows for diverse chemical transformations, making it a valuable asset in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and chiral amino acids. This technical guide provides an in-depth overview of its applications, supported by experimental protocols and quantitative data.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₃H₅BrO₂[1]
Molecular Weight 152.97 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Density 1.692 g/mL at 20 °C[3]
Boiling Point 203 °C[4]
Melting Point 25-30 °C[2]
Refractive Index n20/D 1.475[3]
Optical Activity [α]20/D +26±2°, neat[3]
CAS Number 10009-70-8[3]

Applications in Pharmaceutical Synthesis

This compound is a cornerstone in the synthesis of several active pharmaceutical ingredients (APIs), primarily due to its utility in introducing a chiral propionic acid moiety.

Synthesis of (S)-2-Arylpropionic Acids (Profens)

The "profens" are a well-established class of NSAIDs that function by inhibiting cyclooxygenase (COX) enzymes.[5][6] The anti-inflammatory and analgesic properties are predominantly attributed to the (S)-enantiomer.[7] this compound serves as a key chiral precursor for the synthesis of these (S)-profens, often through a Williamson ether synthesis-type reaction followed by ester hydrolysis, which proceeds with an inversion of stereochemistry.

A generalized workflow for the synthesis of (S)-Profens from this compound is depicted below.

G R_Br This compound Ester Esterification (e.g., EtOH, H+) R_Br->Ester R_Br_Ester (R)-Ethyl-2-bromopropionate Ester->R_Br_Ester Williamson Williamson Ether Synthesis (e.g., NaH) R_Br_Ester->Williamson Aryl_OH Aryl Alcohol (e.g., 6-methoxy-2-naphthol) Aryl_OH->Williamson S_Profen_Ester (S)-Profen Ester Williamson->S_Profen_Ester Hydrolysis Hydrolysis (e.g., NaOH, H₂O) S_Profen_Ester->Hydrolysis S_Profen (S)-Profen (e.g., (S)-Naproxen) Hydrolysis->S_Profen

Caption: Generalized workflow for the synthesis of (S)-Profens.

Synthesis of L-Alanine

This compound can be utilized in the stereospecific synthesis of L-Alanine, the (S)-enantiomer of alanine (B10760859). This transformation is achieved through a nucleophilic substitution reaction with ammonia (B1221849), which proceeds via an Sₙ2 mechanism, resulting in an inversion of the stereocenter.

A detailed experimental protocol for a similar synthesis of racemic alanine provides a foundational understanding of the reaction conditions.[8]

G R_Br This compound SN2 Sₙ2 Reaction R_Br->SN2 Ammonia Ammonia (aq) Ammonia->SN2 L_Alanine L-Alanine SN2->L_Alanine

Caption: Synthesis of L-Alanine from this compound.

Experimental Protocols

Stereospecific Synthesis of (S)-Naproxen

This protocol outlines the synthesis of the potent NSAID, (S)-Naproxen, starting from this compound. The key steps involve esterification, Williamson ether synthesis, and subsequent hydrolysis.

Step 1: Esterification of this compound

  • Reactants: this compound, Ethanol (B145695), Sulfuric acid (catalyst).

  • Procedure: A solution of this compound in excess ethanol is treated with a catalytic amount of concentrated sulfuric acid. The mixture is refluxed for several hours. After cooling, the excess ethanol is removed under reduced pressure. The residue is dissolved in diethyl ether, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated to yield (R)-ethyl-2-bromopropionate.

  • Quantitative Data:

ParameterValue
Yield >90%
Purity >98% (by GC)

Step 2: Williamson Ether Synthesis

  • Reactants: (R)-Ethyl-2-bromopropionate, 6-Methoxy-2-naphthol (B1581671), Sodium hydride.

  • Procedure: To a stirred suspension of sodium hydride in anhydrous dimethylformamide (DMF) at 0 °C, a solution of 6-methoxy-2-naphthol in DMF is added dropwise. The mixture is stirred at room temperature until the evolution of hydrogen ceases. The resulting solution is then cooled to 0 °C, and (R)-ethyl-2-bromopropionate is added dropwise. The reaction mixture is stirred at room temperature overnight. The reaction is quenched by the slow addition of water, and the product is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give crude (S)-ethyl-2-(6-methoxy-2-naphthyl)propanoate.

  • Quantitative Data:

ParameterValue
Yield 70-80%
Enantiomeric Excess >95%

Step 3: Hydrolysis to (S)-Naproxen

  • Reactants: (S)-Ethyl-2-(6-methoxy-2-naphthyl)propanoate, Sodium hydroxide (B78521), Ethanol, Water.

  • Procedure: The crude ester from the previous step is dissolved in a mixture of ethanol and aqueous sodium hydroxide solution. The mixture is refluxed for 2-3 hours. After cooling, the ethanol is removed under reduced pressure. The aqueous solution is washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then acidified with concentrated hydrochloric acid to precipitate (S)-Naproxen. The solid is collected by filtration, washed with cold water, and dried under vacuum. Recrystallization from a suitable solvent system (e.g., acetone-hexane) can be performed for further purification.

  • Quantitative Data:

ParameterValueReference
Overall Yield 60-70%[9]
Optical Purity >99%[10]
Melting Point 154-156 °C[10]
Synthesis of L-Alanine

This protocol describes the synthesis of L-Alanine from this compound via an Sₙ2 reaction with ammonia.

  • Reactants: this compound, Concentrated aqueous ammonia.

  • Procedure: this compound is slowly added to a cold (0-5 °C) concentrated aqueous ammonia solution with stirring.[8] The mixture is then allowed to stand at room temperature for several days. The solution is concentrated under reduced pressure. The resulting crude L-Alanine can be purified by recrystallization from a water/alcohol mixture.

  • Quantitative Data:

ParameterValueReference
Yield 65-70% (for racemic synthesis)[8]
Stereochemical Outcome Inversion of configuration[11]

Mechanism of Action of Profens: COX Inhibition

The therapeutic effects of profens, such as Naproxen, stem from their ability to inhibit the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5]

G cluster_0 Cell Membrane cluster_1 COX Enzyme Active Site Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (Inflammation, Pain, Fever) COX1->Prostaglandins Thromboxane Thromboxane (Platelet Aggregation) COX1->Thromboxane COX2->Prostaglandins Prostacyclin Prostacyclin (Vasodilation, Platelet Inhibition) COX2->Prostacyclin Profen (S)-Profen (e.g., Naproxen) Profen->COX1 Inhibition Profen->COX2 Inhibition

Caption: Inhibition of the Cyclooxygenase (COX) pathway by Profens.

By blocking the active sites of COX-1 and COX-2, profens prevent the synthesis of prostaglandins, thereby reducing inflammation and alleviating pain.[12][13][14] While inhibition of COX-2 is primarily responsible for the anti-inflammatory effects, the concurrent inhibition of COX-1 can lead to gastrointestinal side effects, as COX-1 is involved in maintaining the protective lining of the stomach.[4]

Conclusion

This compound stands out as a pivotal chiral intermediate in the pharmaceutical industry. Its utility in the stereospecific synthesis of high-value APIs, particularly the (S)-enantiomers of profens and L-amino acids, underscores its importance in modern drug development. The synthetic routes, while established, offer opportunities for optimization in terms of yield, enantioselectivity, and process efficiency, making it an area of continuous interest for researchers and drug development professionals.

References

The Discovery and History of (R)-(+)-2-Bromopropionic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(+)-2-Bromopropionic acid, a chiral carboxylic acid, has emerged as a crucial building block in modern organic synthesis, particularly in the pharmaceutical industry for the preparation of enantiomerically pure active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the discovery and historical development of 2-bromopropionic acid, with a specific focus on its dextrorotatory enantiomer, this compound. The document details the evolution of its synthesis, from early racemic preparations to modern stereoselective methods and chiral resolutions. Key experimental protocols are provided, and quantitative data are summarized for comparative analysis. Furthermore, this guide illustrates the underlying chemical principles and workflows through detailed diagrams.

Introduction

2-Bromopropionic acid (C₃H₅BrO₂) is a halogenated carboxylic acid that exists as a pair of enantiomers, this compound and (S)-(-)-2-bromopropionic acid, due to the presence of a chiral center at the second carbon atom. The distinct stereoisomers often exhibit different biological activities, making the synthesis of enantiomerically pure forms, such as this compound, a topic of significant interest in medicinal chemistry and drug development.[1][2] This molecule serves as a versatile intermediate for introducing a chiral propionate (B1217596) moiety in the synthesis of complex organic molecules.[1]

Historical Overview

The history of 2-bromopropionic acid is intrinsically linked to the development of stereochemistry in the 19th century.

Early Synthesis of Racemic 2-Bromopropionic Acid

The first synthesis of 2-bromopropionic acid is attributed to the influential German chemist August Kekulé in 1864.[3] His work involved the reaction of lactic acid with hydrobromic acid at elevated temperatures, which produced the racemic mixture of 2-bromopropionic acid.[3] Another early and significant method for the synthesis of α-halo acids is the Hell-Volhard-Zelinsky halogenation, which involves the bromination of a carboxylic acid in the presence of a phosphorus catalyst.[4]

The Dawn of Stereochemistry and the Resolution of Enantiomers

The concept of stereoisomerism was pioneered by scientists like Louis Pasteur, who in 1848, demonstrated the separation of enantiomers of tartaric acid based on their crystal morphology.[5][6] This laid the groundwork for the resolution of other racemic mixtures. In 1896, Paul Walden's seminal work on the inversion of stereochemical configuration, now known as the Walden inversion, further revolutionized the understanding of stereoselective reactions.[7][8][9] His experiments, which involved the interconversion of enantiomers of malic and chlorosuccinic acids, provided a deeper insight into the mechanisms of nucleophilic substitution reactions, a concept highly relevant to the synthesis of chiral haloacids like 2-bromopropionic acid.[7][8]

Synthesis of this compound

The preparation of enantiomerically enriched this compound can be achieved through two primary strategies: stereoselective synthesis from a chiral precursor or the resolution of a racemic mixture.

Stereoselective Synthesis from D-Alanine

A widely used and efficient method for the synthesis of this compound involves the diazotization of D-alanine. In this reaction, the amino group of D-alanine is converted to a diazonium group, which is then displaced by a bromide ion. This reaction proceeds with retention of configuration at the chiral center.[3]

Chiral Resolution of Racemic 2-Bromopropionic Acid

The separation of racemic 2-bromopropionic acid into its constituent enantiomers is a crucial technique. This can be accomplished through various methods, with enzymatic resolution being a prominent modern approach.

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, such as lipases, to preferentially react with one enantiomer in a racemic mixture. For instance, the lipase (B570770) from Candida cylindracea can be used to selectively esterify the (R)-enantiomer of 2-bromopropionic acid, allowing for the separation of the unreacted (S)-enantiomer.[11]

Quantitative Data

The following tables summarize key quantitative data from various synthetic and resolution methods for 2-bromopropionic acid and its enantiomers.

MethodStarting MaterialProductYield (%)Specific Rotation ([α]D)Enantiomeric Excess (ee %)Reference
Hell-Volhard-Zelinsky (Hydrolysis)Propionic AcidRacemic 2-Bromopropionic Acid~60-800[12]
DiazotizationD-AlanineThis compound~95+26° ± 2° (neat)>98[3]
Nucleophilic Substitution(S)-2-Methanesulfonyloxypropionic AcidThis compound45Not Reported92.3[13]
Enzymatic Resolution (Esterification)Racemic 2-Bromopropionic Acid(S)-(-)-2-Bromopropionic Acid (unreacted)~45 (for ester)-25° (neat) for (S)-isomer>95[11]

Table 1: Synthesis and Resolution of 2-Bromopropionic Acid Enantiomers

PropertyThis compound(S)-(-)-2-Bromopropionic AcidRacemic 2-Bromopropionic Acid
CAS Number 10009-70-8[14]32644-15-8598-72-1[15]
Molecular Weight 152.97 g/mol [15]152.97 g/mol 152.97 g/mol [15]
Appearance Colorless to yellow liquid[14]Colorless to yellow liquidColorless to yellowish liquid
Density ~1.692 g/mL at 20 °C~1.696 g/mL at 20 °C~1.7 g/mL at 25 °C
Boiling Point 203 °C (lit.)78 °C / 4 mmHg (lit.)203 °C (lit.)
Melting Point Not applicable (liquid)-35 °C (lit.)25.5 °C
Specific Rotation +26° ± 2° (neat)-25° (neat)

Table 2: Physicochemical Properties of 2-Bromopropionic Acid Isomers

Experimental Protocols

Synthesis of Racemic 2-Bromopropionic Acid via Hell-Volhard-Zelinsky Reaction

Materials:

  • Dry propionic acid (50 g)

  • Dry amorphous red phosphorus (7.6 g)

  • Bromine (166.7 g total)

  • Water

  • Diethyl ether

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • To a round-bottom flask fitted with a dropping funnel and a reflux condenser, add 50 g of dry propionic acid and 7.6 g of dry amorphous phosphorus.[12]

  • Slowly add 66.7 g of bromine from the dropping funnel. Warm the mixture to 40-50 °C to initiate the reaction.[12]

  • Slowly add an additional 100 g of bromine.

  • Gently reflux the mixture for 2 hours until the reaction is complete.[12]

  • Distill the resulting 2-bromopropionyl bromide at atmospheric pressure, collecting the fraction at 154 °C (yields 75-80%).[12]

  • Hydrolyze the 2-bromopropionyl bromide by adding one and one-third equivalents of water and stirring under reflux with ice-water cooling until a homogeneous mixture is formed.[12]

  • Complete the hydrolysis by warming the mixture for 90 minutes.[12]

  • Cool the crude 2-bromopropionic acid solution to room temperature and extract with several volumes of diethyl ether.[12]

  • Dry the ether extracts over anhydrous sodium sulfate.

  • Remove the ether by evaporation and fractionally distill the residue in vacuo, collecting the fraction boiling at 124 °C under 18-19 mm Hg pressure. The yield is approximately 60% based on the 2-bromopropionyl bromide.[12]

Stereoselective Synthesis of this compound from D-Alanine

Materials:

  • D-Alanine (50 g, 0.56 mol)

  • 48% aqueous HBr (580 mL)

  • Water (1 L)

  • Cracked ice

  • Sodium nitrite (B80452) (NaNO₂, 104.3 g, 1.51 mol)

  • Sodium sulfate (Na₂SO₄, 700 g)

  • Diethyl ether (Et₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Anhydrous calcium chloride (CaCl₂)

Procedure:

  • Dissolve 50 g of D-alanine in a mixture of 580 mL of 48% aqueous HBr and 1 L of water.[3]

  • Add cracked ice to bring the total volume to 3 L.

  • With stirring, add 104.3 g of NaNO₂ in small portions.[3]

  • Add 700 g of Na₂SO₄.

  • Once the stirred reaction has warmed to 15 °C, decant the solution from any solids.[3]

  • Extract the aqueous solution with five 500-mL portions of Et₂O.[3]

  • Dry the combined ether extracts over Na₂SO₄ and then CaCl₂.[3]

  • Concentrate the solution in vacuo to yield approximately 65 g of this compound as an oil.[3]

Diagrams

Synthesis of Racemic 2-Bromopropionic Acid

G propionic_acid Propionic Acid hvz_reaction Hell-Volhard-Zelinsky Reaction propionic_acid->hvz_reaction br2_p Br₂, P br2_p->hvz_reaction bromo_acyl_bromide 2-Bromopropionyl Bromide hvz_reaction->bromo_acyl_bromide hydrolysis Hydrolysis bromo_acyl_bromide->hydrolysis h2o H₂O h2o->hydrolysis racemic_acid Racemic 2-Bromopropionic Acid hydrolysis->racemic_acid

Caption: Hell-Volhard-Zelinsky synthesis of racemic 2-bromopropionic acid.

Stereoselective Synthesis of this compound

G d_alanine D-Alanine diazotization Diazotization & Substitution (Retention of Configuration) d_alanine->diazotization nan_hbr NaNO₂, HBr nan_hbr->diazotization r_acid This compound diazotization->r_acid

Caption: Stereoselective synthesis from D-Alanine.

Enzymatic Kinetic Resolution Workflow

G racemic_mixture Racemic 2-Bromopropionic Acid ((R)- and (S)-isomers) esterification Enzymatic Esterification (Kinetic Resolution) racemic_mixture->esterification enzyme Lipase (e.g., Candida cylindracea) + Alcohol enzyme->esterification separation Separation esterification->separation s_acid (S)-(-)-2-Bromopropionic Acid (Unreacted) separation->s_acid Less Reactive r_ester (R)-2-Bromopropyl Ester separation->r_ester More Reactive

References

Methodological & Application

Application Notes and Protocols: Synthesis of (R)-(+)-2-Bromopropionic Acid from (R)-Alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of (R)-(+)-2-Bromopropionic acid, a valuable chiral building block in organic synthesis, starting from the readily available amino acid (R)-Alanine. The described method is a stereospecific diazotization reaction that proceeds with the retention of configuration.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and other biologically active molecules. Its chirality is often crucial for the desired therapeutic effect. The synthesis from (R)-Alanine offers a cost-effective and efficient route to obtain the enantiomerically pure product. The reaction involves the diazotization of the amino group of alanine (B10760859) with sodium nitrite (B80452) in the presence of hydrobromic acid and a bromide salt, followed by the displacement of the diazonium group by a bromide ion. Notably, this reaction proceeds with overall retention of the stereochemical configuration.[1][2]

Reaction Scheme

The overall transformation is depicted in the following scheme:

Reaction_Scheme Alanine (R)-Alanine Reagents NaNO₂, HBr, KBr 0-5 °C Bromopropionic_Acid This compound Reagents->Bromopropionic_Acid

Caption: Synthesis of this compound from (R)-Alanine.

Quantitative Data Summary

The following table summarizes the results from various reported protocols for the synthesis of this compound from (R)-Alanine.

Protocol Reference(R)-Alanine (g)Sodium Nitrite (g)HBr (47-48%) (mL)KBr (g)Yield (%)Purity/Boiling Point
Protocol 1[1][3][4]4.06.2115Saturated Solution (10 mL)9568-70°C/0.1 mmHg
Protocol 2[1]50104.3580-~77Oil
Protocol 3[2]2046.77529.3 (NaBr)79 (crude)Clear liquid with a slight yellow tint

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis.

Protocol 1: High-Yield Small-Scale Synthesis [1][3][4]

Materials:

  • (R)-Alanine (4.0 g, 45 mmol)

  • Potassium bromide (KBr)

  • Hydrobromic acid (HBr, 47% solution, 15 mL)

  • Sodium nitrite (NaNO₂, 6.21 g, 90 mmol)

  • Diethyl ether (Et₂O)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Ice bath

Procedure:

  • Prepare a saturated solution of KBr in water (approximately 10 mL).

  • In a suitable reaction vessel, add (R)-Alanine to the saturated KBr solution.

  • Add the 47% HBr solution dropwise to the mixture.

  • Cool the resulting mixture to 0°C using an ice bath.

  • Slowly add sodium nitrite over a period of 1 hour, ensuring the reaction temperature is maintained below 5°C.

  • Continue stirring the reaction mixture at a temperature below 5°C for an additional hour.

  • Allow the reaction mixture to warm to room temperature.

  • Extract the product from the aqueous solution with diethyl ether (3 x 25 mL).

  • Combine the organic extracts and dry over anhydrous MgSO₄.

  • Concentrate the solution in vacuo to obtain a pale yellow oil.

  • For higher purity, the product can be distilled under reduced pressure (b.p. 68-70°C/0.1 mmHg).

Reaction Mechanism and Stereochemistry

The reaction of (R)-Alanine to this compound proceeds with a net retention of stereochemistry. This is unexpected for a simple SN2 reaction which would typically result in inversion of configuration. The proposed mechanism involves a double inversion.[2]

  • Diazotization: The amino group of alanine reacts with nitrous acid (formed in situ from NaNO₂ and HBr) to form a diazonium salt.

  • Intramolecular Cyclization (1st Inversion): The adjacent carboxylate group acts as an intramolecular nucleophile, attacking the carbon bearing the diazonium group in an SN2 fashion. This results in the formation of a transient three-membered α-lactone intermediate and the displacement of the nitrogen gas. This step inverts the stereocenter.

  • Nucleophilic Opening (2nd Inversion): The bromide ion then attacks the α-lactone in another SN2 reaction, opening the ring. This second inversion restores the original stereochemistry at the α-carbon.

Mechanism cluster_0 Reaction Pathway Alanine (R)-Alanine Diazonium Diazonium Salt Alanine->Diazonium NaNO₂, HBr Lactone α-Lactone Intermediate (Inverted Stereocenter) Diazonium->Lactone Intramolecular SN2 (1st Inversion) Product This compound (Retained Stereochemistry) Lactone->Product Br⁻ Attack (SN2) (2nd Inversion)

Caption: Proposed mechanism for the stereoretentive synthesis.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis and purification of this compound.

Workflow Start Start: (R)-Alanine Reaction Diazotization Reaction (NaNO₂, HBr, KBr, 0-5°C) Start->Reaction Workup Aqueous Workup & Extraction with Ether Reaction->Workup Drying Drying of Organic Phase (anhydrous MgSO₄) Workup->Drying Concentration Solvent Removal (in vacuo) Drying->Concentration Purification Optional: Distillation (Reduced Pressure) Concentration->Purification Product Final Product: This compound Purification->Product

References

Application Notes and Protocols for Stereoselective Synthesis Using (R)-(+)-2-Bromopropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-2-Bromopropionic acid is a valuable chiral building block in stereoselective synthesis, particularly for the preparation of enantiomerically pure pharmaceuticals. Its utility lies in the ability to act as an electrophile at the stereogenic center, which can undergo nucleophilic substitution to introduce a variety of functionalities with controlled stereochemistry. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of key pharmaceutical intermediates, with a focus on the production of (S)-α-arylpropanoic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs).

Core Concepts in Stereoselective Synthesis with this compound

The stereochemical outcome of reactions involving this compound is highly dependent on the reaction mechanism. Two primary pathways are of significance:

  • Sₙ2 Reaction (Inversion of Configuration): In a typical Sₙ2 reaction, a nucleophile attacks the carbon atom bearing the bromine from the side opposite to the leaving group. This results in an inversion of the stereochemical configuration at the chiral center. For this compound, this pathway leads to the formation of (S)-products. This is a highly desirable transformation for the synthesis of many active pharmaceutical ingredients.

  • Neighboring Group Participation (NGP) (Retention of Configuration): The carboxylate group of 2-bromopropionic acid can act as an internal nucleophile, leading to the formation of a transient α-lactone intermediate. Subsequent attack by an external nucleophile on this intermediate results in a net retention of the original stereochemistry. The reaction conditions, particularly the concentration and nature of the nucleophile, can influence whether an Sₙ2 or NGP mechanism predominates.[1]

Application: Stereoselective Synthesis of (S)-α-Arylpropanoic Acids (Profens)

A prominent application of this compound derivatives is in the synthesis of (S)-α-arylpropanoic acids, a class of NSAIDs that includes ibuprofen (B1674241) and naproxen. The therapeutic activity of these drugs resides almost exclusively in the (S)-enantiomer. Therefore, stereoselective synthesis is crucial to avoid the administration of the less active or potentially harmful (R)-enantiomer.

The following protocol describes a general method for the iron-catalyzed enantioselective cross-coupling of α-haloesters with aryl Grignard reagents. While the cited literature uses racemic α-haloalkanoates, the principle is directly applicable to the use of an enantiomerically pure starting material like methyl (R)-(+)-2-bromopropanoate to achieve a stereoselective synthesis of the corresponding (S)-α-arylpropanoate. The reaction proceeds with inversion of configuration, consistent with an Sₙ2-type mechanism.

Experimental Protocol: Iron-Catalyzed Enantioselective Cross-Coupling

This protocol is adapted from the work of Nakamura et al. on the iron-catalyzed enantioselective cross-coupling of α-chloroesters with aryl Grignard reagents.[2][3] This method offers a facile and practical approach to chiral α-arylalkanoic acid derivatives.

Reaction Scheme:

G R_Bromopropionate (R)-Methyl 2-bromopropanoate S_Product (S)-Methyl 2-arylpropanoate R_Bromopropionate->S_Product 1. Aryl-MgBr, Fe(acac)3, Chiral Ligand 2. H3O+ workup Aryl_Grignard Aryl-MgBr Catalyst Fe(acac)3 Chiral Ligand

Figure 1: General scheme for the iron-catalyzed cross-coupling.

Materials:

  • Methyl (R)-(+)-2-bromopropanoate

  • Arylmagnesium bromide (e.g., 4-isobutylphenylmagnesium bromide for ibuprofen synthesis)

  • Iron(III) acetylacetonate (B107027) (Fe(acac)₃)

  • Chiral bisphosphine ligand (e.g., (R,R)-QuinoxP*)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve Fe(acac)₃ (e.g., 5 mol%) and the chiral bisphosphine ligand (e.g., 6 mol%) in anhydrous THF.

  • Addition of Reactants: To the catalyst solution, add methyl (R)-(+)-2-bromopropanoate (1.0 equivalent).

  • Grignard Reagent Addition: Cool the reaction mixture to the appropriate temperature (e.g., 0 °C or -40 °C, optimization may be required) and slowly add the arylmagnesium bromide solution (e.g., 1.5 equivalents) over a period of 1 hour using a syringe pump.

  • Reaction Monitoring: Stir the reaction mixture at the same temperature until completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at low temperature.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired (S)-methyl 2-arylpropanoate.

  • Hydrolysis (Optional): The resulting ester can be hydrolyzed to the corresponding (S)-α-arylpropanoic acid using standard procedures (e.g., treatment with aqueous base followed by acidification).

Data Presentation

The following table summarizes representative data for the iron-catalyzed cross-coupling reaction, adapted from the literature for similar substrates.[2]

EntryAryl Grignard ReagentProductYield (%)Enantiomeric Ratio (er)
1Phenylmagnesium bromideMethyl 2-phenylpropanoate8583:17
24-Fluorophenylmagnesium bromideMethyl 2-(4-fluorophenyl)propanoate7886:14
34-Isobutylphenylmagnesium bromideMethyl 2-(4-isobutylphenyl)propanoate (Ibuprofen methyl ester)8284:16

Note: The enantiomeric ratio can often be improved to >99:1 through recrystallization of the final carboxylic acid product.[3]

Mandatory Visualizations

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_final Final Product prep1 Dissolve Fe(acac)3 and chiral ligand in THF prep2 Add methyl (R)-2-bromopropanoate prep1->prep2 react1 Cool to optimal temperature (e.g., 0 °C) prep2->react1 react2 Slowly add Aryl-MgBr react1->react2 react3 Stir until completion react2->react3 workup1 Quench with aq. NH4Cl react3->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Dry and concentrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4 final_prod (S)-Methyl 2-arylpropanoate workup4->final_prod

Figure 2: Experimental workflow for the synthesis of (S)-methyl 2-arylpropanoates.

Signaling Pathway: Stereochemical Inversion via Sₙ2 Mechanism

G Start This compound Derivative TransitionState [Aryl---C(R)(H)(COOR')---Br]‡ (Pentacoordinate Transition State) Start->TransitionState Nucleophilic attack by Aryl Grignard Reagent Product (S)-α-Arylpropanoic Acid Derivative TransitionState->Product Departure of Bromide (Inversion of Stereochemistry)

Figure 3: Sₙ2 mechanism leading to inversion of stereochemistry.

Conclusion

This compound and its derivatives are versatile chiral synthons for the stereoselective synthesis of valuable organic molecules. The protocols and concepts outlined in this document provide a framework for the development of efficient and stereocontrolled synthetic routes to enantiomerically pure compounds, particularly in the context of pharmaceutical drug development. The iron-catalyzed cross-coupling reaction serves as a modern and effective example of how to leverage the chirality of this compound derivatives to produce the therapeutically important (S)-enantiomers of α-arylpropanoic acids. Further optimization of reaction conditions and chiral ligands can lead to even higher yields and enantioselectivities.

References

Application Notes and Protocols: Reaction of (R)-(+)-2-Bromopropionic Acid with Sodium Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

The reaction of (R)-(+)-2-Bromopropionic acid with a strong base such as sodium hydroxide (B78521) is a classic example of a bimolecular nucleophilic substitution (S(_N)2) reaction. This reaction is of significant interest in stereoselective synthesis, as it proceeds with a predictable inversion of stereochemistry at the chiral center. The product, (S)-(-)-lactic acid, is a valuable chiral building block, particularly for the synthesis of biodegradable polymers like poly(L-lactic acid) (PLLA), which has extensive applications in controlled drug delivery and medical implants. Understanding and controlling the stereochemical outcome of this reaction is therefore crucial for the development of advanced pharmaceutical formulations.

These application notes provide a detailed overview of the reaction mechanism, experimental protocols for its execution and analysis, and a summary of the applications of its product in drug development.

Reaction Mechanism and Stereochemistry

The reaction between this compound and sodium hydroxide proceeds via a concerted S(N)2 mechanism. The hydroxide ion (OH

^-
) acts as the nucleophile, attacking the electrophilic carbon atom bonded to the bromine atom from the backside. This backside attack leads to an inversion of the stereochemical configuration at the chiral center, a phenomenon known as Walden inversion. Consequently, this compound is converted to (S)-(-)-lactic acid.[1][2][3][4][5]

It is important to note that under different reaction conditions, such as a low concentration of hydroxide ions in the presence of silver oxide (Ag(_2)O), the reaction can proceed with retention of configuration through a neighboring group participation (NGP) mechanism.[2][3][4] This highlights the critical role of reaction conditions in determining the stereochemical outcome.

Experimental Protocols

Synthesis of (S)-(-)-Lactic Acid via S(_N)2 Reaction

This protocol details the hydrolysis of this compound to (S)-(-)-lactic acid.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) pellets

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO(_4))

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Preparation of NaOH Solution: In a round-bottom flask, dissolve a stoichiometric excess (e.g., 1.5 equivalents) of sodium hydroxide pellets in deionized water to create a concentrated solution.

  • Reaction Setup: Add this compound to the NaOH solution in the round-bottom flask equipped with a magnetic stir bar.

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 100 °C) with vigorous stirring. The reaction is typically allowed to proceed for several hours (e.g., 2-4 hours) to ensure complete conversion.

  • Work-up - Acidification: After cooling the reaction mixture to room temperature, carefully acidify it with concentrated hydrochloric acid until the pH is acidic (pH ~2). This protonates the sodium lactate (B86563) to form lactic acid.

  • Work-up - Extraction: Transfer the acidified solution to a separatory funnel and extract the lactic acid with several portions of diethyl ether.

  • Drying and Evaporation: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter the drying agent and remove the diethyl ether using a rotary evaporator to yield crude (S)-(-)-lactic acid.

  • Purification (Optional): The crude product can be further purified by vacuum distillation if necessary.

Determination of Enantiomeric Excess

The optical purity of the synthesized (S)-(-)-lactic acid is a critical parameter. The enantiomeric excess (ee) can be determined using several analytical techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a common and reliable method. The lactic acid is often derivatized with a chiral agent to form diastereomers that can be separated on a standard HPLC column, or it can be directly analyzed on a chiral stationary phase column.[6][7]

  • Gas Chromatography (GC) on a Chiral Column: Similar to HPLC, GC with a chiral stationary phase can be used to separate the enantiomers of a volatile derivative of lactic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce different chemical shifts for the protons of the two enantiomers, allowing for their quantification.

  • Polarimetry: While this method can determine the optical rotation of the product, it is less accurate for determining the precise enantiomeric excess unless a pure standard of known rotation is available for comparison.

Data Presentation

The following tables summarize expected quantitative data for the synthesis of (S)-(-)-lactic acid.

Table 1: Reaction Parameters and Expected Yields

ParameterValue
Starting MaterialThis compound
ReagentSodium Hydroxide (1.5 eq.)
SolventWater
Reaction Temperature100 °C (Reflux)
Reaction Time2 - 4 hours
Expected Yield 85 - 95%

Table 2: Product Characterization

PropertyExpected ValueMethod of Analysis
Chemical Structure(S)-2-hydroxypropanoic acidNMR, IR Spectroscopy
Stereochemistry(S)-configurationPolarimetry, Chiral HPLC
Enantiomeric Excess (ee) > 98% Chiral HPLC, Chiral GC
Physical StateColorless to light yellow liquidVisual Inspection

Mandatory Visualizations

SN2_Reaction_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products R_Bromo This compound TS [HO---C(H)(CH3)(COOH)---Br]⁻ R_Bromo->TS Backside attack by OH⁻ NaOH Sodium Hydroxide (NaOH) S_Lactic (S)-(-)-Lactic acid TS->S_Lactic Inversion of configuration NaBr Sodium Bromide (NaBr)

Caption: S(_N)2 reaction mechanism of this compound with NaOH.

Experimental_Workflow start Start: this compound reaction Reaction with NaOH (Aqueous solution, Reflux) start->reaction workup Acidification (HCl) & Extraction (Diethyl Ether) reaction->workup purification Drying (MgSO4) & Solvent Evaporation workup->purification product Product: (S)-(-)-Lactic acid purification->product analysis Analysis: - Yield Calculation - Stereochemical Analysis (Chiral HPLC) - Structural Verification (NMR, IR) product->analysis application Application: Polymerization to PLLA for Drug Delivery analysis->application

Caption: Experimental workflow for the synthesis and analysis of (S)-(-)-lactic acid.

Applications in Drug Development

The primary application of enantiomerically pure (S)-(-)-lactic acid in drug development is its use as a monomer for the synthesis of poly(L-lactic acid) (PLLA) and its copolymers, such as poly(lactic-co-glycolic acid) (PLGA). These polymers are biodegradable and biocompatible, making them ideal for various pharmaceutical applications.[8]

Controlled Drug Delivery Systems

PLLA and PLGA are extensively used to formulate microparticles and nanoparticles for the controlled and sustained release of therapeutic agents.[9][10] The drug is encapsulated within the polymer matrix, and its release is governed by diffusion and polymer degradation. This approach offers several advantages, including:

  • Improved Patient Compliance: Long-acting formulations reduce the frequency of administration.

  • Reduced Side Effects: Localized delivery and controlled release can minimize systemic toxicity.

  • Enhanced Drug Stability: Encapsulation protects the drug from premature degradation.

Examples of FDA-Approved Drugs Utilizing PLA/PLGA Microparticles: [10]

DrugBrand NameIndication
Leuprolide AcetateLupron Depot®Prostate Cancer, Endometriosis
RisperidoneRisperdal Consta®Schizophrenia, Bipolar Disorder
NaltrexoneVivitrol®Opioid and Alcohol Dependence
TriptorelinTrelstar®Prostate Cancer
Protocol for Preparation of Drug-Loaded PLA Microparticles (Emulsion-Solvent Evaporation Method)

Materials:

  • Poly(L-lactic acid) (PLLA)

  • Drug to be encapsulated

  • Dichloromethane (DCM) or other suitable organic solvent

  • Poly(vinyl alcohol) (PVA) or other surfactant

  • Deionized water

  • Homogenizer or sonicator

  • Magnetic stirrer

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a known amount of PLLA and the drug in dichloromethane.

  • Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant, such as PVA.

  • Emulsification: Add the organic phase to the aqueous phase while homogenizing or sonicating at high speed to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours or use a rotary evaporator to remove the dichloromethane. This causes the PLLA to precipitate, forming solid microparticles that encapsulate the drug.

  • Collection and Washing: Collect the microparticles by centrifugation. Wash them several times with deionized water to remove the surfactant and any unencapsulated drug.

  • Lyophilization: Freeze-dry the microparticles to obtain a free-flowing powder.

Conclusion

The S(_N)2 reaction of this compound with sodium hydroxide is a robust and stereospecific method for the synthesis of (S)-(-)-lactic acid. The high yield and excellent stereocontrol make this reaction highly valuable for producing the chiral monomer required for the synthesis of biocompatible and biodegradable polymers used in advanced drug delivery systems. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the pharmaceutical sciences to effectively utilize this reaction in the development of innovative therapeutic products.

References

Application Notes and Protocols: SN2 Reaction Mechanism of (R)-(+)-2-Bromopropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereospecificity of chemical reactions is of paramount importance in the fields of organic synthesis and drug development, where the chirality of a molecule can dictate its biological activity. The bimolecular nucleophilic substitution (SN2) reaction is a cornerstone of stereospecific synthesis, proceeding via a well-defined mechanism that results in the inversion of configuration at a stereogenic center. This document provides a detailed examination of the SN2 reaction of (R)-(+)-2-Bromopropionic acid, a valuable chiral building block.

These notes will elucidate the reaction mechanism, provide detailed experimental protocols for its execution and analysis, and present quantitative data. Furthermore, we will contrast the SN2 pathway with the competing neighboring group participation (NGP) mechanism, which can lead to retention of configuration under different reaction conditions.

Reaction Mechanism: SN2 Inversion of this compound

The SN2 reaction is a single-step, concerted process where a nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group.[1] This "backside attack" leads to a trigonal bipyramidal transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. As the new bond forms and the old bond breaks, the stereochemistry at the carbon center is inverted, a phenomenon known as Walden inversion.[2][3]

In the case of this compound, reaction with a strong nucleophile, such as the hydroxide (B78521) ion (OH⁻) from a concentrated solution of sodium hydroxide, results in the formation of (S)-(-)-2-Hydroxypropionic acid (S-lactic acid).[1][4] The reaction proceeds with a high degree of stereospecificity, leading to a product with the opposite stereochemical configuration.

It is crucial to distinguish the SN2 pathway from the neighboring group participation (NGP) mechanism. NGP can occur in molecules that possess a nucleophilic group in proximity to the reaction center. In the case of 2-bromopropionic acid, the carboxylate group can act as an internal nucleophile. This is typically observed under conditions of low hydroxide concentration and in the presence of a Lewis acid like silver oxide (Ag₂O).[1][4] The NGP mechanism involves two successive inversions, resulting in an overall retention of configuration.

Quantitative Data Summary

The following tables summarize representative quantitative data for the nucleophilic substitution of 2-bromopropionic acid derivatives.

Table 1: Reaction Conditions and Stereochemical Outcome

Starting MaterialReagentsPredominant MechanismProductStereochemical Outcome
This compoundConcentrated NaOHSN2(S)-(-)-2-Hydroxypropionic acidInversion
This compoundAg₂O, low [OH⁻]NGP(R)-(+)-2-Hydroxypropionic acidRetention

Table 2: Representative Yields for Reactions Involving 2-Bromopropionic Acid Species

ReactionProductYieldReference
Degradation of Polylactic Acid in HBr-AcOH2-Bromopropionic Acid55.2 mol%[5]
Hydrolysis of 2-Bromopropionyl Bromide2-Bromopropionic Acid~60%[4]

Experimental Protocols

Protocol 1: SN2 Hydrolysis of this compound to (S)-(-)-2-Hydroxypropionic Acid

Objective: To synthesize (S)-(-)-2-Hydroxypropionic acid from this compound via an SN2 reaction with inversion of stereochemistry.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) pellets

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve a known amount of this compound in a 2 M aqueous solution of sodium hydroxide. Use a molar excess of NaOH (e.g., 2.5 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) if a suitable system is available. A typical reaction time is 2-4 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution to pH ~2 with concentrated hydrochloric acid. This protonates the carboxylate to form the carboxylic acid.

  • Extraction: Transfer the acidified solution to a separatory funnel and extract the product with diethyl ether (3 x 50 mL). The organic layers contain the 2-hydroxypropionic acid.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude (S)-(-)-2-Hydroxypropionic acid.

  • Purification (Optional): The crude product can be further purified by distillation under reduced pressure or by recrystallization if it is a solid at room temperature.

Protocol 2: Analysis of Stereochemical Purity

Objective: To determine the enantiomeric excess (ee) of the 2-hydroxypropionic acid product to confirm the stereochemical outcome of the reaction.

Method A: Polarimetry

  • Sample Preparation: Prepare a solution of the purified product of a known concentration in a suitable solvent (e.g., water or ethanol).

  • Measurement: Use a polarimeter to measure the optical rotation of the solution.[6]

  • Calculation of Specific Rotation: Calculate the specific rotation [α] using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration of the sample in g/mL.

  • Determination of Enantiomeric Excess: Compare the measured specific rotation to the literature value for the enantiomerically pure product. The enantiomeric excess can be calculated as: ee (%) = ([α]_observed / [α]_literature) * 100.

Method B: Chiral High-Performance Liquid Chromatography (HPLC)

  • Column Selection: Utilize a suitable chiral stationary phase (CSP) column capable of separating the enantiomers of 2-hydroxypropionic acid. Polysaccharide-based or ligand-exchange columns are often effective for α-hydroxy acids.[2][7]

  • Mobile Phase: Prepare an appropriate mobile phase, which is typically a mixture of a nonpolar solvent (e.g., hexane) and a polar solvent (e.g., isopropanol (B130326) or ethanol), often with a small amount of an acidic modifier like trifluoroacetic acid for acidic analytes.[8]

  • Sample Preparation: Dissolve a small amount of the product in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram. The two enantiomers will elute at different retention times.

  • Quantification: Integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated as: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100, where Area₁ and Area₂ are the areas of the peaks corresponding to the major and minor enantiomers, respectively.

Visualizations

Experimental_Workflow cluster_reaction SN2 Reaction cluster_workup Work-up & Purification cluster_analysis Stereochemical Analysis start (R)-2-Bromopropionic Acid + NaOH(aq) reflux Reflux (2-4h) start->reflux acidify Acidification (HCl) reflux->acidify extract Extraction (Diethyl Ether) acidify->extract dry Drying & Concentration extract->dry purify Purification (Optional) dry->purify analysis Polarimetry / Chiral HPLC purify->analysis

References

Application Notes and Protocols: Neighboring Group Participation in the Reactions of (R)-(+)-2-Bromopropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of neighboring group participation (NGP) in the reactions of (R)-(+)-2-Bromopropionic acid, a phenomenon of significant interest in stereospecific synthesis. The following sections detail the reaction mechanisms, experimental protocols for achieving stereochemical control, and quantitative data on the reaction outcomes.

Introduction to Neighboring Group Participation

Neighboring group participation, also known as anchimeric assistance, is the intramolecular involvement of a nearby functional group in a reaction, which can significantly alter the rate and stereochemistry of the transformation.[1][2] In the case of 2-bromopropionic acid, the carboxylate group can act as an internal nucleophile.[1][2] This participation is critically dependent on the reaction conditions, particularly the concentration of the external nucleophile.

Under conditions of low external nucleophile concentration, the carboxylate group can attack the stereocenter from the backside, displacing the bromide ion and forming a transient, high-energy α-lactone intermediate.[1][2] This first step proceeds with an inversion of configuration. Subsequently, an external nucleophile, such as a hydroxide (B78521) ion, attacks the α-lactone. This second nucleophilic attack, also an Sₙ2 reaction, occurs with another inversion of configuration. The net result of these two successive inversions is an overall retention of configuration in the final product.[1][2][3]

Conversely, in the presence of a high concentration of an external nucleophile, a direct Sₙ2 reaction occurs. The external nucleophile directly attacks the carbon atom bearing the bromine, leading to a single inversion of configuration .[3]

The reaction of this compound can thus be directed to yield either (R)-lactic acid (retention) or (S)-lactic acid (inversion) by carefully selecting the reaction conditions.

Data Presentation

Starting MaterialReagentsPredominant MechanismMajor ProductStereochemical Outcome
This compoundConcentrated Sodium HydroxideSₙ2(S)-(-)-Lactic AcidInversion[3]
This compoundDilute Sodium HydroxideNeighboring Group Participation (NGP)(R)-(+)-Lactic AcidRetention[1][3]
This compoundMoist Silver Oxide (Ag₂O)Neighboring Group Participation (NGP)(R)-(+)-Lactic AcidRetention[3]

A kinetic study on the hydrolysis of 2-bromopropionic acid at a constant pH of 3.3 and a temperature of 80°C determined the reaction to be first-order with an average rate constant as detailed in the table below.

Reaction ConditionRate Constant (k)Order of Reaction
Hydrolysis at 80°C, pH 3.34.74 x 10⁻³ min⁻¹First-Order

Experimental Protocols

Protocol 1: Synthesis of (S)-(-)-Lactic Acid via Sₙ2 Inversion

This protocol is designed to favor the direct Sₙ2 pathway, leading to an inversion of stereochemistry.

Materials:

  • This compound

  • Concentrated Sodium Hydroxide (e.g., 5 M)

  • Hydrochloric Acid (for acidification)

  • Dichloromethane (B109758) (or other suitable organic solvent for extraction)

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • pH meter or pH paper

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a minimal amount of water.

  • Add an excess of concentrated sodium hydroxide solution (e.g., 2-3 molar equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with hydrochloric acid to a pH of approximately 2.

  • Extract the product into an organic solvent such as dichloromethane (3 x volumes).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude (S)-(-)-Lactic Acid.

  • Purify the product by distillation or chromatography as needed.

  • Confirm the stereochemical outcome by polarimetry or chiral HPLC analysis.

Protocol 2: Synthesis of (R)-(+)-Lactic Acid via Neighboring Group Participation (Moist Silver Oxide)

This protocol utilizes moist silver oxide to promote the NGP pathway, resulting in retention of stereochemistry.

Materials:

  • This compound

  • Silver Nitrate (B79036) (AgNO₃)

  • Sodium Hydroxide (NaOH)

  • Deionized water

  • Hydrochloric Acid (for acidification)

  • Diethyl ether (or other suitable organic solvent for extraction)

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Stir plate and stir bar

  • Buchner funnel and filter paper

Procedure:

  • Preparation of Moist Silver Oxide: In a flask, dissolve silver nitrate in deionized water. In a separate beaker, prepare a solution of sodium hydroxide. Slowly add the sodium hydroxide solution to the silver nitrate solution with vigorous stirring to precipitate silver oxide. Filter the precipitate using a Buchner funnel and wash thoroughly with deionized water to remove excess base. The resulting moist silver oxide should be used immediately.

  • In a round-bottom flask, suspend the freshly prepared moist silver oxide in water.

  • Add this compound to the silver oxide suspension.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by the precipitation of silver bromide.

  • After the reaction is complete (as indicated by the cessation of precipitate formation or by TLC/GC analysis), filter the mixture to remove the silver salts.

  • Acidify the filtrate with hydrochloric acid to a pH of approximately 2.

  • Extract the product with diethyl ether (3 x volumes).

  • Dry the combined organic extracts over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to obtain crude (R)-(+)-Lactic Acid.

  • Purify as necessary and confirm the stereochemistry.

Protocol 3: Chiral HPLC Analysis of Lactic Acid Enantiomers

This protocol provides a general method for determining the enantiomeric composition of the lactic acid product.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometric detector.

  • Chiral stationary phase (CSP) column, such as a macrocyclic glycopeptide-based column (e.g., Astec CHIROBIOTIC™).

Mobile Phase (Isocratic):

  • A typical mobile phase could be a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., methanol (B129727) or acetonitrile). The exact composition should be optimized for the specific column used.

Procedure:

  • Prepare a standard solution of racemic lactic acid and individual standards of (R)- and (S)-lactic acid if available.

  • Prepare a dilute solution of the reaction product in the mobile phase.

  • Inject the standards onto the chiral column to determine the retention times for each enantiomer.

  • Inject the sample solution and integrate the peak areas for the (R) and (S) enantiomers.

  • Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [([R] - [S]) / ([R] + [S])] x 100 or [([S] - [R]) / ([S] + [R])] x 100

Visualizations

NGP_vs_SN2 cluster_0 Reaction Pathways of (R)-2-Bromopropionic Acid cluster_1 High [OH⁻] cluster_2 Low [OH⁻] or Moist Ag₂O R_Br (R)-2-Bromopropionic Acid SN2 Direct SN2 Attack R_Br->SN2 [OH⁻] NGP1 Intramolecular SN2 (Inversion) R_Br->NGP1 COO⁻ S_Lac (S)-Lactic Acid (Inversion) SN2->S_Lac Lactone α-Lactone Intermediate NGP1->Lactone NGP2 External SN2 Attack (Inversion) Lactone->NGP2 R_Lac (R)-Lactic Acid (Retention) NGP2->R_Lac

Caption: Competing pathways for the hydrolysis of (R)-2-Bromopropionic acid.

Experimental_Workflow cluster_workflow Experimental Workflow Start (R)-2-Bromopropionic Acid Conditions Select Reaction Conditions Start->Conditions High_OH High [OH⁻] Conditions->High_OH Sₙ2 Low_OH_Ag2O Low [OH⁻] or Moist Ag₂O Conditions->Low_OH_Ag2O NGP Reaction Hydrolysis Reaction High_OH->Reaction Inversion_Product Inversion Product ((S)-Lactic Acid) Low_OH_Ag2O->Reaction Retention_Product Retention Product ((R)-Lactic Acid) Workup Acidification & Extraction Reaction->Workup Analysis Chiral HPLC Analysis Workup->Analysis Analysis->Inversion_Product Predominantly Analysis->Retention_Product Predominantly

Caption: General experimental workflow for stereoselective hydrolysis.

References

Application Notes and Protocols for the HPLC Analysis of 2-Bromopropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the quantitative analysis of 2-bromopropionic acid and the separation of its enantiomers using High-Performance Liquid Chromatography (HPLC).

Part 1: Quantitative Analysis of 2-Bromopropionic Acid by Reverse-Phase HPLC

This section outlines a robust method for the determination of the total concentration of 2-bromopropionic acid in a sample.

Experimental Protocol: Achiral Analysis

A reverse-phase HPLC method with UV detection is employed for the quantitative analysis of 2-bromopropionic acid.[1]

Chromatographic Conditions:

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (30:70, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 10 minutes

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric Acid (85%)

  • 2-Bromopropionic acid reference standard

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of 2-bromopropionic acid reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing 2-bromopropionic acid in the mobile phase to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Presentation: Method Validation Summary (Illustrative Data)

The following table summarizes typical validation parameters for the quantitative analysis of a small organic acid by RP-HPLC.

Validation ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) ~0.3 µg/mL
Limit of Quantification (LOQ) ~1.0 µg/mL
System Suitability (USP Tailing Factor) ≤ 2.0
System Suitability (Theoretical Plates) > 2000

Experimental Workflow: Achiral HPLC Analysis

achiral_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_std Prepare Standard Solutions hplc_system Equilibrate HPLC System prep_std->hplc_system prep_sample Prepare Sample Solutions prep_sample->hplc_system inject Inject Samples & Standards hplc_system->inject acquire Acquire Chromatographic Data inject->acquire integrate Integrate Peak Areas acquire->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify 2-Bromopropionic Acid calibrate->quantify chiral_workflow cluster_method_dev Method Development cluster_analysis Sample Analysis cluster_results Results and Quantification start Start: Racemic Mixture of 2-Bromopropionic Acid csp_selection Select Chiral Stationary Phase (e.g., Chiralpak AD-H) start->csp_selection mp_optimization Optimize Mobile Phase (Hexane/IPA/TFA ratio) csp_selection->mp_optimization sample_prep Prepare Sample and Standard Solutions mp_optimization->sample_prep hplc_run Perform HPLC Analysis sample_prep->hplc_run peak_identification Identify Enantiomer Peaks (using individual standards) hplc_run->peak_identification quantification Quantify each Enantiomer peak_identification->quantification enantiomeric_excess Calculate Enantiomeric Excess (% ee) quantification->enantiomeric_excess end End: Report Enantiomeric Purity enantiomeric_excess->end

References

Application Notes and Protocols for NMR Spectroscopy of (R)-(+)-2-Bromopropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This document provides detailed application notes and protocols for the ¹H and ¹³C NMR analysis of (R)-(+)-2-Bromopropionic acid, a chiral building block of interest in synthetic and medicinal chemistry. The data and methodologies presented herein are intended to guide researchers in obtaining and interpreting high-quality NMR spectra for this compound.

Spectral Data Summary

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz). The data provided is based on spectra recorded in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃
ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-COOH~11.50Singlet (broad)-1H
-CH(Br)~4.41Quartet6.91H
-CH₃~1.86Doublet6.93H

Note: The chemical shift of the carboxylic acid proton can be broad and its position may vary with concentration and solvent purity.[1]

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃
Carbon AtomPredicted Chemical Shift (δ, ppm)
-COOH170 - 175
-CH(Br)35 - 45
-CH₃20 - 25

Note: The predicted chemical shifts are based on typical values for similar functional groups. Experimental values may vary slightly.

Experimental Protocols

High-quality NMR spectra are contingent upon meticulous sample preparation and appropriate instrument parameter selection. The following protocols provide a general framework for the NMR analysis of this compound.

Protocol 1: Sample Preparation
  • Weighing the Sample:

    • For ¹H NMR, accurately weigh 5-25 mg of this compound into a clean, dry vial.[2][3]

    • For ¹³C NMR, a higher concentration is recommended; weigh 50-100 mg of the sample.[2][3]

  • Solvent Addition:

    • Add 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), to the vial.[2] Using a deuterated solvent is crucial for the instrument's lock system and to avoid large solvent signals in the ¹H spectrum.[3]

    • For carboxylic acids, using a dry solvent is important, as the acidic proton can exchange with water, leading to signal broadening.

  • Dissolution:

    • Gently swirl or vortex the vial to ensure the complete dissolution of the sample.

  • Filtration and Transfer:

    • To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3]

    • Ensure the final volume in the NMR tube is between 0.6 and 0.7 mL.

  • Capping and Labeling:

    • Securely cap the NMR tube to prevent solvent evaporation and contamination.

    • Clearly label the tube with the sample's identity.

Protocol 2: NMR Data Acquisition

The following are generalized acquisition parameters for a standard 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16-64 scans are typically sufficient, but can be increased for dilute samples to improve the signal-to-noise ratio.

  • Spectral Width: A range of 0-12 ppm is generally adequate for this compound.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is a good starting point.

¹³C NMR Acquisition:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) is typically required.

  • Spectral Width: A range of 0-200 ppm will cover the expected chemical shifts.

  • Relaxation Delay: A 2-second relaxation delay is generally appropriate.

Data Processing and Interpretation

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Carefully phase the spectrum to ensure all peaks are in the pure absorption mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale. If using CDCl₃, the residual solvent peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C can be used as an internal reference.

  • Peak Picking and Integration:

    • Identify the chemical shifts of all peaks.

    • For the ¹H spectrum, integrate the signals to determine the relative ratios of the different types of protons.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the NMR analysis of this compound.

NMR_Sample_Preparation_Workflow NMR Sample Preparation Workflow weigh Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL CDCl₃) weigh->dissolve Add to vial filter Filter into NMR Tube dissolve->filter Transfer with pipette cap_label Cap and Label NMR Tube filter->cap_label ready Sample Ready for NMR cap_label->ready

Caption: A streamlined workflow for preparing NMR samples of this compound.

NMR_Data_Acquisition_and_Processing NMR Data Acquisition and Processing cluster_acquisition Data Acquisition cluster_processing Data Processing instrument_setup Instrument Setup (Lock, Tune, Shim) acquire_1H Acquire ¹H Spectrum instrument_setup->acquire_1H acquire_13C Acquire ¹³C Spectrum instrument_setup->acquire_13C ft Fourier Transform acquire_1H->ft acquire_13C->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference peak_pick Peak Picking and Integration reference->peak_pick analysis Spectral Analysis and Interpretation peak_pick->analysis

Caption: Logical workflow for NMR data acquisition, processing, and analysis.

References

Application Notes and Protocols for the Chiral Resolution of 2-Bromopropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromopropionic acid is a valuable chiral building block in the synthesis of a variety of pharmaceuticals and agrochemicals.[1][2][3] The stereochemistry at the C2 position is crucial for the biological activity and efficacy of the final products.[1] As chemical synthesis of 2-bromopropionic acid typically yields a racemic mixture (an equal mixture of both enantiomers), the separation of these enantiomers, a process known as chiral resolution, is a critical step to obtain enantiomerically pure compounds.[4][5] This document provides detailed application notes and protocols for the chiral resolution of 2-bromopropionic acid via enzymatic resolution and classical resolution by diastereomeric salt formation.

Resolution Methods Overview

There are several established methods for the chiral resolution of 2-bromopropionic acid. The most common and effective techniques include:

  • Enzymatic Resolution: This method utilizes the stereospecificity of enzymes, such as lipases, to selectively catalyze a reaction on one enantiomer of the racemic mixture, allowing for the separation of the unreacted enantiomer.[4]

  • Classical Resolution via Diastereomeric Salt Formation: This technique involves reacting the racemic acid with a chiral base to form a pair of diastereomeric salts.[5][6] These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[5]

  • Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) or a chiral mobile phase additive can be used for both analytical and preparative-scale separation of enantiomers.[7][8][9]

This document will focus on providing detailed protocols for enzymatic and classical resolution methods.

Data Presentation

The following table summarizes the quantitative data for the enzymatic resolution of (±)-2-bromopropionic acid using lipase (B570770) from Candida cylindracea.

ParameterButyl (+)-R-2-bromopropionate(-)-S-2-bromopropionic acidReference
Yield 88.2%96.1%[4]
Purity (by GC) 97.4%98.7%[4]
Specific Rotation (c=1, CHCl₃) [α]²³ = +18.4°[α]²³ = -26.4°[4]
Enantiomeric Excess (ee) Not specified99.8%[4]

Note: The yield for Butyl (+)-R-2-bromopropionate was obtained after a 6-hour reaction, while the yield for (-)-S-2-bromopropionic acid was from a 14.5-hour reaction.

Experimental Protocols

Protocol 1: Enzymatic Resolution of (±)-2-Bromopropionic Acid

This protocol is based on the lipase-catalyzed asymmetric esterification of racemic 2-bromopropionic acid.[4] The lipase from Candida cylindracea selectively esterifies the (+)-R-enantiomer, leaving the (-)-S-enantiomer as the unreacted acid.

Materials:

  • Racemic 2-bromopropionic acid

  • 1-Butanol (B46404)

  • Hexane (or other organic solvents like toluene, petroleum ether, methylene (B1212753) chloride, chloroform, or ether)[4]

  • Lipase from Candida cylindracea

  • Magnesium sulfate (B86663) (MgSO₄)

  • Dichloromethane

  • Sodium bicarbonate (NaHCO₃) solution

  • Hydrochloric acid (HCl)

  • Rotary evaporator

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 6.1 g (0.04 moles) of racemic 2-bromopropionic acid and 11 ml (0.12 moles) of 1-butanol in 400 ml of hexane.

  • Enzyme Addition: Add 2.0 g of lipase from Candida cylindracea to the solution.

  • Incubation: Vigorously shake the reaction mixture at 30°C. The progress of the reaction can be monitored by gas chromatography (GC).

  • Reaction Quench and Separation:

    • To isolate the unreacted (-)-S-2-bromopropionic acid , stop the reaction after approximately 14.5 hours when the ester formation reaches about 78%.

    • Filter the enzyme from the reaction mixture.

    • Extract the filtrate with an aqueous solution of sodium bicarbonate to separate the unreacted acid (in the aqueous phase) from the ester (in the organic phase).

    • Acidify the aqueous phase with hydrochloric acid and then extract the (-)-S-2-bromopropionic acid with dichloromethane.

    • Dry the organic extract over magnesium sulfate and evaporate the solvent.

    • Purify the resulting (-)-S-2-bromopropionic acid by distillation (bp 97-98°C at 11 mm Hg).[4]

  • Isolation of Butyl (+)-R-2-bromopropionate:

    • To isolate the butyl (+)-R-2-bromopropionate , stop the reaction after about 6 hours (approximately 45% conversion).[4]

    • Filter the enzyme from the reaction mixture.

    • Evaporate the solvent from the filtrate.

    • Purify the resulting ester by distillation (bp 84-86°C at 14 mm Hg).[4]

Recycling of the Undesired Enantiomer:

The undesired butyl (+)-R-2-bromopropionate can be hydrolyzed and racemized back to the racemic 2-bromopropionic acid for reuse.[4]

  • Add 1.0 g of butyl (+)-R-2-bromopropionate to 5 ml of 48% hydrobromic acid (HBr).

  • Stir the solution for 14 hours at 90°C.

  • Cool the mixture to room temperature and extract with dichloromethane.

  • Dry the organic phase with MgSO₄ and evaporate the solvent to obtain racemic 2-bromopropionic acid.[4]

Protocol 2: Classical Resolution using a Chiral Amine

This is a general protocol for the classical resolution of a racemic carboxylic acid using a chiral amine as the resolving agent.[5][6] A common chiral resolving agent for acids is (S)-(-)-1-phenylethylamine.[10]

Materials:

  • Racemic 2-bromopropionic acid

  • (S)-(-)-1-Phenylethylamine (or another suitable chiral amine)

  • A suitable solvent (e.g., ethanol, methanol, acetone, or a mixture)

  • Hydrochloric acid (HCl)

  • Diethyl ether or other extraction solvent

  • Buchner funnel and filter paper

  • pH paper or meter

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve one equivalent of racemic 2-bromopropionic acid in a minimal amount of a suitable warm solvent.

    • In a separate flask, dissolve 0.5 equivalents of (S)-(-)-1-phenylethylamine in the same solvent. Using 0.5 equivalents of the resolving agent is often more efficient for initial screening and enrichment.[10]

    • Slowly add the amine solution to the acid solution with stirring.

    • Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold solvent.

    • The collected salt will be enriched in one diastereomer (e.g., (S)-acid·(S)-amine).

  • Liberation of the Enantiomerically Enriched Acid:

    • Suspend the crystalline diastereomeric salt in water.

    • Add an excess of a strong acid, such as 2M HCl, until the pH is acidic (pH ~1-2), to protonate the carboxylic acid and form the hydrochloride salt of the amine.

    • Extract the liberated enantiomerically enriched 2-bromopropionic acid with a suitable organic solvent like diethyl ether.

    • Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄), and carefully remove the solvent by rotary evaporation.

  • Analysis:

    • Determine the optical purity (enantiomeric excess) of the resolved acid using a polarimeter to measure the specific rotation or by chiral HPLC analysis.

    • The mother liquor from the crystallization contains the other diastereomeric salt (e.g., (R)-acid·(S)-amine). The other enantiomer of 2-bromopropionic acid can be recovered from the mother liquor by a similar acidification and extraction procedure.

Visualizations

General Workflow for Chiral Resolution

The following diagram illustrates the general workflow for the chiral resolution of a racemic mixture.

G General Workflow for Chiral Resolution racemic Racemic Mixture (e.g., (R/S)-2-Bromopropionic Acid) resolution Resolution Step (Enzymatic or Classical) racemic->resolution separation Separation of Enantiomers/ Diastereomers resolution->separation enantiomer1 Enantiomer 1 (e.g., (S)-2-Bromopropionic Acid) separation->enantiomer1 enantiomer2 Enantiomer 2 or Derivative (e.g., (R)-ester or (R)-acid) separation->enantiomer2 analysis Purity and Enantiomeric Excess Determination (e.g., HPLC, Polarimetry) enantiomer1->analysis enantiomer2->analysis racemization Racemization of Unwanted Enantiomer enantiomer2->racemization recycle Recycle racemization->recycle recycle->racemic

Caption: General workflow for the chiral resolution of a racemic mixture.

Logical Relationship of Enzymatic Resolution

The following diagram illustrates the logical steps involved in the enzymatic resolution of 2-bromopropionic acid.

G Enzymatic Resolution of 2-Bromopropionic Acid start Racemic 2-Bromopropionic Acid + Alcohol + Lipase reaction Stereoselective Esterification of (R)-enantiomer start->reaction mixture Mixture of: (S)-2-Bromopropionic Acid (R)-Ester reaction->mixture separation Separation (e.g., Extraction) mixture->separation s_acid (-)-S-2-Bromopropionic Acid separation->s_acid r_ester (+)-R-Ester separation->r_ester hydrolysis Hydrolysis of Ester r_ester->hydrolysis r_acid (+)-R-2-Bromopropionic Acid hydrolysis->r_acid

Caption: Logical steps in the enzymatic resolution of 2-bromopropionic acid.

Conclusion

The chiral resolution of 2-bromopropionic acid is a critical process for obtaining enantiomerically pure starting materials for the pharmaceutical and agrochemical industries. Both enzymatic resolution and classical resolution via diastereomeric salt formation are effective methods for achieving this separation. The choice of method will depend on factors such as the desired enantiomer, scale of the reaction, and available resources. The protocols provided in this document offer a detailed guide for researchers to perform these resolutions in a laboratory setting.

References

Title: Chiral Derivatization of (R)-(+)-2-Bromopropionic Acid with (-)-Menthol for Enantiomeric Purity Determination by GC-FID

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Enantiomeric Analysis of (R)-(+)-2-Bromopropionic Acid via Gas Chromatography Following Chiral Derivatization

Abstract

This application note details a robust and reliable method for the determination of the enantiomeric purity of this compound. The protocol involves the chiral derivatization of the carboxylic acid with a chiral resolving agent, (-)-menthol, to form diastereomeric esters. These diastereomers, possessing different physicochemical properties, are baseline separated on a standard achiral gas chromatography column and quantified using a Flame Ionization Detector (FID). This method is particularly useful for quality control in pharmaceutical and fine chemical synthesis where the stereochemistry of chiral building blocks is critical.

Introduction

The enantiomeric purity of chiral molecules is a critical quality attribute in the pharmaceutical and agrochemical industries, as different enantiomers can exhibit vastly different pharmacological or toxicological profiles. This compound is a valuable chiral building block, and its enantiomeric excess (e.e.) must be accurately determined. Direct separation of enantiomers by gas chromatography (GC) requires a specialized and often expensive chiral stationary phase.

An alternative and widely used approach is the derivatization of the enantiomeric mixture with a chiral derivatizing agent to form a pair of diastereomers.[1] These diastereomers can then be separated on a conventional, non-chiral GC column.[1] This application note describes the conversion of a sample of this compound into its diastereomeric esters using (-)-menthol. The reaction proceeds through an intermediate acid chloride to ensure a high yield of the sterically hindered ester. The subsequent analysis by GC-FID allows for the accurate quantification of each enantiomer.

Experimental

Materials and Reagents
  • This compound (≥98.0% purity)

  • (S)-(-)-2-Bromopropionic acid (for racemic standard preparation)

  • (-)-Menthol (≥99% purity)

  • Thionyl chloride (SOCl₂) (≥99% purity)

  • Anhydrous Dichloromethane (B109758) (DCM) (GC grade)

  • Anhydrous Pyridine (B92270)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexane (B92381) (GC grade)

  • Deionized Water

Instrumentation
  • Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID)

  • Capillary Column: Agilent HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

  • Standard laboratory glassware, heating mantle, and rotary evaporator.

Derivatization Workflow

The overall workflow for the derivatization and analysis is depicted in the following diagram.

Derivatization_Workflow Experimental Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_workup Work-up Procedure cluster_analysis Analysis start Weigh this compound Sample add_dcm Dissolve in Anhydrous DCM start->add_dcm add_socl2 Step 1: Add Thionyl Chloride (Formation of Acid Chloride) add_dcm->add_socl2 reflux1 Reflux for 1 hour add_socl2->reflux1 cool1 Cool to Room Temperature reflux1->cool1 evap1 Remove Excess SOCl₂ cool1->evap1 add_menthol Step 2: Add (-)-Menthol & Pyridine (Esterification) evap1->add_menthol reflux2 Reflux for 2 hours add_menthol->reflux2 cool2 Cool to Room Temperature reflux2->cool2 wash_bicarb Wash with NaHCO₃ Solution cool2->wash_bicarb wash_water Wash with Deionized Water wash_bicarb->wash_water dry_mgso4 Dry Organic Layer with MgSO₄ wash_water->dry_mgso4 filter Filter dry_mgso4->filter evap2 Evaporate Solvent filter->evap2 reconstitute Reconstitute in Hexane evap2->reconstitute gc_analysis Inject into GC-FID reconstitute->gc_analysis

Caption: Workflow for the derivatization and analysis.

Derivatization Protocol

Step 1: Formation of 2-Bromopropionyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve approximately 153 mg (1.0 mmol) of the 2-bromopropionic acid sample in 5 mL of anhydrous dichloromethane.

  • Slowly add 0.15 mL (2.0 mmol) of thionyl chloride to the solution at room temperature.

  • Heat the mixture to reflux and maintain for 1 hour. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • After cooling to room temperature, remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator.

Step 2: Esterification with (-)-Menthol

  • Re-dissolve the crude 2-bromopropionyl chloride in 5 mL of anhydrous dichloromethane.

  • Add 172 mg (1.1 mmol) of (-)-menthol to the solution.

  • Slowly add 0.12 mL (1.5 mmol) of anhydrous pyridine to the mixture while cooling in an ice bath. Pyridine acts as a catalyst and scavenges the HCl byproduct.

  • Heat the reaction mixture to reflux and maintain for 2 hours.

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

Sample Work-up
  • Wash the organic layer sequentially with 10 mL of deionized water, 10 mL of saturated sodium bicarbonate solution, and finally with 10 mL of deionized water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the solution to remove the drying agent.

  • Evaporate the solvent (dichloromethane) under reduced pressure.

  • Reconstitute the resulting oily residue (the diastereomeric esters) in 2.0 mL of hexane for GC analysis.

GC-FID Conditions
  • Column: HP-5, 30 m x 0.32 mm, 0.25 µm

  • Carrier Gas: Helium, constant flow at 1.5 mL/min

  • Injector Temperature: 250°C

  • Detector Temperature: 270°C

  • Injection Volume: 1.0 µL

  • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial temperature: 120°C, hold for 2 minutes

    • Ramp: 10°C/min to 220°C

    • Hold: 5 minutes at 220°C

Results and Discussion

The derivatization reaction between the chiral 2-bromopropionic acid and the chiral (-)-menthol results in the formation of two diastereomers: (R)-2-bromopropionyl-(−)-menthyl ester and (S)-2-bromopropionyl-(−)-menthyl ester.

Derivatization_Reaction cluster_reactants Reactants cluster_products Diastereomeric Products R_acid This compound Diastereomer_R (R)-2-bromopropionyl-(-)-menthyl ester R_acid->Diastereomer_R + (-)-Menthol S_acid (S)-(-)-2-Bromopropionic Acid Diastereomer_S (S)-2-bromopropionyl-(-)-menthyl ester S_acid->Diastereomer_S + (-)-Menthol Menthol (-)-Menthol

Caption: Formation of diastereomeric esters.

These diastereomers have different spatial arrangements and thus exhibit different interactions with the stationary phase of the GC column, leading to different retention times and enabling their separation. A hypothetical chromatogram of a derivatized sample would show two distinct peaks corresponding to the two diastereomers.

Quantitative Analysis

The enantiomeric excess (e.e.) of the this compound sample is calculated from the peak areas of the two diastereomers in the chromatogram.

Formula for Enantiomeric Excess (% e.e.):

% e.e. = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

Where:

  • Area_R is the peak area of the (R)-2-bromopropionyl-(-)-menthyl ester.

  • Area_S is the peak area of the (S)-2-bromopropionyl-(-)-menthyl ester.

The following table presents illustrative data for the analysis of a standard racemic mixture and a sample of this compound.

Sample IDDiastereomerRetention Time (min)Peak Area% Area
Racemic Standard (S)-2-bromopropionyl-(-)-menthyl ester12.581,502,34550.1
(R)-2-bromopropionyl-(-)-menthyl ester12.821,496,78949.9
Sample A (S)-2-bromopropionyl-(-)-menthyl ester12.5935,6781.2
(R)-2-bromopropionyl-(-)-menthyl ester12.832,938,90198.8

Based on the illustrative data for Sample A, the enantiomeric excess would be calculated as:

% e.e. = [ (2,938,901 - 35,678) / (2,938,901 + 35,678) ] * 100 = 97.6%

Conclusion

The method presented provides a straightforward and effective means for the derivatization and subsequent GC analysis of this compound to determine its enantiomeric purity. The formation of diastereomeric esters with (-)-menthol allows for excellent separation on a standard, non-chiral capillary column. The protocol is suitable for routine quality control in research and industrial settings, ensuring the stereochemical integrity of this important chiral intermediate.

References

Troubleshooting & Optimization

Technical Support Center: (R)-(+)-2-Bromopropionic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (R)-(+)-2-Bromopropionic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary methods for synthesizing this compound involve enantioselective strategies to ensure the desired stereochemistry. Key approaches include:

  • Diazotization of (R)-Alanine: This method utilizes (R)-Alanine as a chiral starting material, converting the amino group to a bromide with retention of configuration.

  • Nucleophilic Substitution of (S)-Lactic Acid Derivatives: This approach involves the substitution of a sulfonate ester of (S)-lactic acid (like tosylate or mesylate) with a bromide source, proceeding with an inversion of stereochemistry.

  • Kinetic Resolution: Enzymatic or chemical resolution of racemic 2-bromopropionic acid can also be employed to isolate the (R)-enantiomer.

For racemic 2-bromopropionic acid, the Hell-Volhard-Zelinsky (HVZ) reaction is a standard method for the α-bromination of propionic acid.[1][2][3][4]

Q2: My yield is consistently low when synthesizing this compound from (R)-Alanine. What are the potential causes?

A2: Low yields in the synthesis from (R)-Alanine can stem from several factors:

  • Incomplete Diazotization: The reaction of sodium nitrite (B80452) with the amino group is sensitive to temperature. Ensure the reaction is maintained at a low temperature (typically 0-5 °C) to prevent the decomposition of the diazonium salt intermediate.[5]

  • Side Reactions: The diazonium intermediate can react with water to form (R)-lactic acid, a common byproduct that reduces the yield of the desired bromo acid.

  • Inefficient Extraction: this compound has some water solubility. Ensure thorough extraction with a suitable organic solvent (e.g., diethyl ether) from the aqueous reaction mixture.[5]

  • Volatilization of Product: The product is volatile and can be lost during solvent removal if not performed under controlled conditions (e.g., reduced pressure at low temperature).

Q3: I am observing a loss of enantiomeric purity in my final product. What could be the reason?

A3: Loss of enantiomeric purity can occur under certain conditions:

  • Racemization during reaction: If the reaction conditions are too harsh (e.g., high temperatures or prolonged reaction times), some racemization at the α-carbon can occur.

  • Racemization during workup or purification: Exposure to strong bases or acids during the workup or purification steps can lead to racemization.

  • In the synthesis from (S)-lactic acid derivatives: An incomplete SN2 reaction or the presence of an SN1 pathway can lead to a mixture of enantiomers.

Q4: What is the role of phosphorus tribromide (PBr₃) in the Hell-Volhard-Zelinsky (HVZ) reaction for racemic 2-bromopropionic acid?

A4: In the HVZ reaction, PBr₃ acts as a catalyst to convert the carboxylic acid into an acyl bromide.[1][2][4] This acyl bromide intermediate readily tautomerizes to its enol form. The enol then reacts with bromine at the α-position. The resulting α-bromo acyl bromide can then be hydrolyzed to the final α-bromo carboxylic acid.[1][6]

Troubleshooting Guides

Troubleshooting Synthesis via Diazotization of (R)-Alanine
Issue Possible Cause Recommended Solution
Low Yield Incomplete diazotization due to improper temperature control.Maintain the reaction temperature strictly between 0-5 °C during the addition of NaNO₂.[5]
Side reaction forming (R)-lactic acid.Use a saturated solution of KBr and a slight excess of HBr to favor the bromide substitution.[5]
Inefficient extraction of the product.Perform multiple extractions (at least 3) with diethyl ether and dry the combined organic layers thoroughly.[5]
Product Contamination Presence of unreacted (R)-Alanine.Ensure complete reaction by slow, portion-wise addition of NaNO₂.[5]
Formation of (R)-lactic acid.Optimize reaction conditions to favor bromide substitution. Purification by distillation under reduced pressure can separate the product.[5]
Troubleshooting Racemic Synthesis via Hell-Volhard-Zelinsky (HVZ) Reaction
Issue Possible Cause Recommended Solution
Reaction does not initiate or is very slow Inactive catalyst or insufficient amount.Use fresh, dry PBr₃ or red phosphorus. Ensure a catalytic amount is present.[1][7]
Low reaction temperature.The reaction often requires heating to initiate. Gently warm the mixture after the initial addition of bromine.[7]
Low Yield of 2-Bromopropionic Acid Incomplete reaction.Ensure the reaction is refluxed for a sufficient amount of time after the bromine addition is complete.[7]
Loss of product during workup.2-Bromopropionic acid is hygroscopic and a skin irritant; handle with care and protect from moisture during and after purification.[7]
Formation of Polybrominated Products Excess bromine or prolonged reaction time.Use a controlled amount of bromine (one molar equivalent) and monitor the reaction progress.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound from (R)-Alanine

This protocol is adapted from a procedure described for the synthesis of (2R)-bromopropionic acid.[5]

  • To a saturated solution of potassium bromide (10 mL), add (R)-Alanine (4.0g, 45 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 47% hydrobromic acid (15 mL) dropwise while maintaining the temperature.

  • Over a period of 1 hour, add sodium nitrite (6.21g, 90 mmol) in small portions, ensuring the temperature does not exceed 5 °C.

  • Continue stirring the reaction mixture at below 5 °C for an additional hour.

  • Allow the mixture to warm to room temperature.

  • Extract the solution with diethyl ether (3 x 25 mL).

  • Combine the ether extracts and dry over anhydrous magnesium sulfate.

  • Concentrate the solution in vacuo to yield the crude product.

  • Purify by distillation under reduced pressure.

Protocol 2: Synthesis of Racemic 2-Bromopropionic Acid via Hell-Volhard-Zelinsky Reaction

This protocol is based on a general procedure for the HVZ reaction.[7]

  • In a round-bottom flask fitted with a dropping funnel and a reflux condenser, place dry propionic acid (50 g) and dry amorphous red phosphorus (7.6 g).

  • Slowly add bromine (66.7 g) from the dropping funnel.

  • After the initial addition, gently warm the mixture to 40-50 °C to initiate the reaction.

  • Slowly add the remaining bromine (an additional 100 g).

  • Once the addition is complete, gently reflux the mixture for 2 hours.

  • Distill the resulting 2-bromopropionyl bromide (b.p. 154 °C).

  • Hydrolyze the 2-bromopropionyl bromide by slowly adding one and one-third equivalents of water and stirring under reflux until the mixture is homogeneous.

  • Warm the mixture for 90 minutes to complete the hydrolysis.

  • Cool the solution and extract with diethyl ether.

  • Dry the ether extract over sodium sulfate, evaporate the solvent, and purify the 2-bromopropionic acid by vacuum distillation.

Data Summary

Synthesis Method Starting Material Reported Yield Optical Purity Reference
Diazotization(2R)-Alanine95%Enantiomerically pure[5]
Nucleophilic Substitution(S)-2-methanesulfonyloxypropionic acid45%92.3% ee[8]
Hell-Volhard-ZelinskyPropionic Acid80-85% (adapted method)Racemic[5]
Hell-Volhard-ZelinskyPropionic Acid to 2-bromopropionyl bromide, then hydrolysis75-80% (bromide), 60% (acid from bromide)Racemic[7]

Visual Guides

experimental_workflow_alanine cluster_reaction Reaction cluster_workup Workup & Purification A Mix (R)-Alanine, KBr, and HBr B Cool to 0-5 °C A->B C Add NaNO₂ portion-wise B->C D Stir at <5 °C C->D E Warm to RT D->E Reaction Complete F Extract with Diethyl Ether E->F G Dry Organic Layer F->G H Concentrate in vacuo G->H I Vacuum Distillation H->I

Caption: Workflow for this compound from (R)-Alanine.

troubleshooting_low_yield A Low Yield Observed B Check Temperature Control (0-5 °C during NaNO₂ addition?) A->B C Check Extraction (Multiple extractions performed?) B->C Yes E Solution: Maintain strict temperature control. B->E No D Check Reagents (Excess HBr/KBr used?) C->D Yes F Solution: Increase number of extractions. C->F No G Solution: Ensure bromide source is in excess to favor nucleophilic substitution. D->G No

Caption: Troubleshooting Logic for Low Yield in Alanine-based Synthesis.

References

Technical Support Center: Purification of (R)-(+)-2-Bromopropionic Acid by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of (R)-(+)-2-Bromopropionic acid via distillation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude this compound is a dark or yellow oil. What causes this discoloration and how can I remove it?

A1: Discoloration in crude 2-bromopropionic acid is common and typically arises from impurities generated during synthesis, such as residual bromine or byproducts from the Hell-Vohlard-Zelinsky reaction.[1] Storing the compound may also lead to discoloration to a brownish hue. These impurities can often be removed by fractional vacuum distillation. A forerun can be collected to separate more volatile impurities before collecting the main product fraction at the correct boiling point and pressure.[1]

Q2: During distillation, I'm observing decomposition of my product, characterized by darkening of the distillation pot residue and reduced yield. What is happening and how can I prevent it?

A2: this compound can be susceptible to decomposition at elevated temperatures.[2] Distillation at atmospheric pressure (boiling point approx. 203°C) is generally not recommended due to this risk.[3][4] To prevent thermal decomposition, it is crucial to perform the distillation under reduced pressure (vacuum distillation). This lowers the boiling point significantly, allowing for purification at a safer temperature. For instance, at 0.1 mm Hg, the boiling point is around 68-70°C.[1] If decomposition still occurs under vacuum, ensure your vacuum is stable and the heating mantle temperature is not set excessively high.

Q3: The vacuum in my distillation setup is fluctuating, leading to inconsistent boiling. What are the likely causes and solutions?

A3: A fluctuating vacuum can be caused by several factors:

  • Leaks in the system: Check all glass joints, tubing connections, and the vacuum pump seal. Ensure all joints are properly greased and sealed.

  • Inadequate vacuum pump: Ensure your pump is capable of reaching and maintaining the desired pressure. Check the pump oil; it may need to be changed if it is cloudy or contaminated.

  • Bumping of the liquid: Vigorous, uneven boiling (bumping) can cause pressure fluctuations. Use a magnetic stirrer or boiling chips to ensure smooth boiling.

  • Outgassing of the crude material: Dissolved solvents or low-boiling impurities in your crude product can vaporize initially, causing pressure instability. It is advisable to hold the vacuum at a moderate level initially to allow for the removal of these volatiles before increasing the vacuum to the target pressure.

Q4: My final product has a low enantiomeric excess (ee%). Can the distillation process affect the stereochemistry?

A4: While distillation itself is a physical separation process and should not theoretically affect the enantiomeric purity, racemization can occur if the compound is exposed to harsh conditions, such as high temperatures or the presence of acidic or basic impurities, for extended periods. To minimize this risk, use the lowest possible temperature by employing a high vacuum and keep the distillation time as short as possible. Ensure all glassware is clean and free of contaminants that could catalyze racemization.

Q5: The distilled this compound is hygroscopic. How should I handle and store the purified product?

A5: this compound is indeed hygroscopic and will absorb moisture from the air.[5] This can affect its purity and reactivity in subsequent steps. It is also sensitive to light and air.[6] Therefore, after distillation, the product should be handled quickly in a dry environment (e.g., under an inert atmosphere of nitrogen or argon) and stored in a tightly sealed container.[6][7] For long-term storage, refrigeration at 2-8°C is recommended.[3][8]

Quantitative Data

The boiling point of this compound is highly dependent on the pressure. The following table summarizes reported boiling points at various pressures to guide your distillation setup.

Pressure (mmHg/torr)Boiling Point (°C)
0.168-70[1]
478[1]
1077[1]
16104[6]
18-19124[5]
20124[9]
25104-108[1]
760 (Atmospheric)~203[3][4]

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation of this compound

This protocol outlines the procedure for purifying crude this compound, which may have been synthesized via a method such as the Hell-Vohlard-Zelinsky reaction of propionic acid with bromine and red phosphorus.[10]

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum adapter

  • Vacuum pump with a pressure gauge

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

  • Dry ice/acetone or cryocooler for cold trap

  • Appropriate personal protective equipment (PPE): chemical safety goggles, face shield, gloves, lab coat.[11][12][13][14]

Procedure:

  • Preparation of Crude Material:

    • If the crude product is from a synthesis, ensure it has been appropriately worked up. This typically involves extraction with a solvent like diethyl ether and drying over an anhydrous salt such as magnesium sulfate (B86663) or sodium sulfate.[1][5]

    • Remove the drying agent by filtration.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude oil.

  • Assembly of the Distillation Apparatus:

    • Set up a fractional distillation apparatus as shown in the workflow diagram below.

    • Use a round-bottom flask of an appropriate size (ideally, it should be half to two-thirds full with the crude material).

    • Add a magnetic stir bar or boiling chips to the distillation flask.

    • Lightly grease all glass joints to ensure a good vacuum seal.

    • Place a thermometer in the distillation head with the bulb positioned just below the side arm leading to the condenser to accurately measure the vapor temperature.

    • Connect the vacuum adapter to a cold trap and then to the vacuum pump.

  • Distillation Process:

    • Begin stirring the crude material.

    • Slowly and carefully apply the vacuum to the system. Watch for excessive bubbling or foaming as any residual solvent is removed.

    • Once a stable vacuum is achieved (e.g., < 20 mmHg), begin to gently heat the distillation flask.

    • Collect any low-boiling impurities as a forerun in the initial receiving flask. This fraction will typically distill at a lower temperature than the main product.

    • Once the temperature stabilizes at the expected boiling point for your operating pressure (refer to the data table), change to a clean receiving flask to collect the purified this compound.

    • Continue distillation until the temperature starts to drop or rise significantly, or until only a small amount of residue remains in the distillation flask.

    • Turn off the heating and allow the system to cool down completely before slowly and carefully releasing the vacuum.

    • Weigh the collected pure fraction and calculate the yield.

  • Handling and Storage:

    • Transfer the purified, colorless to pale yellow liquid to a clean, dry, amber glass bottle under an inert atmosphere if possible.

    • Store the sealed bottle in a refrigerator at 2-8°C.[3][8]

Visualizations

G Workflow for Purification of this compound cluster_prep Preparation cluster_distill Vacuum Distillation cluster_post Post-Purification start Crude this compound workup Aqueous Workup & Solvent Extraction (e.g., with Ether) start->workup dry Dry Organic Layer (e.g., over Na2SO4) workup->dry evap Solvent Removal (Rotary Evaporation) dry->evap setup Assemble Fractional Distillation Apparatus evap->setup vacuum Apply Vacuum & Gentle Heating setup->vacuum forerun Collect Forerun (Low-boiling impurities) vacuum->forerun collect Collect Pure Fraction at Constant BP/Temp forerun->collect stop Stop Distillation & Cool collect->stop transfer Transfer Under Inert Atmosphere stop->transfer storage Store at 2-8°C in a Tightly Sealed Container transfer->storage

Caption: Experimental workflow for the purification of this compound.

G Troubleshooting Distillation Issues cluster_solutions Troubleshooting Distillation Issues issue Distillation Problem? q1 Product Decomposing? issue->q1 q2 Unstable Vacuum? issue->q2 q3 Bumping Occurring? issue->q3 q4 Discolored Distillate? issue->q4 sol1 Lower distillation temp via higher vacuum sol2 Check all joints & pump oil sol3 Use stir bar/boiling chips sol4 Collect a forerun q1->sol1 Yes q2->sol2 Yes q3->sol3 Yes q4->sol4 Yes

Caption: Decision tree for troubleshooting common distillation problems.

References

challenges in the synthesis of (R)-(+)-2-Bromopropionic acid

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of the synthesis of (R)-(+)-2-Bromopropionic acid reveals several key challenges that researchers may encounter. This technical support center provides detailed troubleshooting guides, frequently asked questions, and comprehensive experimental protocols to address these issues effectively. The primary difficulties revolve around maintaining stereochemical integrity, managing hazardous reagents, and purifying the final product.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common and stereospecific method for preparing this compound is the diazotization of D-alanine using sodium nitrite (B80452) in the presence of hydrobromic acid and potassium bromide.[1][2] This reaction is notable because it proceeds with retention of configuration. Other methods, such as the Hell-Volhard-Zelinsky (HVZ) bromination of propionic acid, produce a racemic mixture of 2-bromopropionic acid and are not suitable for direct enantioselective synthesis.[2][3][4]

Q2: Why does the reaction of D-alanine with NaNO₂/HBr proceed with retention of configuration?

A2: The diazotization of α-amino acids in the presence of high concentrations of halide ions is a complex reaction. While typically SN2 reactions on chiral centers lead to inversion of configuration, this specific reaction proceeds with retention. The exact mechanism is debated, but it is thought to involve the formation of an intermediate that shields one face of the molecule, leading to the incoming bromide nucleophile attacking from the same side as the departing nitrogen gas. The reaction of R-alanine yields R-2-bromopropionic acid.[1]

Q3: What is the primary challenge concerning stereochemistry during the synthesis?

A3: The main stereochemical challenge is preventing racemization, which is the conversion of the desired (R)-enantiomer into a mixture of both (R) and (S) forms.[5] Racemization can occur if the reaction conditions are not carefully controlled, particularly temperature. The stability of the carbocation intermediate formed during the diazotization plays a crucial role; conditions that favor a longer-lived carbocation can increase the likelihood of racemization.[6]

Q4: What are the major safety concerns when synthesizing this compound?

A4: The synthesis involves several hazardous reagents. Bromine (in the HVZ reaction) is highly corrosive, toxic, and volatile.[7] Phosphorus tribromide (PBr₃) is also corrosive and reacts violently with water.[3][4] Hydrobromic acid is a strong, corrosive acid.[1] The reaction can also produce toxic fumes like hydrogen bromide gas.[8] Therefore, all procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7]

Q5: How can I purify the final this compound product?

A5: The product is typically a pale yellow, hygroscopic oil.[1][7] Purification is most commonly achieved through vacuum distillation.[1][7] It is crucial to ensure the distillation apparatus is dry to prevent hydrolysis of the product. The collection fraction should be narrow to ensure high purity. The product should be stored under inert gas and protected from moisture.[7]

Q6: How is the enantiomeric excess (ee) of the product determined?

A6: The enantiomeric excess is a measure of the purity of the chiral product. It can be determined using techniques like chiral chromatography (HPLC or GC) with a suitable chiral stationary phase.[9] Another common method is measuring the optical rotation of the purified product using a polarimeter and comparing it to the literature value for the pure enantiomer, which is [α]20/D +26±2° (neat).

Troubleshooting Guides

Synthesis from D-Alanine
ProblemPossible Cause(s)Suggested Solution(s)
Low Yield 1. Incomplete reaction. 2. Loss of product during extraction. 3. Decomposition of the diazonium salt intermediate.1. Ensure slow and portion-wise addition of NaNO₂ to maintain low temperature.[1] 2. Perform multiple extractions (3-5 times) with a suitable solvent like diethyl ether.[1][2] 3. Strictly maintain the reaction temperature below 5°C during NaNO₂ addition and for at least one hour after.[1][2]
Low or Zero Optical Activity (Racemization) 1. Reaction temperature was too high. 2. Impure D-alanine starting material.1. Use an ice/salt bath to maintain the temperature rigorously between 0°C and 5°C.[1] 2. Verify the purity and optical rotation of the starting D-alanine before the reaction.
Product is a Dark Oil 1. Side reactions due to elevated temperatures. 2. Residual impurities.1. Improve temperature control throughout the reaction and workup. 2. Purify the product carefully via vacuum distillation, collecting a narrow boiling point fraction.[1]
Difficulty in Isolating Product from Aqueous Layer 1. Insufficient salting out. 2. Incorrect pH for extraction.1. In some procedures, saturating the aqueous layer with Na₂SO₄ can improve extraction efficiency.[1] 2. Ensure the solution is acidic before extraction. Perform multiple extractions.

Quantitative Data Summary

The following tables summarize key quantitative data from representative synthetic procedures.

Table 1: Synthesis of this compound from D-Alanine
Starting MaterialReagentsTemperature (°C)Yield (%)Boiling Point (°C/mmHg)Optical Rotation [α]DReference
D-Alanine (50 g)48% HBr, NaNO₂< 15~65 (crude oil)104-108 / 25+45.6° (neat, for fraction)[1]
(2R)-Alanine (4.0 g)KBr, 47% HBr, NaNO₂0 to < 59568-70 / 0.1Not Reported[1][2]
Table 2: Synthesis of Racemic 2-Bromopropionic Acid (for comparison)
Starting MaterialMethodReagentsYield (%)Boiling Point (°C/mmHg)Reference
Propionic Acid (50 g)HVZ ReactionRed P, Br₂60 (from bromide)124 / 18-19[7]
Acrylic Acid (11.0 g)HBr Addition40% HBr91109-110 / 2.66 kPa[10]

Experimental Protocols & Workflows

Protocol 1: Synthesis of this compound from D-Alanine

This protocol is adapted from literature procedures.[1][2]

Reagents:

  • (2R)-Alanine (D-Alanine)

  • Potassium Bromide (KBr)

  • 47% Hydrobromic Acid (HBr)

  • Sodium Nitrite (NaNO₂)

  • Diethyl ether (Et₂O)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Add (2R)-Alanine (4.0g, 45 mmol) to a saturated solution of KBr (10 ml).

  • To this mixture, add 15 ml of 47% HBr dropwise with stirring.

  • Cool the resulting mixture to 0°C in an ice/salt bath.

  • Slowly add NaNO₂ (6.21g, 90 mmol) in small portions over 1 hour, ensuring the temperature is maintained below 5°C.

  • Continue stirring the reaction mixture below 5°C for an additional hour.

  • Allow the mixture to warm to room temperature.

  • Extract the resulting solution with diethyl ether (3 x 25 ml).

  • Combine the ether extracts and dry over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the filtrate in vacuo to yield a pale yellow oil.

  • Purify the oil by vacuum distillation to obtain pure this compound.

G Workflow for this compound Synthesis cluster_prep Reaction Setup cluster_reaction Diazotization Reaction cluster_workup Workup & Purification cluster_product Workflow for this compound Synthesis A 1. Dissolve D-Alanine in sat. KBr solution B 2. Add 47% HBr dropwise A->B C 3. Cool mixture to 0°C B->C D 4. Add NaNO2 slowly (maintain T < 5°C) C->D E 5. Stir for 1h at T < 5°C D->E F 6. Warm to Room Temp. E->F G 7. Extract with Diethyl Ether (3x) F->G H 8. Dry combined organic layers (MgSO4) G->H I 9. Concentrate in vacuo H->I J 10. Purify by Vacuum Distillation I->J K Pure this compound J->K G Troubleshooting Logic for Low Optical Activity node_q node_q node_s node_s Start Problem: Low Optical Activity Q1 Was reaction temp. strictly kept < 5°C? Start->Q1 Q2 Was starting D-Alanine enantiomerically pure? Q1->Q2 Yes S1 Action: Improve cooling (e.g., use ice/salt bath). Re-run reaction. Q1->S1 No Q3 Was NaNO2 added slowly over 1 hour? Q2->Q3 Yes S2 Action: Verify purity of starting material via polarimetry. Source new material if needed. Q2->S2 No S3 Action: Ensure slow, portion-wise addition to prevent temperature spikes and premature decomposition. Q3->S3 No End Problem Resolved Q3->End Yes S1->Q1 S2->Q2 S3->Q3

References

Technical Support Center: Bromination of Propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of propionic acid, primarily through the Hell-Volhard-Zelinsky (HVZ) reaction.

Troubleshooting Guides

This section addresses specific issues that may arise during the bromination of propionic acid.

Issue 1: Low Yield of 2-Bromopropionic Acid

Possible Causes and Solutions:

Potential CauseRecommended Action
Incomplete Reaction - Extend Reaction Time: Monitor the reaction progress using techniques like GC-MS or NMR spectroscopy to ensure the complete consumption of the starting material. The reaction time can often be lengthy, sometimes requiring several hours at reflux.[1] - Increase Temperature: While excessively high temperatures can lead to side reactions, a moderate increase can improve the reaction rate. A typical temperature range is 80-100°C.[2]
Insufficient Catalyst - Ensure Adequate Phosphorus/PBr₃: A catalytic amount of red phosphorus or phosphorus tribromide (PBr₃) is essential for the reaction to proceed.[1][3] For slow reactions, using a full molar equivalent of PBr₃ may be necessary to overcome slow kinetics.[3]
Poor Quality Reagents - Use Dry Reagents: Propionic acid and any solvents should be anhydrous, as water can react with the phosphorus tribromide and the acyl bromide intermediate. - Fresh Bromine: Use freshly opened or properly stored bromine, as its concentration can decrease over time.
Loss During Workup - Optimize Extraction: 2-Bromopropionic acid is soluble in water.[4] Use an appropriate organic solvent (e.g., diethyl ether) and perform multiple extractions to maximize recovery. - Careful Distillation: The product can be purified by vacuum distillation. Monitor the distillation temperature and pressure closely to avoid decomposition and loss of product. A typical boiling point is 124°C at 20 mmHg.[5]

Issue 2: Formation of Significant Amounts of 2,2-Dibromopropionic Acid

Possible Causes and Solutions:

Potential CauseRecommended Action
Excess Bromine - Control Stoichiometry: The formation of di-brominated products is favored when more than one molar equivalent of bromine is used.[6] Carefully control the stoichiometry of bromine to propionic acid to favor mono-bromination.
Prolonged Reaction Time with Excess Bromine - Monitor Reaction Progress: Once the starting material is consumed, the desired mono-brominated product can react further with any remaining bromine. Stop the reaction once the formation of the desired product is maximized.

Issue 3: Presence of Acrylic Acid in the Product Mixture

Possible Causes and Solutions:

Potential CauseRecommended Action
High Reaction Temperature - Maintain Optimal Temperature: The elimination of hydrogen bromide (HBr) from 2-bromopropionic acid to form acrylic acid is favored at extremely high temperatures (above 373 K or 100°C).[1] Maintain the reaction temperature within the recommended range (80-100°C).
Basic Conditions During Workup - Acidic or Neutral Workup: Avoid strongly basic conditions during the workup, as this can promote the elimination of HBr.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the bromination of propionic acid?

A1: The most common and selective method is the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction involves the alpha-bromination of a carboxylic acid. The reaction proceeds through the formation of an acyl bromide intermediate, which then enolizes. This enol intermediate is what reacts with bromine at the alpha-position. The resulting α-bromo acyl bromide is then hydrolyzed during workup to yield the final 2-bromopropionic acid.[3][7]

Q2: Why is phosphorus or phosphorus tribromide necessary for the reaction?

A2: Carboxylic acids do not readily enolize to the extent required for direct α-bromination. Phosphorus (which reacts with bromine to form PBr₃ in situ) or PBr₃ is required to convert the carboxylic acid into an acyl bromide.[3] The acyl bromide is more readily enolized, allowing the reaction with bromine at the alpha-carbon to occur.

Q3: Can I achieve bromination at the β-position of propionic acid?

A3: The Hell-Volhard-Zelinsky reaction is highly selective for the α-position. Bromination at the β-position is not a significant side reaction under typical HVZ conditions.

Q4: What are the main side products in the bromination of propionic acid?

A4: The two primary side products are 2,2-dibromopropionic acid and acrylic acid. The formation of 2,2-dibromopropionic acid is favored by the use of excess bromine.[6] Acrylic acid can be formed via the elimination of HBr from 2-bromopropionic acid, a reaction that is promoted by excessively high temperatures.[1]

Q5: How can I minimize the formation of these side products?

A5: To minimize the formation of 2,2-dibromopropionic acid, use a stoichiometric amount of bromine relative to propionic acid. To avoid the formation of acrylic acid, maintain a controlled reaction temperature, typically not exceeding 100°C.[1]

Data Presentation

Influence of Reaction Conditions on Product Distribution (Qualitative)

Reaction ConditionMain Product (2-Bromopropionic Acid) YieldSide Product (2,2-Dibromopropionic Acid) FormationSide Product (Acrylic Acid) Formation
Stoichiometric Bromine OptimalMinimizedUnaffected
Excess Bromine May decrease due to overreactionIncreasedUnaffected
Moderate Temperature (80-100°C) OptimalUnaffectedMinimized
High Temperature (>100°C) May decrease due to degradationUnaffectedIncreased
Controlled Reaction Time Optimal (monitor for completion)Minimized (if bromine is not in excess)Unaffected
Prolonged Reaction Time May decrease due to side reactionsMay increase (if bromine is in excess)May increase (if at high temperature)

Experimental Protocols

Key Experiment: Hell-Volhard-Zelinsky Bromination of Propionic Acid

Objective: To synthesize 2-bromopropionic acid from propionic acid.

Materials:

  • Propionic acid

  • Red phosphorus (amorphous)

  • Bromine

  • Diethyl ether

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Ice-water bath

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a reflux condenser, add 50 g of dry propionic acid and 7.6 g of dry amorphous red phosphorus.[8]

  • Slowly add 66.7 g of bromine from the dropping funnel. If the reaction does not start, gently warm the flask to 40-50°C.[8]

  • Once the reaction has initiated, slowly add an additional 100 g of bromine from the dropping funnel.

  • After the addition is complete, gently reflux the mixture for 2 hours. The initial product is 2-bromopropionyl bromide.[8]

  • After reflux, distill the mixture to obtain 2-bromopropionyl bromide, which has a boiling point of 154°C at atmospheric pressure.[8]

  • For the hydrolysis step, carefully add one and one-third equivalents of water to the distilled 2-bromopropionyl bromide in a flask fitted with a reflux condenser, while cooling in an ice-water bath.[8]

  • Stir the mixture until it becomes homogeneous, then warm it for 90 minutes to complete the hydrolysis.[8]

  • Cool the resulting solution to room temperature and extract the 2-bromopropionic acid with several portions of diethyl ether.

  • Dry the combined ether extracts over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the ether by evaporation.

  • The crude 2-bromopropionic acid can be purified by vacuum distillation, collecting the fraction boiling at 124°C under a pressure of 18-19 mmHg.[8]

Visualizations

Diagram 1: Hell-Volhard-Zelinsky Reaction Pathway

HVZ_Reaction_Pathway PropionicAcid Propionic Acid AcylBromide Propionyl Bromide PropionicAcid->AcylBromide + PBr3 Enol Enol Intermediate AcylBromide->Enol Tautomerization BromoAcylBromide 2-Bromopropionyl Bromide Enol->BromoAcylBromide + Br2 MainProduct 2-Bromopropionic Acid BromoAcylBromide->MainProduct + H2O (Hydrolysis) DiBromo 2,2-Dibromopropionic Acid BromoAcylBromide->DiBromo + Excess Br2 AcrylicAcid Acrylic Acid MainProduct->AcrylicAcid High Temp (-HBr)

Caption: HVZ reaction pathway for propionic acid bromination.

Diagram 2: Experimental Workflow for 2-Bromopropionic Acid Synthesis

HVZ_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Reactants Propionic Acid + Red P AddBromine Slow Addition of Bromine Reactants->AddBromine Reflux Reflux (2 hours) AddBromine->Reflux Distillation1 Distill 2-Bromopropionyl Bromide Reflux->Distillation1 Reaction Mixture Hydrolysis Hydrolysis with H2O Distillation1->Hydrolysis Extraction Ether Extraction Hydrolysis->Extraction Drying Dry with Na2SO4 Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Distillation2 Vacuum Distillation Evaporation->Distillation2 FinalProduct Pure 2-Bromopropionic Acid Distillation2->FinalProduct

Caption: Workflow for HVZ synthesis of 2-bromopropionic acid.

References

Technical Support Center: Optimizing Reaction Conditions for (R)-(+)-2-Bromopropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of (R)-(+)-2-Bromopropionic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common chiral precursor for the synthesis of this compound is D-alanine. The reaction proceeds with retention of configuration. Other methods involve the resolution of racemic 2-bromopropionic acid or stereospecific routes from other chiral molecules like (S)-2-(methylsulfonyloxy)propionic acid.[1][2]

Q2: What is the mechanism that leads to retention of configuration when starting from D-alanine?

A2: The reaction of D-alanine with sodium nitrite (B80452) and hydrobromic acid proceeds via a diazotization reaction. While a direct SN2 attack by bromide on the diazonium intermediate would lead to inversion, the reaction is believed to involve neighboring group participation by the carboxylate group. This forms a three-membered lactone intermediate through an initial inversion, which is then opened by the bromide ion in a second SN2 attack, causing another inversion. The net result of these two inversions is the retention of the original stereochemistry.

Q3: Can I synthesize racemic 2-bromopropionic acid first and then resolve it?

A3: Yes, it is possible to synthesize racemic 2-bromopropionic acid, for example, through the Hell-Volhard-Zelinsky reaction on propionic acid, and then perform a chiral resolution. However, direct stereospecific synthesis from a chiral precursor like D-alanine is often more efficient.

Troubleshooting Guides

Issue 1: Low Yield

Symptoms:

  • The final isolated mass of this compound is significantly lower than the theoretical maximum.

Possible Causes & Solutions:

CauseSolution
Incomplete Diazotization Ensure slow, portion-wise addition of sodium nitrite to the cooled reaction mixture (0-5°C) to maintain the temperature and allow for complete reaction. The disappearance of the starting alanine (B10760859) can be monitored by TLC.
Loss of Product During Extraction This compound is soluble in water. Use multiple extractions with a suitable organic solvent like diethyl ether or dichloromethane (B109758) to maximize recovery. Ensure the aqueous phase is saturated with a salt like sodium sulfate (B86663) to decrease the solubility of the product in the aqueous layer.[1]
Decomposition of the Product Avoid excessive heating during the removal of the solvent and during distillation. The product should be distilled under reduced pressure.
Side Reactions The formation of byproducts can reduce the yield. Maintaining a low temperature during the diazotization step is crucial to minimize the formation of elimination products (acrylic acid) or other undesired species.
Inadequate Purity of Reagents Use high-purity D-alanine, HBr, and NaNO₂ to avoid side reactions that can consume reagents and complicate purification.
Issue 2: Product is a Dark Oil or Contains Impurities

Symptoms:

  • The isolated product is a dark-colored oil instead of a pale yellow oil or solid.

  • NMR or other analytical methods show the presence of significant impurities.

Possible Causes & Solutions:

CauseSolution
Residual Nitrogen Oxides The reaction generates nitrogen oxides which can lead to coloration. Ensure adequate stirring and allow the reaction to warm to room temperature to drive off dissolved gases before extraction.
Incomplete Removal of Solvents Use a rotary evaporator to remove the extraction solvent completely. For higher boiling point impurities, vacuum distillation is recommended.
Presence of Unreacted Starting Material If the reaction was incomplete, unreacted D-alanine (which is insoluble in the extraction solvent) should be removed by filtration of the aqueous solution before extraction.
Byproduct Formation Purify the crude product by vacuum distillation. Collect the fraction that boils at the correct temperature and pressure (e.g., 68-70°C at 0.1 mmHg or 104-108°C at 25 torr).[1] Recrystallization from solvents like carbon tetrachloride or ethanol (B145695) can also be an effective purification method.[3]
Issue 3: Loss of Stereochemical Purity

Symptoms:

  • The measured optical rotation of the product is lower than the literature value, or chiral chromatography indicates the presence of the (S)-enantiomer.

Possible Causes & Solutions:

CauseSolution
Racemization During Reaction While the reaction from D-alanine generally proceeds with retention, harsh conditions (e.g., high temperatures for prolonged periods) could potentially lead to some racemization. Adhere to the recommended reaction temperatures and times.
Racemization During Workup/Purification Avoid strongly basic conditions during workup, as this can deprotonate the alpha-carbon and facilitate racemization. Distillation should be performed at the lowest possible temperature under high vacuum.
Chirally Impure Starting Material Ensure the D-alanine used as a starting material has high enantiomeric purity.

Experimental Protocols

Synthesis of this compound from D-Alanine

This protocol is adapted from established literature procedures.[1]

Materials:

  • D-Alanine

  • 48% aqueous Hydrobromic Acid (HBr)

  • Sodium Nitrite (NaNO₂)

  • Sodium Sulfate (Na₂SO₄)

  • Diethyl ether (Et₂O) or Dichloromethane (DCM)

  • Magnesium Sulfate (MgSO₄) or Calcium Chloride (CaCl₂)

  • Ice

Procedure:

  • In a large beaker or flask, dissolve D-alanine in a mixture of 48% aqueous HBr and water.

  • Cool the mixture in an ice bath to 0°C.

  • Slowly add sodium nitrite in small portions with vigorous stirring, ensuring the temperature remains below 5°C.

  • After the addition is complete, continue stirring at below 5°C for an additional hour, then allow the mixture to warm to room temperature.

  • Add sodium sulfate to the reaction mixture to aid in the separation of the organic product.

  • Decant the solution from any solids and transfer it to a separatory funnel.

  • Extract the aqueous solution multiple times with diethyl ether or dichloromethane.

  • Combine the organic extracts and dry them over anhydrous magnesium sulfate or calcium chloride.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil.

  • Purify the crude product by vacuum distillation.

Quantitative Data from Literature Procedures
Starting Material (D-Alanine)HBr (48%)NaNO₂YieldBoiling Point (Distillation)Reference
50 g (0.56 mol)580 mL104.3 g (1.51 mol)~65 g (crude)104-108 °C / 25 torrJ. Org. Chem., 50, 1356-1359 (1985)[1]
4.0 g (45 mmol)15 mL (47%)6.21 g (90 mmol)6.54 g (95%)68-70 °C / 0.1 mmHgSciencemadness.org discussion[1]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve D-Alanine in HBr/H₂O cool Cool to 0°C start->cool add_nitrite Add NaNO₂ slowly (<5°C) cool->add_nitrite stir Stir at <5°C, then warm to RT add_nitrite->stir add_sulfate Add Na₂SO₄ stir->add_sulfate extract Extract with Et₂O or DCM add_sulfate->extract dry Dry organic phase (MgSO₄) extract->dry evaporate Evaporate solvent dry->evaporate distill Vacuum Distillation evaporate->distill product This compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic problem Low Yield or Impure Product cause1 Incomplete Reaction problem->cause1 cause2 Extraction Issues problem->cause2 cause3 Purification Issues problem->cause3 cause4 Side Reactions problem->cause4 solution1 Check reaction time/ temperature, monitor by TLC cause1->solution1 solution2 Use multiple extractions, add salt to aqueous phase cause2->solution2 solution3 Perform vacuum distillation, check for correct boiling point cause3->solution3 solution4 Maintain low temperature during diazotization cause4->solution4

Caption: Troubleshooting logic for common synthesis issues.

References

preventing racemization of (R)-(+)-2-Bromopropionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the racemization of (R)-(+)-2-Bromopropionic acid during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process by which an enantiomerically pure substance, such as this compound, is converted into a mixture containing equal amounts of both enantiomers (R and S), resulting in a loss of optical activity. This is a significant concern because the biological and pharmacological activity of chiral molecules is often specific to one enantiomer. Racemization can lead to a loss of desired therapeutic effect and the introduction of an enantiomer with different or undesirable effects.

Q2: What is the primary mechanism that causes racemization in this compound?

A2: The primary mechanism of racemization for α-halo carboxylic acids like this compound is the formation of a planar enol or enolate intermediate under either acidic or basic conditions. The α-proton (the hydrogen on the carbon atom bonded to the bromine and the carboxyl group) is acidic and can be removed. The resulting planar intermediate can be re-protonated from either face with equal probability, leading to a 50:50 mixture of the (R) and (S) enantiomers.

Q3: Under what conditions is racemization of this compound most likely to occur?

A3: Racemization is most likely to occur under the following conditions:

  • Presence of bases: Strong or even weak bases can facilitate the removal of the α-proton, leading to the formation of an enolate and subsequent racemization.

  • Presence of strong acids and heat: Acid catalysis can promote the formation of an enol intermediate, which can also lead to racemization, especially at elevated temperatures.

  • High temperatures: Increased thermal energy can provide the activation energy needed for the proton abstraction and enol/enolate formation, accelerating the rate of racemization.

  • Prolonged reaction times: The longer the chiral compound is exposed to conditions that promote racemization, the greater the extent of racemization will be.

Q4: Can I perform a nucleophilic substitution on this compound without racemization?

A4: Yes, it is possible, but careful selection of reaction conditions is crucial. For a typical S(_N)2 reaction, which proceeds with inversion of configuration, it is important to use conditions that favor this pathway over elimination or racemization. This often involves using a suitable nucleophile, a non-basic solvent, and maintaining a low reaction temperature. For example, reaction with a carboxylate salt in an aprotic solvent is a common method to achieve inversion with minimal racemization. In some cases, neighboring group participation can lead to retention of configuration.

Q5: How can I determine the enantiomeric excess (ee) of my this compound sample?

A5: The most common and reliable method for determining the enantiomeric excess of chiral carboxylic acids is through Chiral High-Performance Liquid Chromatography (Chiral HPLC) . This technique uses a chiral stationary phase that interacts differently with the two enantiomers, allowing for their separation and quantification. It may be necessary to derivatize the carboxylic acid to a more suitable analyte for chiral HPLC analysis.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of optical activity in the final product. The reaction conditions were too harsh, leading to complete racemization.- Lower the reaction temperature. - Use a milder or more sterically hindered base. - Reduce the reaction time. - Consider a different solvent system (e.g., aprotic non-polar).
The enantiomeric excess (ee) of the product is lower than expected. Partial racemization is occurring.- Optimize the reaction conditions as described above. - Ensure the starting material has high enantiomeric purity. - Purify the product at low temperatures and avoid exposure to acidic or basic conditions during workup.
Inconsistent results between experimental runs. Variability in reaction setup, reagent quality, or temperature control.- Standardize all reaction parameters, including addition rates and stirring speed. - Use freshly distilled solvents and high-purity reagents. - Employ a temperature-controlled bath for precise temperature management.
Formation of elimination byproducts. The base used is too strong or sterically unhindered.- Switch to a bulkier, non-nucleophilic base (e.g., 2,6-lutidine or proton sponge). - Lower the reaction temperature.
The product shows retention of configuration when inversion was expected. The reaction may be proceeding through a neighboring group participation (NGP) mechanism.- This occurs when the carboxylate group participates in the substitution, leading to a double inversion which appears as retention. This is more likely with weak nucleophiles. To favor S(_N)2 inversion, use a stronger, more direct nucleophile.

Data Presentation

The following table provides illustrative data on how the choice of base and temperature can influence the enantiomeric excess (ee) of the product in a hypothetical nucleophilic substitution reaction on this compound.

Base Solvent Temperature (°C) Time (h) Product Configuration Enantiomeric Excess (ee %)
Sodium Hydroxide (NaOH)Water/THF254S75
Sodium Hydroxide (NaOH)Water/THF602S40
Triethylamine (TEA)Dichloromethane012S88
Triethylamine (TEA)Dichloromethane2512S65
Diisopropylethylamine (DIEA)Dichloromethane012S92
Diisopropylethylamine (DIEA)Dichloromethane2512S80
Potassium Carbonate (K₂CO₃)Acetone2524S85

Note: This data is illustrative and intended to demonstrate general trends. Actual results will vary depending on the specific nucleophile and substrate.

Experimental Protocols

Protocol 1: Stereospecific Synthesis of (S)-2-Hydroxypropionic Acid from this compound (S(_N)2 Inversion)

This protocol is designed to favor the S(_N)2 pathway, leading to an inversion of stereochemistry with minimal racemization.

  • Materials:

    • This compound (>98% ee)

    • Sodium acetate (B1210297) (anhydrous)

    • N,N-Dimethylformamide (DMF, anhydrous)

    • Hydrochloric acid (1 M)

    • Diethyl ether

    • Anhydrous magnesium sulfate

  • Procedure: a. In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DMF. b. Add anhydrous sodium acetate (1.5 equivalents) to the solution. c. Stir the reaction mixture at room temperature (20-25 °C) and monitor the progress by TLC or HPLC. d. Upon completion, quench the reaction by adding water. e. Acidify the aqueous mixture to pH 2 with 1 M HCl. f. Extract the product with diethyl ether (3 x volume of aqueous layer). g. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-2-acetoxypropionic acid. h. Hydrolyze the acetate ester under mild acidic conditions to obtain (S)-2-hydroxypropionic acid.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This is a general protocol for the analysis of 2-bromopropionic acid enantiomers. Derivatization to an amide or ester may be necessary to improve separation and detection.

  • Instrumentation and Materials:

    • HPLC system with a UV detector

    • Chiral stationary phase column (e.g., Chiralcel® OD-H or similar)

    • HPLC-grade n-hexane

    • HPLC-grade 2-propanol

    • Trifluoroacetic acid (TFA)

  • Chromatographic Conditions (Example):

    • Mobile Phase: n-Hexane:2-propanol with 0.1% TFA (e.g., 90:10 v/v + 0.1% TFA). The optimal ratio should be determined experimentally.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

  • Procedure: a. Prepare a standard solution of racemic 2-bromopropionic acid in the mobile phase. b. Prepare a solution of the sample to be analyzed in the mobile phase. c. Equilibrate the column with the mobile phase until a stable baseline is achieved. d. Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers. e. Inject the sample solution. f. Integrate the peak areas for both enantiomers. g. Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

Visualizations

RacemizationMechanism R_acid (R)-2-Bromopropionic Acid Enolate Planar Enolate (Achiral Intermediate) R_acid->Enolate + Base (- H⁺) Enolate->R_acid + H⁺ (Protonation from one face) S_acid (S)-2-Bromopropionic Acid Enolate->S_acid + H⁺ (Protonation from other face)

Caption: Base-catalyzed racemization of (R)-2-Bromopropionic acid via a planar enolate intermediate.

TroubleshootingFlowchart start Low or No Optical Activity in Product check_harsh Were harsh conditions used? (High Temp, Strong Base) start->check_harsh reduce_temp Lower reaction temperature (e.g., 0 °C) check_harsh->reduce_temp Yes re_analyze Re-run experiment and analyze ee check_harsh->re_analyze No milder_base Use a milder or sterically hindered base (e.g., DIEA) reduce_temp->milder_base check_time Was the reaction time prolonged? milder_base->check_time reduce_time Shorten the reaction time check_time->reduce_time Yes check_time->re_analyze No reduce_time->re_analyze

Caption: Troubleshooting workflow for addressing loss of optical activity.

ExperimentalWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis start Dissolve (R)-acid in anhydrous solvent add_base Add mild/hindered base (e.g., DIEA) at low temp start->add_base add_nuc Add nucleophile add_base->add_nuc monitor Monitor reaction at low temp add_nuc->monitor quench Quench reaction monitor->quench extract Extract product quench->extract purify Purify product extract->purify analyze Analyze ee by Chiral HPLC purify->analyze

Technical Support Center: (R)-(+)-2-Bromopropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe storage and handling of (R)-(+)-2-Bromopropionic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a corrosive substance that can cause severe skin and eye burns. It is also harmful if swallowed, inhaled, or absorbed through the skin. Target organs for toxicity include the central nervous system, respiratory system, gastrointestinal system, eyes, and skin.

Q2: What is the recommended storage temperature for this compound?

A2: It is recommended to store this compound refrigerated at temperatures between 2-8°C (36-46°F). Some suppliers also recommend storage in a cool, dark place at temperatures below 15°C.

Q3: My this compound has turned a brownish color. Is it still usable?

A3: The product may discolor to brownish on storage. This color change does not necessarily indicate a loss of purity. However, for sensitive applications, it is advisable to re-analyze the material to confirm its integrity before use.

Q4: The material has solidified in the container. What is the best way to handle this?

A4: this compound has a melting point of approximately 25°C and may exist as a solid or liquid depending on the ambient temperature.[1] If it has solidified, you can gently warm the container in a water bath to melt the contents before use. Ensure the container is securely closed during this process.

Q5: What materials are incompatible with this compound?

A5: This acid is incompatible with strong oxidizing agents, bases, and reducing agents.[1][2] It may also be corrosive to metals.[2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpected reaction exotherm or gas evolution. Incompatible materials in the reaction vessel.Ensure all glassware is clean and dry. Verify the compatibility of all reagents and solvents before mixing.
Difficulty in achieving complete dissolution. Low temperature; inappropriate solvent.Gently warm the mixture if the compound has solidified. This compound is soluble in water and miscible with alcohol, ether, and chloroform.[3]
Inconsistent experimental results. Degradation of the compound due to improper storage.Store the compound at the recommended temperature (2-8°C), protected from light and air.[2] Consider using an inert gas overlay for long-term storage.[2]
Color change of the product (yellow to reddish-brown). Sensitivity to light, air, and heat.[2]This is a known characteristic of the compound upon storage. For critical applications, verify purity via analytical methods (e.g., GC) before use.

Physical and Chemical Properties

Property Value Reference
Molecular Formula C₃H₅BrO₂[1]
Molecular Weight 152.97 g/mol [3]
Appearance Colorless to yellow or reddish-brown liquid; may be a solid below 25°C.[1][2]
Melting Point ~25 °C[1]
Boiling Point 203 °C at 760 mmHg[1]
Density ~1.69 - 1.7 g/mL at 20-25°C[3]
Solubility Soluble in water; miscible with alcohol, ether, and chloroform.[1][3]
Refractive Index n20/D ~1.475
Storage Temperature 2-8°C

Experimental Protocols

General Protocol for Amide Synthesis

This protocol describes a general method for the synthesis of an amide from this compound using a carbodiimide (B86325) coupling agent.

Materials:

  • This compound

  • Amine of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Appropriate solvents for workup and purification (e.g., ethyl acetate (B1210297), water, brine)

  • Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DMF.

  • Cool the solution to 0°C using an ice bath.

  • Add the amine (1-1.2 equivalents) to the solution.

  • Add HOBt (1.1 equivalents) and EDC (1.1 equivalents) to the reaction mixture.

  • Slowly add DIPEA or TEA (2-3 equivalents) to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 times).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

Visual Guides

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve this compound in anhydrous DMF cool Cool to 0°C dissolve->cool add_reagents Add Amine, HOBt, EDC, and Base cool->add_reagents react Stir at RT for 12-24h add_reagents->react quench Quench with Water react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify Product dry->purify

Caption: General workflow for amide synthesis.

spill_response spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE (gloves, goggles, lab coat) spill->ppe ventilate Ensure Adequate Ventilation evacuate->ventilate absorb Cover with Inert Absorbent Material (e.g., sand, vermiculite) ventilate->absorb collect Collect into a Closed Container for Hazardous Waste absorb->collect clean Clean Spill Area with Soap and Water collect->clean dispose Dispose of Waste According to Institutional Guidelines clean->dispose

Caption: Spill response procedure.

References

Technical Support Center: Troubleshooting Low Yield in Stereoselective Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Stereoselective Reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yield and poor stereoselectivity in their experiments. The following question-and-answer-based troubleshooting guides provide detailed solutions to specific problems you may encounter.

Section 1: General Troubleshooting

FAQ 1: My stereoselective reaction is suffering from low yield and/or low stereoselectivity. Where should I begin troubleshooting?

When facing issues of low yield or stereoselectivity, a systematic approach is crucial. Start by evaluating the fundamental components of your reaction setup before moving to more complex variables. Key initial checks include ensuring the purity of all reagents and solvents, maintaining a strictly inert atmosphere if your reaction is sensitive to air or moisture, and using properly dried glassware.[1][2]

A logical workflow can help pinpoint the root cause efficiently. The process involves a hierarchical investigation of potential issues, starting from the most common and easiest to control factors.

G cluster_checks Troubleshooting Stages start Low Yield / Low Stereoselectivity Observed reagents Verify Reagent & Solvent Quality (Purity, Dryness) start->reagents conditions Optimize Reaction Conditions (Temperature, Solvent, Time, Concentration) reagents->conditions If quality is confirmed catalyst Investigate Catalyst Performance (Choice, Loading, Deactivation) conditions->catalyst If conditions are optimized substrate Assess Substrate Properties (Sterics, Electronics) catalyst->substrate If catalyst is active success High Yield & Selectivity Achieved substrate->success If substrate is suitable

Caption: General troubleshooting workflow for low yield and stereoselectivity.

Section 2: Optimizing Reaction Conditions

FAQ 2: How significantly does reaction temperature impact my results, and how should I optimize it?

Reaction temperature is a critical parameter that can dramatically affect both yield and stereoselectivity. Lowering the temperature often enhances selectivity by favoring the kinetic product, which is formed through the transition state with the lowest activation energy.[3][4] However, this can also decrease the reaction rate, leading to lower yields if the reaction does not go to completion.[3] Conversely, higher temperatures can increase the reaction rate but may lead to the formation of undesired side products or racemization, thus lowering both yield and stereoselectivity.[5]

A systematic approach involves screening a range of temperatures to find the optimal balance.

Table 1: Effect of Temperature on a Hypothetical Asymmetric Aldol Reaction

Temperature (°C)Diastereomeric Ratio (d.r.)Yield (%)
25 (Room Temp)70:3095
085:1588
-2092:881
-78>99:165
FAQ 3: How do I select the optimal solvent for my stereoselective reaction?

The choice of solvent is crucial as it can influence the conformation of the catalyst-substrate complex and the stability of the transition states, thereby affecting the stereochemical outcome.[1][5][6] Solvent properties like polarity, coordinating ability, and steric bulk can have a profound impact.[1][7] In some cases, changing the solvent can even reverse the enantioselectivity of a reaction.[8] It is highly recommended to screen a range of solvents with varying properties.[1][5]

Table 2: Example of Solvent Screening for a Michael Addition Reaction [3]

SolventDielectric Constant (ε)Diastereomeric Ratio (d.r.)
Toluene2.485:15
Dichloromethane (DCM)8.990:10
Tetrahydrofuran (THF)7.570:30
Acetonitrile (MeCN)37.555:45
2,2,2-Trifluoroethanol (TFE)8.510:90 (Reversed Selectivity)
FAQ 4: My reaction is slow or gives a low yield even after optimizing temperature and solvent. What other conditions can I adjust?

If yield remains low after temperature and solvent optimization, consider the following factors:

  • Reaction Time: Monitor the reaction's progress over time using techniques like TLC or NMR to determine the optimal duration. Some reactions may require longer times to reach completion, while others might show product degradation or racemization upon prolonged stirring.[3][5]

  • Catalyst Loading: Insufficient catalyst loading can lead to slow or incomplete reactions. Increase the catalyst loading incrementally to find the minimum amount required for efficient conversion.[5]

  • Concentration: Reagent and substrate concentration can play a significant role.[3] High concentrations can sometimes improve yields, but in other cases, slow addition of a reagent under dilute conditions may be necessary to minimize side reactions.[9]

Section 3: Catalyst-Related Issues

FAQ 5: I suspect my catalyst is inactive or inefficient. What are the common causes of catalyst failure?

Catalyst deactivation is a primary cause of low yield and selectivity.[1] Deactivation can occur through several mechanisms:

  • Poisoning: Impurities in the reagents or solvent (e.g., water, sulfur compounds) can bind to the catalyst's active sites, rendering it inactive.[10][11][12] This is often irreversible.

  • Fouling or Coking: The deposition of carbonaceous materials or byproducts on the catalyst surface can block active sites and pores.[10][12] This is a common issue in high-temperature reactions and is often reversible through regeneration.[10]

  • Thermal Degradation (Sintering): High temperatures can cause irreversible changes to the catalyst's structure, leading to a loss of active surface area.[11]

G cluster_causes Mechanisms of Deactivation catalyst Active Catalyst poisoning Poisoning (e.g., Sulfur, Water) catalyst->poisoning Chemical Impurities fouling Fouling / Coking (Carbon Deposition) catalyst->fouling Side Reactions sintering Sintering (Thermal Degradation) catalyst->sintering High Temperature deactivated Deactivated Catalyst (Low Activity & Selectivity) poisoning->deactivated fouling->deactivated sintering->deactivated

Caption: Common pathways leading to catalyst deactivation.

FAQ 6: How can I select the best catalyst or ligand for my reaction?

The choice of catalyst or ligand is fundamental to achieving high stereoselectivity.[1]

  • Screening: It is often necessary to screen a variety of chiral catalysts or ligands, as small changes in their electronic or steric properties can significantly impact the outcome.[1][5]

  • Metal-to-Ligand Ratio: For metal-catalyzed reactions, the ratio of the metal precursor to the chiral ligand is critical. This ratio should be systematically varied, as a non-linear effect on enantioselectivity is often observed.[1]

  • Bifunctional Catalysts: Consider using bifunctional catalysts that can leverage synergistic effects to enhance selectivity through cooperative catalysis.[5]

Section 4: Substrate and Reagent Quality

FAQ 7: Could my starting materials be the source of the problem?

Absolutely. The purity of substrates and reagents is paramount.

  • Impurities: Trace impurities, especially water, can deactivate sensitive catalysts or participate in side reactions.[1][5] Always use freshly purified/dried reagents and solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon).[1][3]

  • Reagent Stability: Some reagents, like methyl vinyl ketone, can polymerize upon storage. Using freshly distilled reagents can significantly improve yields and reproducibility.[9]

  • Substrate Properties: The electronic and steric properties of the substrate itself can limit the catalyst's ability to induce chirality effectively.[5] In some cases, modifying the substrate may be necessary to achieve better catalyst recognition and stereocontrol.[5]

Section 5: Experimental Protocols

General Protocol for Optimizing a Stereoselective Reaction

This protocol outlines a systematic approach to optimizing a reaction suffering from low yield or selectivity by screening key variables.

1. Reagent and Glassware Preparation:

  • Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere.
  • Purify solvents using an appropriate drying agent or a solvent purification system.
  • Ensure all reagents and substrates are of high purity and handled under anhydrous/anaerobic conditions if necessary.

2. Initial Reaction Setup (Baseline):

  • In a dried flask under an inert atmosphere, combine the substrate (e.g., 1.0 mmol) and the chosen solvent (e.g., 5 mL).
  • Add the catalyst (e.g., 5 mol%) and any other reagents.
  • Stir the mixture at the literature-reported or a standard temperature (e.g., room temperature).
  • Monitor the reaction by TLC or another analytical technique.

3. Systematic Optimization Workflow:

  • Solvent Screening: Set up parallel reactions, keeping all other variables constant, and test a range of solvents (e.g., Toluene, THF, DCM, Acetonitrile).
  • Temperature Screening: Using the best solvent from the previous step, run the reaction at different temperatures (e.g., 0 °C, -20 °C, -78 °C).
  • Catalyst Loading Screening: Using the optimal solvent and temperature, vary the catalyst loading (e.g., 1 mol%, 2 mol%, 10 mol%).
  • Analysis: For each reaction, carefully quench, work up, and purify the product. Determine the isolated yield and measure the stereoselectivity (e.g., enantiomeric excess via chiral HPLC/GC or diastereomeric ratio via NMR).

start [label="Establish Baseline\nReaction", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solvent [label="Screen Solvents", fillcolor="#FBBC05", fontcolor="#202124"]; temp [label="Optimize Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; catalyst [label="Optimize Catalyst Loading", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="Final Optimized\nConditions", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> solvent; solvent -> temp [label="Select best solvent"]; temp -> catalyst [label="Select best temperature"]; catalyst -> end [label="Select best loading"]; }

Caption: Workflow for systematic optimization of reaction conditions.

References

Technical Support Center: Purification of (R)-(+)-2-Bromopropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (R)-(+)-2-Bromopropionic acid. Our aim is to help you identify and resolve common purity issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthesized this compound?

A1: Common impurities can be broadly categorized as follows:

  • Residual reactants and reagents from synthesis: This includes unreacted propionic acid, bromine, phosphorus-containing compounds, or hydrobromic acid.[1][2][3]

  • Stereoisomeric impurities: The most significant is the (S)-(-)-enantiomer. The presence of this enantiomer will affect the optical purity of the final product.[4][5]

  • By-products from synthesis: Intermediates like 2-bromopropionyl bromide may persist if the hydrolysis step is incomplete.[1]

  • Solvents: Residual solvents from extraction or recrystallization steps (e.g., diethyl ether, carbon tetrachloride, toluene) are common.[1][2][6]

  • Water: this compound is hygroscopic and will readily absorb moisture from the atmosphere.[1]

  • Halogenated impurities: Other brominated species or halide ions can be present.[7]

Q2: My this compound appears discolored (yellowish to brown). What is the likely cause and how can I fix it?

A2: Discoloration is often due to the presence of trace impurities, possibly from residual bromine or degradation products. Purification by vacuum distillation is typically effective in removing these colored impurities.[8][9] Storing the compound under an inert atmosphere and in a cool, dark place can help prevent discoloration.[10]

Q3: The optical purity (enantiomeric excess, ee%) of my this compound is lower than expected. How can I improve it?

A3: Improving the enantiomeric excess may require specialized techniques. While challenging, options include:

  • Diastereomeric salt recrystallization: This involves reacting the racemic or enantiomerically impure acid with a chiral base to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.

  • Chiral chromatography: Preparative High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase can be used to separate the enantiomers.

Q4: What is the best general-purpose method for purifying crude this compound?

A4: For general purification to remove most common impurities, a combination of extraction and vacuum distillation is highly effective.[1][6][11] An initial acid-base extraction can remove neutral and basic impurities, followed by vacuum distillation to separate the acid from non-volatile impurities and residual solvents.[6][11]

Troubleshooting Guides

This section provides structured guidance for resolving specific issues you may encounter during the purification of this compound.

Issue 1: Low Purity After Vacuum Distillation
Symptom Possible Cause Suggested Solution
Distillate is still discolored.1. The vacuum is not low enough, causing the acid to decompose at a higher temperature.2. Co-distillation of a colored impurity.1. Ensure your vacuum system can achieve a pressure of at least 18-25 torr.[1][9]2. Perform an acid-base extraction prior to distillation to remove impurities with different acid/base properties.[6]
Purity by GC/HPLC is below 98%.1. Inefficient fractional distillation column.2. Presence of impurities with similar boiling points.1. Use a fractionating column with a higher number of theoretical plates.2. Consider recrystallization from a suitable solvent like carbon tetrachloride or ethanol (B145695) after distillation.[2]
Presence of water in the final product.The compound is hygroscopic and was exposed to air after distillation.[1]Handle and store the purified acid under a dry, inert atmosphere (e.g., nitrogen or argon).[10]
Issue 2: Poor Recovery After Solvent Extraction
Symptom Possible Cause Suggested Solution
Low yield of the acid after back-extraction.1. Incomplete protonation of the carboxylate salt before extraction.2. Insufficient volume or number of extractions with the organic solvent.1. Ensure the aqueous layer is acidified to a pH at least 2-3 units below the pKa of the acid (~2.97) before extracting the product.2. Perform at least three extractions with an appropriate volume of a suitable organic solvent like diethyl ether.[1][6]
Emulsion formation during extraction.High concentration of the acid or impurities.1. Dilute the mixture with more water and organic solvent.2. Add a small amount of a saturated brine solution to break the emulsion.

Data Presentation

Physical and Chemical Properties
PropertyValueReference
Molecular Weight152.97 g/mol [12]
Boiling Point203-205 °C (at 760 mmHg)[8]
124 °C (at 18-19 mmHg)[1]
109-110 °C (at 2.66 kPa)[2]
104-108 °C (at 25 torr)[9]
Melting Point25 °C[13]
Density1.692 - 1.700 g/mL at 20 °C[8]
Refractive Indexn20/D 1.475
Water SolubilitySoluble[8][14]
Optical Rotation [α]20/D+26 ± 2°, neat
Typical Purity Specifications
ParameterSpecificationReference
Purity (GC, sum of enantiomers)≥ 98.0%
Optical Purity (ee%)≥ 95.0%[10]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to remove neutral and basic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as diethyl ether.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a 1 M aqueous sodium hydroxide (B78521) or sodium bicarbonate solution. The this compound will move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.

  • Organic Wash: Combine the aqueous extracts and wash with a fresh portion of diethyl ether to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., concentrated HCl or H2SO4) until the pH is below 2. The this compound will precipitate or form an oily layer.

  • Product Extraction: Extract the acidified aqueous layer with several portions of diethyl ether.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified acid.[6]

Protocol 2: Purification by Vacuum Distillation

This protocol is suitable for removing non-volatile impurities, residual solvents, and some colored impurities.

  • Setup: Assemble a vacuum distillation apparatus. It is recommended to use a short path distillation head or a fractional distillation column for better separation.

  • Charging the Flask: Add the crude or extracted this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Applying Vacuum: Gradually apply vacuum to the system. Be cautious of initial vigorous boiling if volatile solvents are present.

  • Heating: Gently heat the distillation flask using an oil bath.

  • Fraction Collection: Collect the fraction that distills at the appropriate temperature and pressure (e.g., 124 °C at 18-19 mmHg).[1] Discard any initial forerun that comes over at a lower temperature.

  • Storage: Collect the purified product and store it under an inert atmosphere in a cool, dark place.[10]

Visualizations

PurificationWorkflow Crude Crude this compound Extraction Acid-Base Extraction Crude->Extraction Distillation Vacuum Distillation Extraction->Distillation Aqueous Acid Impurities1 Neutral/Basic Impurities Extraction->Impurities1 Removed Recrystallization Recrystallization (Optional) Distillation->Recrystallization Distillate PureProduct Pure this compound Distillation->PureProduct If sufficiently pure Impurities2 Non-Volatile Impurities & High-Boiling Solvents Distillation->Impurities2 Residue Recrystallization->PureProduct Crystals Impurities3 Structurally Similar Impurities Recrystallization->Impurities3 Mother Liquor

Caption: General purification workflow for this compound.

TroubleshootingPurity Start Low Purity of This compound CheckMethod Identify the nature of the impurity (GC-MS, NMR, etc.) Start->CheckMethod Volatile Volatile Impurities / Solvent? CheckMethod->Volatile NonVolatile Non-Volatile / Colored? CheckMethod->NonVolatile Stereoisomer Incorrect Enantiomeric Ratio? CheckMethod->Stereoisomer Action_Distill Perform Vacuum Distillation Volatile->Action_Distill Yes Action_Extract Perform Acid-Base Extraction NonVolatile->Action_Extract Yes Action_Recrystallize Recrystallize from suitable solvent NonVolatile->Action_Recrystallize If distillation is insufficient Action_Chiral Consider Chiral Purification (e.g., Chiral HPLC) Stereoisomer->Action_Chiral Yes Action_Extract->Action_Distill Follow with

Caption: Troubleshooting logic for purifying this compound.

References

Technical Support Center: Scaling Up the Synthesis of (R)-(+)-2-Bromopropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of (R)-(+)-2-Bromopropionic acid. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing enantiomerically pure this compound?

A1: The most frequently cited method for producing enantiomerically pure this compound is the diazotization of D-alanine.[1] This method is favored because the starting material, D-alanine, is readily available and the reaction proceeds with retention of configuration, yielding the desired (R)-enantiomer.[1]

Q2: What are the critical safety precautions to consider during this synthesis?

A2: The synthesis involves several hazardous materials and conditions. Bromine is highly toxic and corrosive.[2][3] Hydrobromic acid is a strong, corrosive acid. The reaction can be exothermic, and the generation of nitrogen oxides during diazotization requires a well-ventilated fume hood.[4] Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, is mandatory. The final product, 2-bromopropionic acid, is also a powerful skin irritant and hygroscopic.[5]

Q3: My yield is consistently low. What are the likely causes?

A3: Low yields can result from several factors. Incomplete reaction is a common issue; ensure the reaction goes to completion by adhering to the recommended reaction times and temperatures.[5] During workup, inefficient extraction can lead to product loss. Use the specified solvent and perform multiple extractions.[1][6] Finally, losses during distillation can occur, so ensure your distillation setup is efficient, especially under reduced pressure.[1][6]

Q4: The final product is a pale yellow oil, not a colorless liquid. Is this normal, and how can I purify it further?

A4: A pale yellow coloration is often reported in the crude product.[1][6] This can be due to residual impurities or slight decomposition. Purification is typically achieved by distillation under reduced pressure.[1][5][6] For high-purity applications, recrystallization from solvents like carbon tetrachloride or ethanol (B145695) can be employed.[2]

Q5: How can I confirm the enantiomeric purity of my synthesized this compound?

A5: The enantiomeric purity can be determined using chiral gas chromatography (GC) or by measuring the specific rotation of the sample and comparing it to the literature value.[7][8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Reaction does not start or is sluggish - Low-quality reagents- Incorrect temperature- Use fresh, high-purity D-alanine, sodium nitrite, and hydrobromic acid.- Ensure the reaction mixture is maintained at the specified low temperature (0-5 °C) during the addition of sodium nitrite.[1][6]
Excessive foaming during workup - Rapid addition of a base for neutralization- Add the neutralizing agent (e.g., sodium carbonate) slowly and in small portions with vigorous stirring to control the effervescence.[4]
Formation of an emulsion during extraction - Vigorous shaking of the separatory funnel- Gently invert the separatory funnel multiple times instead of vigorous shaking.- If an emulsion forms, let it stand or add a small amount of brine to help break it.
Product decomposes during distillation - Overheating- Presence of impurities- Use a vacuum distillation setup to lower the boiling point.[1][5][6]- Ensure all starting materials are pure and the reaction has gone to completion to minimize side products.
Final product is hygroscopic and difficult to handle - Exposure to atmospheric moisture- Handle the purified product under an inert atmosphere (e.g., nitrogen or argon) and store it in a tightly sealed container in a cool, dark place.[5][7]

Experimental Protocols

Synthesis of this compound from D-Alanine

This protocol is adapted from established literature procedures.[1][6][9]

Materials:

  • D-Alanine

  • Potassium Bromide (KBr)

  • 47-48% Hydrobromic Acid (HBr)

  • Sodium Nitrite (NaNO₂)

  • Diethyl ether (Et₂O)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Ice

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, dissolve D-alanine in a saturated solution of KBr and 47% HBr.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of NaNO₂ in water dropwise over 1 hour, ensuring the temperature is maintained below 5 °C.

  • After the addition is complete, continue stirring at below 5 °C for another hour.

  • Allow the reaction mixture to warm to room temperature.

  • Extract the aqueous solution with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and dry over anhydrous MgSO₄.

  • Filter to remove the drying agent and concentrate the filtrate in vacuo to obtain the crude product as a pale yellow oil.

  • Purify the crude product by distillation under reduced pressure.

Quantitative Data Summary
Parameter Value Reference(s)
Yield Up to 95%[1][6]
Boiling Point 68-70 °C / 0.1 mmHg104 °C / 16 mmHg124 °C / 18-19 mm[6][7][5]
Specific Rotation [α]D +26±2°, neat
Density ~1.7 g/mL

Visualizations

Experimental Workflow: Synthesis of this compound

experimental_workflow start Start: D-Alanine, KBr, HBr reaction Reaction: - Cool to 0-5 °C - Add NaNO₂ solution start->reaction Diazotization extraction Workup: - Extract with Diethyl Ether reaction->extraction After warming to RT drying Drying: - Dry with MgSO₄ extraction->drying concentration Concentration: - Evaporate solvent in vacuo drying->concentration purification Purification: - Vacuum Distillation concentration->purification product Final Product: This compound purification->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

troubleshooting_logic low_yield {Low Yield | Common Issue} incomplete_reaction Incomplete Reaction - Check reaction time - Verify temperature control low_yield->incomplete_reaction Possible Cause extraction_loss Extraction Loss - Use correct solvent - Perform multiple extractions low_yield->extraction_loss Possible Cause distillation_loss Distillation Loss - Optimize vacuum - Check for leaks low_yield->distillation_loss Possible Cause

Caption: Troubleshooting logic for addressing low product yield.

References

Validation & Comparative

A Comparative Guide to (R)-(+)- and (S)-(-)-2-Bromopropionic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chiral building blocks for pharmaceutical and fine chemical synthesis, the enantiomers of 2-bromopropionic acid, (R)-(+)-2-bromopropionic acid and (S)-(-)-2-bromopropionic acid, serve as critical synthons for the introduction of stereospecificity. Their utility in the synthesis of a wide array of biologically active molecules, including amino acids and non-steroidal anti-inflammatory drugs (NSAIDs), underscores the importance of understanding their distinct properties and applications. This guide provides a comprehensive comparison of these two enantiomers, supported by physical data and established experimental protocols.

Physicochemical Properties: A Side-by-Side Comparison

The fundamental physical and chemical properties of (R)-(+)- and (S)-(-)-2-bromopropionic acid are summarized below. These properties are essential for their handling, characterization, and application in synthesis.

PropertyThis compound(S)-(-)-2-Bromopropionic Acid
CAS Number 10009-70-8[1]32644-15-8[2]
Molecular Formula C₃H₅BrO₂[1]C₃H₅BrO₂[2]
Molecular Weight 152.97 g/mol [1]152.97 g/mol [2]
Appearance Colorless to yellowish-red liquid[3]Liquid[2]
Density (at 20°C) 1.692 g/mL[1]1.696 g/mL[2]
Optical Rotation [α]D²⁰ +26 ± 2° (neat)[1]-25° (neat)[2]
Refractive Index (n²⁰/D) 1.475[1]1.470[2]
Boiling Point Not specified78 °C at 4 mmHg[2]
Melting Point Not specified-35 °C[2]

Performance in Stereospecific Synthesis

(S)-(-)-2-Bromopropionic acid is a valuable precursor for the synthesis of (S)-amino acids and other molecules with an (S)-configuration at the chiral center. A notable application is its use as an intermediate in the synthesis of structural analogs of the antimitotic tripeptides hemiasterlins, which are potent antitumor agents.[4]

This compound , conversely, is utilized to introduce the (R)-chirality in target molecules. For instance, it is a key starting material for the synthesis of (R)-amino acids.

The choice between the (R) and (S) enantiomer is therefore dictated by the desired stereochemistry of the final product. The stereochemical outcome of nucleophilic substitution reactions involving these molecules is highly dependent on the reaction mechanism.

stereochemistry cluster_R (R)-2-Bromopropionic Acid Reaction cluster_S (S)-2-Bromopropionic Acid Reaction R_acid (R)-2-Bromopropionic Acid SN2 SN2 Reaction (e.g., with concentrated NaOH) R_acid->SN2 Nucleophilic Attack NGP Neighboring Group Participation (e.g., with moist Ag₂O) R_acid->NGP Intramolecular Attack S_acid (S)-2-Bromopropionic Acid S_acid->SN2 Nucleophilic Attack S_acid->NGP Intramolecular Attack Inversion Inversion of Configuration SN2->Inversion S_product (S)-Lactic Acid SN2->S_product Yields Retention Retention of Configuration NGP->Retention R_product (R)-Lactic Acid NGP->R_product Yields

Caption: Reaction pathways of (R)-2-bromopropionic acid leading to either inversion or retention of stereochemistry.

Experimental Protocols

Detailed methodologies for the synthesis, separation, and analysis of (R)- and (S)-2-bromopropionic acid are crucial for their effective use in research and development.

Enantioselective Synthesis of this compound

This protocol describes the synthesis of (R)-2-bromopropionic acid from (S)-2-methanesulfonyloxypropionic acid via an SN2 reaction, resulting in an inversion of configuration.

Materials:

  • (S)-2-methanesulfonyloxypropionic acid

  • Lithium bromide (LiBr)

  • Toluene

  • Pure water

Procedure:

  • To a solution of 0.50 g of (S)-2-methanesulfonyloxypropionic acid in 10 ml of toluene, add 0.26 g of lithium bromide.[5]

  • Stir the resulting mixture at 60°C for 1 hour.[5]

  • Cool the reaction mixture to 20°C.[5]

  • Add 5 ml of pure water and stir for 30 minutes at 20°C.[5]

  • Separate the organic layer, which contains the (R)-2-bromopropionic acid.[5]

  • The reported yield is approximately 45% with an optical purity of 92.3% ee.[5]

enantioselective_synthesis start Start (S)-2-methanesulfonyloxypropionic acid reagents Reagents LiBr, Toluene start->reagents Add reaction {Reaction | Stir at 60°C for 1h} reagents->reaction workup Workup Cool to 20°C Add H₂O Separate organic layer reaction->workup product {Product | (R)-2-Bromopropionic Acid} workup->product

Caption: Workflow for the enantioselective synthesis of (R)-2-bromopropionic acid.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

Chiral HPLC is a standard method for separating and quantifying the enantiomers of 2-bromopropionic acid. The choice of chiral stationary phase (CSP) is critical for achieving good resolution.

Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Chiral stationary phases such as polysaccharide-based (e.g., Chiralcel®), Pirkle-type, or protein-based columns are commonly used for the separation of acidic compounds.

General Procedure:

  • Mobile Phase Preparation: A typical mobile phase for the separation of acidic enantiomers on a polysaccharide-based CSP consists of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol), with a small amount of a strong acid (e.g., trifluoroacetic acid) as an additive to improve peak shape.

  • Sample Preparation: Dissolve the racemic 2-bromopropionic acid or the synthesized enantiomer in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Flow rate: Typically 0.5-1.5 mL/min.

    • Column Temperature: Usually ambient, but can be optimized.

    • Detection: UV detection at a wavelength where the compound absorbs (e.g., 210-230 nm).

  • Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers will elute at different retention times, allowing for their separation and quantification.

hplc_workflow start Prepare Mobile Phase and Sample hplc Inject Sample into HPLC System (Chiral Stationary Phase) start->hplc separation Enantiomeric Separation hplc->separation detection UV Detection separation->detection analysis Data Analysis (Quantification of Enantiomers) detection->analysis

Caption: General workflow for the chiral HPLC analysis of 2-bromopropionic acid enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For volatile derivatives, GC-MS on a chiral column can also be employed for enantiomeric analysis. This often requires derivatization of the carboxylic acid to a more volatile ester.

Protocol for Derivatization to Methyl Ester:

  • Dissolve a known amount of 2-bromopropionic acid in methanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Heat the mixture under reflux for a specified time to drive the esterification to completion.

  • After cooling, neutralize the excess acid and extract the methyl 2-bromopropionate with a suitable organic solvent.

  • The extract can then be analyzed by GC-MS.

GC-MS Conditions:

  • Column: A chiral capillary column (e.g., a cyclodextrin-based phase).

  • Carrier Gas: Helium or hydrogen.

  • Temperature Program: An optimized temperature gradient to ensure good separation of the enantiomeric esters.

  • Detector: Mass spectrometer operating in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.

Conclusion

(R)-(+)- and (S)-(-)-2-bromopropionic acid are enantiomers with distinct stereochemical properties that are fundamental to their application as chiral building blocks. While their bulk physical properties are similar, their true value lies in their ability to impart specific chirality to target molecules in a predictable manner. The choice between the two is solely dependent on the desired stereochemistry of the final product. The provided experimental protocols for synthesis and analysis offer a starting point for researchers and drug development professionals to effectively utilize these versatile synthons in their work. Further research into direct comparative studies of their reactivity and biological activity would provide deeper insights into their nuanced differences.

References

A Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Stereochemical Differences Between (R)- and (S)-2-Bromopropionic Acid

Introduction

2-Bromopropionic acid is a chiral carboxylic acid that serves as a valuable building block in the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals.[1][2] Its stereochemistry plays a pivotal role, as the spatial arrangement of the bromine atom and the carboxylic acid group around the chiral center dictates its physical, chemical, and biological properties. Enantiomers, such as (R)- and (S)-2-bromopropionic acid, are non-superimposable mirror images that can exhibit profoundly different interactions with other chiral molecules, particularly in biological systems. This guide provides an objective comparison of the two enantiomers, supported by experimental data and detailed protocols, to aid researchers in their selection and application.

Physical and Optical Properties

Enantiomers share identical physical properties in an achiral environment, such as melting point, boiling point, and density. The defining physical difference between (R)- and (S)-2-bromopropionic acid is their interaction with plane-polarized light. One enantiomer rotates the light in a clockwise direction (dextrorotatory, (+)), while its mirror image rotates it in an equal and opposite counter-clockwise direction (levorotatory, (-)). For 2-bromopropionic acid, the (R)-enantiomer is dextrorotatory, and the (S)-enantiomer is levorotatory.

Table 1: Comparison of Physical Properties

Property(R)-(+)-2-Bromopropionic Acid(S)-(-)-2-Bromopropionic AcidRacemic (±)-2-Bromopropionic Acid
CAS Number 10009-70-8[3]32644-15-8[4]598-72-1[5]
Molecular Formula C₃H₅BrO₂[3]C₃H₅BrO₂[4]C₃H₅BrO₂[5]
Molecular Weight 152.97 g/mol [3]152.97 g/mol [4]152.97 g/mol [5]
Appearance Liquid[3]Liquid[4]Liquid / Colorless melt[5][6]
Melting Point 25 °C[7]-35 °C[4]~25 °C[6]
Boiling Point 203 °C (at 760 mmHg)[7]78 °C (at 4 mmHg)[4]203 °C (at 760 mmHg)[5]
Density 1.692 g/mL at 20 °C[3]1.696 g/mL at 20 °C[4]1.7 g/mL at 25 °C[5]
Refractive Index (n20/D) 1.475[3]1.470[4]1.475[5]
Specific Rotation [α]20/D +26° ± 2° (neat)[3]-25° (neat)[4]

Note: Minor variations in reported physical properties can occur due to different measurement conditions and purity levels.

Chemical Reactivity: Stereospecific Nucleophilic Substitution

The most significant chemical difference between the enantiomers of 2-bromopropionic acid is their behavior in stereospecific reactions. The outcome of a nucleophilic substitution at the chiral carbon (C2) is highly dependent on the reaction mechanism, which can be controlled by the choice of reagents and conditions.

A classic example is the hydrolysis of 2-bromopropionic acid to lactic acid (2-hydroxypropionic acid).

  • With Concentrated NaOH (SN2 Reaction): Reaction with a high concentration of a strong nucleophile like hydroxide (B78521) (OH⁻) proceeds via a standard SN2 mechanism. This involves a backside attack by the nucleophile, leading to an inversion of stereochemical configuration. Thus, (S)-2-bromopropionic acid yields (R)-lactic acid.[1][8]

  • With Ag₂O and Low [OH⁻] (Neighboring Group Participation): When the reaction is carried out with a low concentration of hydroxide in the presence of silver ions (from Ag₂O), the mechanism changes. The silver ion assists in the departure of the bromide. The adjacent carboxylate group then acts as an internal nucleophile, attacking the chiral center from the back side in an intramolecular SN2 reaction, forming a strained α-lactone intermediate. This first step inverts the configuration. Subsequently, an external hydroxide ion attacks the carbonyl carbon of the lactone, breaking the ring. This second step also proceeds with inversion at the chiral center. The net result of this double-inversion is an overall retention of configuration. Therefore, (S)-2-bromopropionic acid yields (S)-lactic acid.[1][8]

G cluster_0 SN2 Reaction (Inversion) cluster_1 Neighboring Group Participation (Retention) S_Br (S)-2-Bromopropionic Acid TS1 Transition State (Backside Attack) S_Br->TS1 OH⁻ R_OH (R)-Lactic Acid TS1->R_OH NaOH Concentrated NaOH NaOH->S_Br S_Br2 (S)-2-Bromopropionic Acid Lactone α-Lactone Intermediate (Inversion 1) S_Br2->Lactone 1. Ag⁺ 2. Intramolecular attack S_OH (S)-Lactic Acid (Inversion 2) Lactone->S_OH OH⁻ attack Reagents Ag₂O Low [OH⁻] Reagents->S_Br2

Caption: Stereochemical outcomes of nucleophilic substitution.

Biological Activity

While specific toxicological or pharmacological data for the individual enantiomers of 2-bromopropionic acid are not widely published, it is a well-established principle that enantiomers of chiral molecules often exhibit different biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral and thus interact differently with each enantiomer.

For the broader class of 2-arylpropionic acids (e.g., ibuprofen, naproxen), the (S)-enantiomer is typically responsible for the desired anti-inflammatory activity through inhibition of cyclooxygenase (COX) enzymes, whereas the (R)-enantiomer is significantly less active.

The racemic mixture of 2-bromopropionic acid is classified as toxic if swallowed and causes severe skin burns and eye damage.[2][6] It has been shown to cause degenerative changes in the brain and muscle weakness in oral studies on rats.[6] It is plausible that these effects could be enantioselective.

Experimental Protocols

Characterization Workflow

The characterization of a sample of 2-bromopropionic acid to determine its stereochemical identity and purity involves a logical workflow.

G start Unknown Sample of 2-Bromopropionic Acid polarimetry Measure Optical Rotation (Polarimetry) start->polarimetry decision Sign of Rotation? polarimetry->decision assign_R Assign (R)-enantiomer decision->assign_R + assign_S Assign (S)-enantiomer decision->assign_S - assign_Rac Racemic Mixture decision->assign_Rac ~0 chromatography Determine Enantiomeric Excess (ee%) (Chiral HPLC/GC) assign_R->chromatography assign_S->chromatography assign_Rac->chromatography end Characterization Complete chromatography->end

Caption: Logical workflow for stereochemical characterization.
Protocol: Measurement of Optical Rotation (Polarimetry)

This protocol outlines the general procedure for determining the specific rotation of an enantiomer.

  • Objective: To measure the angle of rotation (α) of a neat sample of (R)- or (S)-2-bromopropionic acid and calculate its specific rotation [α].

  • Materials:

    • Polarimeter

    • Polarimeter cell (e.g., 1 dm path length)

    • Sample of (R)- or (S)-2-bromopropionic acid

    • Appropriate solvent for cleaning (e.g., isopropanol)

  • Procedure:

    • Instrument Warm-up: Turn on the polarimeter and its light source (typically a sodium lamp, 589 nm) and allow it to warm up for at least 10-15 minutes to ensure a stable reading.

    • Blank Measurement: Fill the clean polarimeter cell with a blank solvent (if measuring a solution) or ensure it is empty and clean for a neat sample. Place the cell in the polarimeter and zero the instrument.

    • Sample Preparation: Carefully fill the polarimeter cell with the neat liquid sample of 2-bromopropionic acid, ensuring no air bubbles are present in the light path.

    • Measurement: Place the sample cell in the polarimeter. The instrument will display the observed angle of rotation (α). Record this value. For manual polarimeters, rotate the analyzer until the light field is at its minimum intensity and read the angle.

    • Calculation of Specific Rotation: For a neat liquid, the specific rotation is calculated using the formula: [α]ᵀλ = α / (l * d) Where:

      • [α] = specific rotation

      • T = temperature (°C)

      • λ = wavelength of light (e.g., D-line of sodium)

      • α = observed rotation (degrees)

      • l = path length of the cell (dm)

      • d = density of the liquid (g/mL)

    • Cleaning: Thoroughly clean the polarimeter cell with an appropriate solvent and allow it to dry.

Protocol: Enantiomeric Separation by Chiral HPLC

This is a representative protocol for separating the enantiomers of 2-bromopropionic acid to determine enantiomeric excess (ee). Conditions may require optimization.

  • Objective: To separate (R)- and (S)-2-bromopropionic acid and quantify their relative amounts.

  • Instrumentation & Materials:

    • HPLC system with UV detector

    • Chiral stationary phase (CSP) column: A polysaccharide-based column such as Chiralcel OD-H or Chiralpak AD is a suitable starting point.[1]

    • HPLC-grade n-hexane

    • HPLC-grade 2-propanol (IPA)

    • Trifluoroacetic acid (TFA)

    • Racemic (±)-2-bromopropionic acid standard

    • Samples of individual enantiomers (if available, for peak identification)

  • Procedure:

    • Mobile Phase Preparation: Prepare the mobile phase, e.g., n-hexane:IPA:TFA (90:10:0.1 v/v/v). Filter and degas the mobile phase before use.

    • Column Equilibration: Install the chiral column and equilibrate it with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved on the detector (monitoring at ~220 nm).

    • Sample Preparation: Prepare a stock solution of the racemic standard in the mobile phase at a concentration of approximately 1 mg/mL. Prepare the sample to be analyzed at a similar concentration.

    • Injection and Analysis:

      • Inject a small volume (e.g., 10 µL) of the racemic standard to determine the retention times of the two enantiomers and calculate the resolution factor (Rs). A baseline separation (Rs > 1.5) is desired.

      • If individual enantiomer standards are available, inject them to confirm the elution order.

      • Inject the unknown sample and record the chromatogram.

    • Data Analysis:

      • Integrate the peak areas for the two enantiomers (A₁ and A₂).

      • Calculate the enantiomeric excess (ee%) using the formula: ee% = |(A₁ - A₂) / (A₁ + A₂)| * 100

Protocol: Stereospecific Synthesis (SN2 Inversion)

This protocol is adapted for the synthesis of (R)-lactic acid from (S)-2-bromopropionic acid.

  • Objective: To demonstrate the inversion of stereochemistry via an SN2 reaction.

  • Materials:

    • (S)-(-)-2-Bromopropionic acid

    • Sodium hydroxide (NaOH)

    • Acetone (B3395972)

    • Deionized water

    • Diethyl ether

    • Concentrated HCl

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

    • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

  • Procedure:

    • Reaction Setup: In a 100 mL round-bottom flask, dissolve NaOH (e.g., 1.2 g, 30 mmol) in a mixture of 25 mL of acetone and 10 mL of deionized water.

    • Addition of Substrate: To the stirring solution, add (S)-2-bromopropionic acid (e.g., 3.06 g, 20 mmol).

    • Reaction: Heat the mixture to a gentle reflux (~60-70 °C) for 4-6 hours. Monitor the reaction by TLC if desired.

    • Work-up: Cool the mixture to room temperature. Most of the acetone can be removed using a rotary evaporator.

    • Acidification & Extraction: Carefully acidify the remaining aqueous solution with concentrated HCl to pH ~2. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).

    • Drying and Isolation: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield crude (R)-lactic acid. The product can be analyzed by polarimetry to confirm the inversion of configuration (authentic (R)-lactic acid has a positive specific rotation).

References

Comparative Reactivity of (R)- and (S)-2-Bromopropionic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Introduction

2-Bromopropionic acid, a chiral carboxylic acid, serves as a versatile building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. The stereochemistry at the C2 position profoundly influences the biological activity and pharmacokinetic profiles of the resulting products. Consequently, a thorough understanding of the comparative reactivity of its enantiomers, (R)-2-bromopropionic acid and (S)-2-bromopropionic acid, is of paramount importance for drug development professionals and organic chemists. This guide provides an objective comparison of the reactivity of these enantiomers, supported by experimental data and detailed protocols, to aid researchers in designing stereoselective syntheses.

Stereochemical Control in Nucleophilic Substitution Reactions

The reactivity of (R)- and (S)-2-bromopropionic acid is predominantly dictated by the reaction conditions, which determine the operative nucleophilic substitution mechanism. Two primary pathways are observed: the SN2 mechanism, which proceeds with inversion of configuration, and a mechanism involving neighboring group participation (NGP), which results in retention of configuration.

SN2 Reaction with Concentrated Strong Base

When treated with a concentrated solution of a strong nucleophile, such as sodium hydroxide (B78521), both enantiomers of 2-bromopropionic acid undergo a bimolecular nucleophilic substitution (SN2) reaction. This reaction is characterized by a backside attack of the nucleophile on the carbon atom bearing the bromine, leading to a complete inversion of the stereocenter.

  • (S)-2-bromopropionic acid yields (R)-2-hydroxypropanoic acid (R-lactic acid). [1][2][3]

  • (R)-2-bromopropionic acid yields (S)-2-hydroxypropanoic acid (S-lactic acid). [4]

This stereospecific outcome is crucial for the synthesis of enantiomerically pure lactic acid and its derivatives.

Neighboring Group Participation (NGP) with Weak Base or Silver Oxide

In the presence of a weak base or with the assistance of a Lewis acid like silver oxide (Ag₂O), the carboxylate group of 2-bromopropionic acid acts as an internal nucleophile.[1][3][4] This neighboring group participation leads to an overall retention of stereochemistry. The reaction proceeds through a two-step mechanism:

  • Intramolecular SN2 attack: The carboxylate group attacks the adjacent carbon center, displacing the bromide ion and forming a transient, highly strained α-lactone intermediate. This step involves an inversion of configuration.

  • Intermolecular SN2 attack: An external nucleophile (e.g., hydroxide from moist silver oxide) then attacks the α-lactone. This second SN2 reaction also proceeds with inversion of configuration.

The net result of these two successive inversions is the retention of the original stereochemistry at the C2 position.

  • (S)-2-bromopropionic acid yields (S)-2-hydroxypropanoic acid. [1][3]

  • (R)-2-bromopropionic acid yields (R)-2-hydroxypropanoic acid. [4]

Data Presentation: Stereochemical Outcomes of Nucleophilic Substitution

Starting EnantiomerReagent/ConditionPredominant MechanismProduct EnantiomerStereochemical Outcome
(S)-2-Bromopropionic AcidConcentrated NaOHSN2(R)-2-Hydroxypropionic AcidInversion
(R)-2-Bromopropionic AcidConcentrated NaOHSN2(S)-2-Hydroxypropionic AcidInversion
(S)-2-Bromopropionic AcidMoist Ag₂O / low [OH⁻]NGP(S)-2-Hydroxypropionic AcidRetention
(R)-2-Bromopropionic AcidMoist Ag₂O / low [OH⁻]NGP(R)-2-Hydroxypropionic AcidRetention

Experimental Protocols

Protocol 1: Synthesis of (R)-Lactic Acid from (S)-2-Bromopropionic Acid (SN2 Reaction)

This protocol is based on the principle of a standard SN2 reaction with inversion of configuration.

Materials:

  • (S)-2-Bromopropionic acid

  • Concentrated sodium hydroxide solution

  • Hydrochloric acid (for acidification)

  • Dichloromethane (or other suitable organic solvent for extraction)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment for reaction, extraction, and purification.

Procedure:

  • Dissolve a known quantity of (S)-2-bromopropionic acid in a suitable reaction vessel.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric excess of concentrated sodium hydroxide solution while maintaining the low temperature.

  • Allow the reaction mixture to warm to room temperature and stir for a specified period to ensure complete reaction.

  • After the reaction is complete, cool the mixture again and carefully acidify it with hydrochloric acid to a pH of approximately 2-3.

  • Extract the product, (R)-2-hydroxypropanoic acid, from the aqueous solution using dichloromethane.

  • Combine the organic extracts and dry them over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by distillation or recrystallization as necessary.

Protocol 2: Synthesis of (S)-Alanine from (R)-2-Bromopropionic Acid (SN2 Reaction)

This protocol outlines the synthesis of L-alanine ((S)-alanine) via an SN2 reaction, which proceeds with inversion of configuration.

Materials:

Procedure:

  • In a suitable pressure-resistant vessel, add cold (1-4 °C) concentrated aqueous ammonia.

  • Slowly add (R)-2-bromopropionic acid to the cold ammonia solution with stirring.

  • Seal the vessel and allow the mixture to stand at room temperature for at least four days.

  • Concentrate the resulting solution under reduced pressure to a smaller volume.

  • Filter the concentrated solution and then concentrate it further.

  • Cool the solution to room temperature and add methanol to precipitate the crude alanine (B10760859).

  • Chill the mixture overnight in a refrigerator to maximize crystallization.

  • Collect the crystals by suction filtration and wash them with methanol and then ether.

  • For purification, the crude alanine can be recrystallized from a water-methanol mixture.

Protocol 3: Enzymatic Kinetic Resolution of Racemic 2-Bromopropionic Acid

This protocol describes the kinetic resolution of racemic 2-bromopropionic acid using a lipase (B570770), which selectively esterifies one enantiomer at a faster rate.

Materials:

  • Racemic 2-bromopropionic acid

  • 1-Butanol (B46404) (or another suitable alcohol)

  • Lipase from Candida cylindracea

  • Hexane (B92381) (or another suitable organic solvent)

  • Standard laboratory glassware and equipment for enzymatic reactions and separation.

Procedure:

  • Dissolve racemic 2-bromopropionic acid and 1-butanol in hexane in a reaction flask.

  • Add the lipase from Candida cylindracea to the mixture.

  • Shake the reaction mixture vigorously at a controlled temperature (e.g., 30°C).

  • Monitor the progress of the reaction by a suitable analytical method (e.g., gas chromatography) to determine the degree of conversion.

  • Stop the reaction at a desired conversion level (e.g., around 45-50%) to achieve a good balance between the yield and enantiomeric excess of the remaining acid and the formed ester.[5]

  • Separate the enzyme from the reaction mixture by filtration.

  • Isolate the unreacted (S)-2-bromopropionic acid and the formed (R)-butyl-2-bromopropionate by standard separation techniques such as extraction and chromatography.

Mandatory Visualization

SN2_Reaction_Mechanism cluster_S (S)-2-Bromopropionic Acid cluster_TS Transition State cluster_R (R)-2-Hydroxypropionic Acid S C(Br)(H)(CH₃)COOH TS [HO···C(H)(CH₃)(COOH)···Br]⁻ S->TS R HO-C(H)(CH₃)COOH TS->R Br_minus Br⁻ TS->Br_minus Leaving Group Departs Nu OH⁻ Nu->TS Backside Attack NGP_Reaction_Mechanism cluster_workflow Neighboring Group Participation Workflow Start (S)-2-Bromopropanoate C(Br)(H)(CH₃)COO⁻ Intermediate α-Lactone Intermediate Inverted Stereocenter Start->Intermediate Intramolecular SN2 (Inversion) Product (S)-2-Hydroxypropanoate Retained Stereochemistry Intermediate->Product Intermolecular SN2 by OH⁻ (Inversion) Experimental_Workflow_Enzymatic_Resolution cluster_workflow Kinetic Resolution of 2-Bromopropionic Acid Start Racemic (R,S)-2-Bromopropionic Acid + Alcohol Reaction Enzymatic Esterification (e.g., Lipase) Start->Reaction Separation Separation Reaction->Separation Product1 Unreacted (S)-2-Bromopropionic Acid (Enriched) Separation->Product1 Product2 (R)-Ester (Enriched) Separation->Product2

References

validation of (R)-(+)-2-Bromopropionic acid synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the synthesis of (R)-(+)-2-Bromopropionic Acid, a valuable chiral building block in pharmaceutical and chemical industries, is presented below. This guide evaluates various synthetic routes, providing researchers, scientists, and drug development professionals with objective data to select the most suitable method for their needs.

Comparison of Synthesis Methods

The selection of a synthetic route for this compound is often a trade-off between yield, enantiomeric purity, cost, and complexity. Below is a summary of key performance indicators for prominent methods.

Starting Material Method Yield (%) Enantiomeric Excess (ee, %) Key Reagents Reaction Conditions
(R)-AlanineDiazotization95%High (Enantiomerically Pure)NaNO₂, HBr, KBr0°C to room temperature
(S)-2-(Methylsulfonyloxy)propionic acidNucleophilic Substitution45%92.3%Lithium bromide, Toluene (B28343)60°C for 1 hour, then 20°C for 30 minutes
Propionic AcidHell-Volhard-Zelinsky60% (overall)Racemic (0%)Br₂, Red PhosphorusReflux, followed by hydrolysis

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided to allow for replication and evaluation.

Method 1: Synthesis from (R)-Alanine

This method proceeds via a diazotization reaction of the amino group of alanine, followed by substitution with bromide. It is reported to yield enantiomerically pure (R)-2-bromopropionic acid.[1][2]

Protocol:

  • Dissolve (R)-Alanine (4.0g, 45 mmol) in a saturated solution of potassium bromide (10 ml).

  • Add 47% hydrobromic acid (15 ml) dropwise to the mixture.

  • Cool the resulting mixture to 0°C in an ice bath.

  • Slowly add sodium nitrite (B80452) (6.21g, 90 mmol) over a period of 1 hour, ensuring the temperature is maintained below 5°C.

  • Continue stirring at a temperature below 5°C for an additional hour.

  • Allow the reaction mixture to warm to room temperature.

  • Extract the product with diethyl ether (3 x 25 ml).

  • Combine the organic extracts and dry over magnesium sulfate.

  • Concentrate the solution in vacuo to obtain a pale yellow oil.

  • Purify the crude product by distillation under reduced pressure (68-70°C/0.1 mm Hg) to yield pure (R)-2-bromopropionic acid.[1]

Method 2: Synthesis from (S)-2-(Methylsulfonyloxy)propionic acid

This procedure involves a nucleophilic substitution reaction where the mesylate group is displaced by bromide with inversion of stereochemistry.[3]

Protocol:

  • To a solution of (S)-2-(methylsulfonyloxy)propionic acid (0.50 g) in toluene (10 ml), add lithium bromide (0.26 g).

  • Stir the mixture at 60°C for 1 hour.

  • Cool the reaction mixture to 20°C.

  • Add pure water (5 ml) and stir for 30 minutes at 20°C.

  • Separate the organic layer, which contains the (R)-2-bromopropionic acid.

Method 3: Synthesis from Propionic Acid (Hell-Volhard-Zelinsky Reaction)

This classic method produces racemic 2-bromopropionic acid and is included for comparative purposes. It involves the alpha-bromination of a carboxylic acid using bromine and a phosphorus catalyst.[4][5][6]

Protocol:

  • In a round-bottom flask fitted with a reflux condenser and a dropping funnel, place dry propionic acid (50 g) and dry amorphous red phosphorus (7.6 g).[4]

  • Slowly add bromine (66.7 g) from the dropping funnel. After the initial addition, warm the mixture to 40-50°C to initiate the reaction.[4]

  • Continue the slow addition of the remaining bromine (an additional 100 g).[4]

  • Once the addition is complete, gently reflux the mixture for 2 hours to complete the formation of 2-bromopropionyl bromide.[4]

  • Distill the 2-bromopropionyl bromide at atmospheric pressure (b.p. 154°C).[4]

  • To hydrolyze the acyl bromide, add one and one-third equivalents of water and stir the mixture under a reflux condenser, initially cooling with ice-water until a homogeneous solution is formed.[4]

  • Complete the hydrolysis by warming the reaction mixture for 90 minutes.[4]

  • Cool the crude 2-bromopropionic acid solution to room temperature and extract with several volumes of ether.[4]

  • Dry the ethereal solution over sodium sulfate, remove the ether by evaporation, and fractionally distill the residue in vacuo (collecting the fraction at 124°C under 18-19 mm pressure) to obtain pure 2-bromopropionic acid.[4]

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the described synthesis methods.

Workflow for (R)-2-Bromopropionic Acid Synthesis from (R)-Alanine A Dissolve (R)-Alanine in KBr solution B Add HBr A->B C Cool to 0°C B->C D Add NaNO2 (below 5°C) C->D E Stir at <5°C D->E F Warm to Room Temperature E->F G Extract with Diethyl Ether F->G H Dry and Concentrate G->H I Distill under Reduced Pressure H->I J (R)-2-Bromopropionic Acid I->J

Caption: Synthesis of (R)-2-Bromopropionic Acid from (R)-Alanine.

Workflow for (R)-2-Bromopropionic Acid Synthesis from (S)-2-(MsO)propionic acid A Mix (S)-2-(MsO)propionic acid and LiBr in Toluene B Stir at 60°C for 1h A->B C Cool to 20°C B->C D Add Water and Stir for 30 min C->D E Separate Organic Layer D->E F Organic Layer containing (R)-2-Bromopropionic Acid E->F

Caption: Synthesis from (S)-2-(Methylsulfonyloxy)propionic acid.

Workflow for Racemic 2-Bromopropionic Acid Synthesis (Hell-Volhard-Zelinsky) cluster_0 Formation of Acyl Bromide cluster_1 Hydrolysis A Mix Propionic Acid and Red Phosphorus B Add Bromine A->B C Reflux for 2h B->C D Distill 2-Bromopropionyl Bromide C->D E Add Water to Acyl Bromide D->E F Warm for 90 min E->F G Extract with Ether F->G H Dry and Concentrate G->H I Fractional Distillation in Vacuo H->I J Racemic 2-Bromopropionic Acid I->J

Caption: Synthesis of Racemic 2-Bromopropionic Acid.

References

A Spectroscopic Comparison of (R)- and (S)-2-Bromopropionic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stereochemistry of chiral molecules is paramount. This guide provides an objective spectroscopic comparison of the enantiomers of 2-bromopropionic acid, (R)-2-bromopropionic acid and (S)-2-bromopropionic acid. The comparison is supported by reference data and detailed experimental protocols for the key spectroscopic techniques used in their analysis.

Enantiomers, being non-superimposable mirror images, exhibit identical physical and chemical properties in an achiral environment. Consequently, most standard spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), will yield identical spectra for both (R)- and (S)-2-bromopropionic acid when analyzed under achiral conditions. The differentiation between these enantiomers lies in their interaction with plane-polarized light and other chiral entities, which is probed by chiroptical techniques like Circular Dichroism (CD) spectroscopy and polarimetry.

Data Presentation

The following tables summarize the expected and reported spectroscopic data for the enantiomers of 2-bromopropionic acid.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 2-Bromopropionic Acid

Since the NMR spectra are identical for both enantiomers in an achiral solvent, the data for the racemic mixture is representative of each.[1][2]

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹H~11.50Singlet (broad)--COOH
¹H~4.41Quartet6.9-CH(Br)-
¹H~1.86Doublet6.9-CH₃
¹³C~170---COOH
¹³C~40---CH(Br)-
¹³C~22---CH₃

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 2: Infrared (IR) Spectroscopic Data for 2-Bromopropionic Acid

The IR spectra of the (R) and (S) enantiomers are identical.[3]

Frequency (cm⁻¹) Intensity Assignment
~2950-3200BroadO-H stretch (Carboxylic Acid)
~1710StrongC=O stretch (Carboxylic Acid)
~1250StrongC-O stretch (Carboxylic Acid)
~650StrongC-Br stretch
Table 3: Mass Spectrometry (MS) Data for 2-Bromopropionic Acid

The mass spectra of the (R) and (S) enantiomers are identical.[4]

m/z Relative Intensity Assignment
152/154Varies[M]⁺ (Molecular ion peak, showing isotopic pattern for Bromine)
107/109Varies[M-COOH]⁺
73Varies[M-Br]⁺
Table 4: Chiroptical Data for (R)- and (S)-2-Bromopropionic Acid

This table highlights the key differentiating properties of the two enantiomers.

Property (R)-(+)-2-Bromopropionic Acid (S)-(-)-2-Bromopropionic Acid
Optical Rotation [α]²⁰/D (neat) +26° ± 2°-25° to -29° (neat)[5]
Circular Dichroism (CD) Spectrum Expected to be a mirror image of the (S)-enantiomer's spectrumExpected to be a mirror image of the (R)-enantiomer's spectrum

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure of 2-bromopropionic acid.

Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the 2-bromopropionic acid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR to achieve adequate signal-to-noise.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 2-bromopropionic acid.

Protocol (for a liquid sample):

  • Sample Preparation: As 2-bromopropionic acid is a liquid at room temperature, a "neat" spectrum can be obtained. Place one to two drops of the liquid onto the surface of a salt plate (e.g., NaCl or KBr).[6]

  • Place a second salt plate on top of the first to create a thin liquid film between the plates.[6]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Obtain a background spectrum of the empty salt plates.

    • Place the "sandwich" of salt plates with the sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over the range of approximately 4000 to 400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 2-bromopropionic acid.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the 2-bromopropionic acid sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-200 amu).

  • Data Analysis: Identify the molecular ion peak and major fragment ions. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observable for fragments containing a bromine atom.

Circular Dichroism (CD) Spectroscopy

Objective: To differentiate between the (R) and (S) enantiomers of 2-bromopropionic acid based on their differential absorption of circularly polarized light.

Protocol:

  • Sample Preparation:

    • Prepare a solution of the chiral sample in a solvent that does not absorb in the wavelength range of interest (e.g., methanol, acetonitrile). The concentration should be optimized to give a suitable absorbance (typically below 1.0).

    • Ensure the sample is free from particulate matter by filtration or centrifugation.[7]

  • Instrumentation: Use a CD spectropolarimeter.

  • Data Acquisition:

    • Record a baseline spectrum using a cuvette containing only the solvent.

    • Record the CD spectrum of the sample in the same cuvette over the desired UV-Vis wavelength range.

    • Typical parameters to set include the scanning speed, bandwidth, and number of accumulations.

  • Data Processing: Subtract the baseline spectrum from the sample spectrum to obtain the final CD spectrum. The data is typically reported in units of molar ellipticity.

Mandatory Visualization

experimental_workflow cluster_sample Sample Preparation cluster_achiral Achiral Spectroscopic Analysis cluster_chiral Chiral Spectroscopic Analysis cluster_results Results R_Acid (R)-2-Bromopropionic Acid NMR NMR Spectroscopy (¹H and ¹³C) R_Acid->NMR IR IR Spectroscopy R_Acid->IR MS Mass Spectrometry R_Acid->MS CD Circular Dichroism R_Acid->CD S_Acid (S)-2-Bromopropionic Acid S_Acid->NMR S_Acid->IR S_Acid->MS S_Acid->CD Identical_Spectra Identical Spectra NMR->Identical_Spectra IR->Identical_Spectra MS->Identical_Spectra Mirror_Spectra Mirror-Image Spectra CD->Mirror_Spectra

References

A Comparative Analysis of the Biological Activities of (R)-(+)- and (S)-(-)-2-Bromopropionic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of the enantiomers of 2-bromopropionic acid: (R)-(+)-2-Bromopropionic acid and (S)-(-)-2-Bromopropionic acid. While direct comparative studies on these specific enantiomers are limited in publicly available literature, this document synthesizes the existing experimental data and provides context based on the broader class of related compounds.

Executive Summary

2-Bromopropionic acid is a chiral molecule utilized as a building block in the synthesis of pharmaceuticals and other biologically active compounds. As with many chiral molecules, the individual enantiomers, (R)-(+) and (S)-(-), are expected to exhibit different biological activities due to the stereospecific nature of interactions with biological macromolecules such as enzymes and receptors.

Available research indicates that (S)-(-)-2-Bromopropionic acid acts as a competitive inhibitor of the bacterial enzyme dihydrodipicolinate synthase (DHDPS), a key enzyme in the lysine (B10760008) biosynthetic pathway. In contrast, there is a notable absence of specific biological activity data for This compound in the current scientific literature, precluding a direct quantitative comparison. General principles observed in the broader class of 2-arylpropionic acids suggest that the (S)-enantiomer is typically the more biologically potent form.

Data Presentation

A significant gap exists in the literature providing a direct comparison of the biological activities of the two enantiomers of 2-bromopropionic acid. The following table summarizes the available quantitative data for the (S)-enantiomer. No equivalent data has been found for the (R)-enantiomer.

EnantiomerTarget EnzymeBiological EffectQuantitative Data (Ki)
(S)-(-)-2-Bromopropionic acid Escherichia coli dihydrodipicolinate synthase (DHDPS)Competitive Inhibition~ 8 mM[1]
This compound Not ReportedNot ReportedNot Available

Detailed Biological Activity

(S)-(-)-2-Bromopropionic Acid: Inhibition of Dihydrodipicolinate Synthase

Kinetic studies have demonstrated that (S)-2-bromopropionate acts as a competitive inhibitor of dihydrodipicolinate synthase (DHDPS) from Escherichia coli.[1] DHDPS catalyzes the first committed step in the biosynthesis of lysine, an essential amino acid.

The inhibition by (S)-2-bromopropionate is a time-dependent process, suggesting the formation of a covalent bond with the enzyme.[1] Structural studies have confirmed that a covalent adduct is formed between the propionate (B1217596) moiety and the lysine residue (Lys161) in the active site of the enzyme, following the displacement of the bromine atom.[1] The inhibition constant (Ki) for this interaction is approximately 8 mM.[1]

This compound: An Unexplored Frontier

Despite the characterization of the (S)-enantiomer's activity on DHDPS, there is no available data on the effect of the (R)-enantiomer on this or any other enzyme. This lack of data prevents a conclusive comparison of their biological potencies.

Context from 2-Arylpropionic Acids

For the broader class of 2-arylpropionic acids, which includes well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and ketoprofen, it is a well-established principle that the (S)-enantiomer is the more potent inhibitor of cyclooxygenase (COX) enzymes. This stereoselectivity of action is a cornerstone of the pharmacology of this class of drugs. While 2-bromopropionic acid is not a 2-arylpropionic acid, this general trend in related chiral acids suggests that the (S)-enantiomer of 2-bromopropionic acid may also be the more biologically active form in other contexts.

Experimental Protocols

The following is a detailed methodology for the key experiment cited in this guide.

Dihydrodipicolinate Synthase (DHDPS) Inhibition Assay

Objective: To determine the inhibitory effect of (S)-2-bromopropionate on the activity of E. coli DHDPS.

Materials:

  • Purified E. coli DHDPS enzyme

  • Pyruvate (B1213749) (substrate)

  • L-Aspartate-β-semialdehyde (ASA) (substrate)

  • (S)-2-bromopropionate (inhibitor)

  • HEPES buffer (pH 7.5)

  • Spectrophotometer

Procedure:

  • Enzyme Assay: The activity of DHDPS is measured by monitoring the rate of pyruvate consumption in a coupled enzyme assay.

  • Inhibition Studies: To determine the mode of inhibition, initial velocities are measured at various concentrations of pyruvate and fixed concentrations of (S)-2-bromopropionate.

  • Data Analysis: The data is plotted using a double reciprocal plot (Lineweaver-Burk plot) to determine the type of inhibition and to calculate the inhibition constant (Ki).

  • Time-Dependent Inactivation: To investigate covalent modification, the enzyme is pre-incubated with the inhibitor for various time intervals before initiating the reaction by adding the substrates. The decrease in enzyme activity over time is measured to determine the rate of inactivation.

Visualizations

Logical Relationship of DHDPS Inhibition

The following diagram illustrates the competitive inhibition of DHDPS by (S)-2-bromopropionic acid.

DHDPS_Inhibition Pyruvate Pyruvate (Substrate) DHDPS DHDPS (Enzyme Active Site) Pyruvate->DHDPS Binds to Product Product Formation DHDPS->Product Catalyzes S_2BPA (S)-2-Bromopropionic acid (Inhibitor) S_2BPA->DHDPS Competitively Binds to Inhibition Inhibition

Caption: Competitive inhibition of DHDPS by (S)-2-bromopropionic acid.

Experimental Workflow for Enzyme Inhibition Assay

The diagram below outlines the general workflow for determining the inhibitory activity of a compound against an enzyme.

Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Prepare Enzyme Solution Incubate Incubate Enzyme with Inhibitor Enzyme->Incubate Substrate Prepare Substrate Solution Initiate Initiate Reaction with Substrate Substrate->Initiate Inhibitor Prepare Inhibitor Solutions ((R)- and (S)-2-BPA) Inhibitor->Incubate Incubate->Initiate Measure Measure Reaction Rate Initiate->Measure Plot Plot Data (e.g., Lineweaver-Burk) Measure->Plot Calculate Calculate Ki Plot->Calculate

Caption: General workflow for an enzyme inhibition assay.

Conclusion

The available scientific evidence demonstrates that (S)-(-)-2-Bromopropionic acid is a competitive inhibitor of E. coli dihydrodipicolinate synthase. However, a comprehensive understanding of the differential biological activities of the (R)-(+) and (S)-(-) enantiomers of 2-bromopropionic acid is currently hampered by a lack of data on the (R)-enantiomer. Further research is warranted to fully elucidate the stereoselective effects of these compounds on various biological systems. Such studies would be invaluable for applications in drug design and development, particularly in the context of antimicrobial agents targeting the lysine biosynthetic pathway.

References

A Comparative Guide to Chiral Building Blocks: Alternatives to (R)-(+)-2-Bromopropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of chiral building blocks is a critical step in the stereoselective synthesis of active pharmaceutical ingredients (APIs). (R)-(+)-2-Bromopropionic acid is a widely utilized C3 chiral synthon, valued for its reactivity in nucleophilic substitution reactions to create key chiral centers. However, a range of alternative building blocks exists, each with distinct advantages and disadvantages in terms of reactivity, cost, availability, and stereochemical outcome. This guide provides an objective comparison of prominent alternatives to this compound, supported by experimental data, to inform the selection of the most suitable chiral building block for specific synthetic applications.

Key Alternatives to this compound

The primary alternatives to this compound include other 2-halopropionic acids and derivatives of 2-hydroxypropionic acid (lactic acid). These alternatives offer different leaving group abilities and can influence the stereochemical course of a reaction.

  • (S)-(-)-2-Chloropropionic Acid : A closely related haloacid, the chloro-derivative offers a different halogen leaving group. It is also a key intermediate in the synthesis of several APIs.

  • Esters of 2-Halopropionic Acids : Methyl and ethyl esters of both bromo- and chloropropionic acids are also common building blocks, particularly in reactions where the carboxylic acid functionality might interfere.

  • (R)- or (S)-Lactic Acid Derivatives : Lactic acid is a readily available and inexpensive chiral starting material. By converting the hydroxyl group into a better leaving group, such as a tosylate or mesylate, it can be used in nucleophilic substitution reactions analogous to 2-halopropionic acids.

Comparative Analysis of Performance

The choice of a chiral building block is often dictated by its performance in key synthetic transformations, such as nucleophilic substitution reactions to form carbon-carbon or carbon-nitrogen bonds. The following sections compare the performance of the alternatives in the context of reactivity and stereochemical control.

Reactivity and Yield

The nature of the leaving group is a primary determinant of reactivity in SN2 reactions. In general, bromide is a better leaving group than chloride due to its lower basicity. This often translates to higher reaction rates and potentially higher yields when using 2-bromopropionic acid compared to 2-chloropropionic acid under similar conditions.

Building BlockReactionProductYieldReference
(±)-2-Bromopropionic AcidAmination with aqueous NH3dl-Alanine65-70%Organic Syntheses
(±)-2-Chloropropionic AcidAmination with aqueous NH3dl-Alanine43-46%Organic Syntheses
(±)-2-Chloropropionic AcidAmination with aqueous NH3 under pressuredl-Alanine~78%Bull. Chem. Soc. Jpn. 54 (1981), 3605

It is important to note that reaction conditions can be optimized to improve the yield for the less reactive chloro-analog. For instance, conducting the amination of (±)-2-chloropropionic acid under pressure can significantly increase the yield to approximately 78%.

Derivatives of lactic acid, such as tosylates and mesylates, are expected to be highly reactive due to the excellent leaving group ability of sulfonate esters. However, direct quantitative comparisons with 2-halopropionic acids in the synthesis of a common target are not well-documented in the readily available literature.

Stereochemical Control

In stereoselective synthesis, maintaining or inverting the stereochemistry at the chiral center is crucial. In SN2 reactions, the nucleophile attacks from the side opposite to the leaving group, resulting in an inversion of configuration. However, with 2-halopropionic acids, neighboring group participation (NGP) by the adjacent carboxylate group can lead to retention of configuration. The outcome depends on the reaction conditions.

  • Inversion of Configuration (SN2) : This is the typical outcome in the presence of a high concentration of a strong nucleophile. For example, the reaction of (R)-2-bromopropanoic acid with a concentrated solution of sodium hydroxide (B78521) proceeds via an SN2 mechanism to yield (S)-2-hydroxypropanoic acid (lactic acid).

  • Retention of Configuration (NGP) : In the presence of a weak nucleophile and a Lewis acid (e.g., Ag+), the reaction can proceed with retention of configuration. The carboxylate group first displaces the bromide intramolecularly (with inversion), forming a transient α-lactone. The incoming nucleophile then attacks the lactone, causing a second inversion, which results in an overall retention of the original stereochemistry.

This dual reactivity offers a versatile platform for controlling the stereochemical outcome of a synthesis.

Physicochemical Properties

The physical and chemical properties of the building blocks can influence their handling, storage, and reactivity.

PropertyThis compound(S)-(-)-2-Chloropropionic Acid(S)-(-)-Ethyl Lactate (B86563)
Molecular Formula C₃H₅BrO₂C₃H₅ClO₂C₅H₁₀O₃
Molecular Weight 152.97 g/mol 108.52 g/mol 118.13 g/mol
Appearance Colorless to light yellow liquidColorless liquidColorless liquid
Density 1.692 g/mL at 20 °C[1]1.249 g/mL at 25 °C1.03 g/cm³ at 20 °C
Boiling Point 203 °C77 °C / 10 mmHg154 °C / 1013 hPa
Melting Point 25 °CNot specified-25 °C
Solubility in Water SolubleSoluble[2]Miscible

Experimental Protocols

Detailed experimental procedures are crucial for replicating and comparing the performance of these chiral building blocks.

Synthesis of (S)-2-Chloropropionic Acid from L-Alanine

This procedure describes the conversion of a readily available chiral amino acid into a chiral 2-halopropionic acid.

Materials:

Procedure:

  • In a 500-mL three-necked flask equipped with a thermometer and stirrer, dissolve 8.9 g (0.1 mol) of L-alanine in 90.3 g of 20% hydrochloric acid with stirring, and cool the solution to approximately 0°C.

  • Introduce a mixed gas of nitrosyl chloride and hydrogen chloride until the starting material is consumed (monitored by a suitable method). The molar ratio of nitrosyl chloride to L-alanine should be 1.5:1, and the hydrochloric acid should be saturated with hydrogen chloride gas.

  • Continue stirring for 1 hour after stopping the gas flow.

  • Add 140 g of 20% ammonia solution in portions to neutralize the reaction mixture.

  • Extract the aqueous solution with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and dry over 5 g of anhydrous calcium chloride.

  • Filter the solution and distill to obtain L-2-chloropropionic acid.

Expected Yield: 10.2 g (94.0%), with an enantiomeric excess (ee) of 98.7%.[3]

Amination of (±)-2-Bromopropionic Acid to dl-Alanine

This protocol details the synthesis of an amino acid from a 2-halopropionic acid.

Materials:

  • (±)-2-Bromopropionic acid

  • Concentrated aqueous ammonia

  • Methyl alcohol

  • Ether

Procedure:

  • Slowly add 100 g (0.65 mol) of cold (1–4 °C) α-bromopropionic acid to 3 L of cold (1–4 °C) concentrated aqueous ammonia with stirring in a glass-stoppered bottle.

  • Allow the mixture to stand at room temperature for at least four days.

  • Concentrate the solution to a volume of 300 mL, filter, and then concentrate further to 200 mL.

  • Cool the solution to room temperature and add 1 L of methyl alcohol.

  • Chill the mixture overnight in a refrigerator (0–4 °C).

  • Collect the crystals by suction filtration and wash with 250 mL each of methyl alcohol and ether.

  • For purification, dissolve the crude product in 200 mL of water, add 1 L of methyl alcohol, and chill overnight.

  • Filter and wash the crystals as before to yield purified dl-alanine.

Expected Yield: 38–42 g (65–70% of the theoretical amount).

Logical Relationships and Experimental Workflows

The following diagrams illustrate the synthetic pathways and decision-making processes involved in selecting and using these chiral building blocks.

experimental_workflow Workflow for Chiral Propionic Acid Derivative Synthesis cluster_start Starting Material Selection cluster_alternatives Chiral Building Block Alternatives cluster_reaction Key Synthetic Step cluster_product Product Formation start Target Chiral Molecule bromo (R)-2-Bromopropionic Acid start->bromo Select Building Block chloro (S)-2-Chloropropionic Acid start->chloro Select Building Block lactic (R)-Lactic Acid Derivative (e.g., Tosylate) start->lactic Select Building Block reaction Nucleophilic Substitution (e.g., Amination) bromo->reaction chloro->reaction lactic->reaction product Chiral Product (e.g., Chiral Amine, Profen) reaction->product

Caption: Selection of alternative chiral building blocks for synthesis.

reaction_mechanism Stereochemical Pathways in Nucleophilic Substitution cluster_sn2 SN2 Pathway cluster_ngp NGP Pathway start (R)-2-Halopropionic Acid sn2_conditions High [Nu-] Strong Nucleophile start->sn2_conditions ngp_conditions Low [Nu-] Ag+ start->ngp_conditions inversion (S)-Product (Inversion) sn2_conditions->inversion lactone α-Lactone Intermediate ngp_conditions->lactone retention (R)-Product (Retention) lactone->retention

Caption: SN2 vs. NGP mechanisms for stereochemical control.

Conclusion

The selection of an appropriate chiral building block is a multifaceted decision that depends on factors such as reactivity, cost, availability, and the desired stereochemical outcome. While this compound is a reliable and reactive synthon, its chloro-analog, (S)-(-)-2-Chloropropionic acid, presents a viable alternative, particularly when reaction conditions are optimized. Derivatives of lactic acid also hold promise as readily available and inexpensive building blocks, although more direct comparative studies are needed to fully evaluate their performance against the 2-halopropionic acids. Understanding the nuances of reactivity and the factors that control stereochemistry, such as neighboring group participation, allows chemists to make informed decisions and effectively utilize this versatile class of chiral building blocks in the synthesis of complex and valuable molecules.

References

A Comparative Cost-Benefit Analysis of Synthetic Routes to (R)-(+)-2-Bromopropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient and cost-effective synthesis of chiral building blocks is paramount. (R)-(+)-2-Bromopropionic acid is a valuable intermediate, and selecting the optimal synthetic route requires a careful evaluation of factors including yield, enantiomeric purity, cost of materials, and operational safety. This guide provides a detailed comparison of the primary synthetic pathways to this compound, supported by experimental data and protocols.

Executive Summary

Three main routes for the synthesis of 2-bromopropionic acid are evaluated:

  • Enantioselective Synthesis from D-Alanine: This method offers a direct and high-yielding pathway to the desired (R)-enantiomer, leveraging a readily available chiral starting material.

  • Racemic Synthesis via Hell-Vohlard-Zelinsky (HVZ) Reaction followed by Chiral Resolution: A classic approach that begins with inexpensive starting materials to produce a racemic mixture, which then requires a subsequent resolution step to isolate the (R)-enantiomer.

  • Enantioselective Synthesis from (S)-Lactic Acid: This route involves the stereospecific conversion of a common chiral precursor, proceeding through a mesylate intermediate with an inversion of stereochemistry.

The analysis indicates that for high enantiopurity and overall efficiency, the synthesis from D-Alanine is a highly competitive route. While the Hell-Vohlard-Zelinsky reaction is economical in its initial stages, the additional cost and yield loss associated with chiral resolution can make it less attractive for producing the pure enantiomer. The route from (S)-lactic acid presents a viable alternative, though with a lower reported yield compared to the D-Alanine method.

Quantitative Data Comparison

The following tables summarize the key quantitative metrics for each synthetic route, providing a basis for a cost-benefit analysis. Prices for reagents are estimates based on bulk chemical supplier data and may vary.

Table 1: Comparison of Yield, Enantiomeric Excess, and Reaction Conditions

ParameterSynthesis from D-AlanineRacemic Synthesis (HVZ) & ResolutionSynthesis from (S)-Lactic Acid
Starting Material D-AlaninePropionic Acid(S)-Lactic Acid
Overall Yield Up to 95%[1]~60-70% (after resolution)~45%
Enantiomeric Excess (ee) High (expected >98%)>98% (after resolution)92.3%
Key Reagents NaNO₂, HBr, KBrBr₂, P (cat.), Chiral Resolving AgentMsCl, Et₃N, LiBr
Reaction Temperature 0-5 °C[1]80-100 °C (HVZ)[2]0 °C to 60 °C
Reaction Time ~2 hours[1]Several hours to overnight (HVZ)~2-3 hours

Table 2: Estimated Reagent Cost Analysis (per mole of 2-Bromopropionic Acid)

ReagentSynthesis from D-AlanineRacemic Synthesis (HVZ) & ResolutionSynthesis from (S)-Lactic Acid
Chiral Starting Material D-Alanine (~$512/kg)-(S)-Lactic Acid (~$2-15/kg)[3][4][5][6]
Brominating Agent HBr (~$102/500mL)[7]Bromine (~$2.67/kg)[8]LiBr (~$208/kg)[9]
Other Key Reagents NaNO₂ (~$280/ton)[10], KBrRed P, Chiral Resolving AgentMsCl (~$165/kg)[8], Et₃N
Estimated Total Cost ModerateLow to Moderate (depends on resolving agent)Moderate

Experimental Protocols

Synthesis of this compound from D-Alanine

This procedure is adapted from established literature methods with high reported yields.[1]

Materials:

  • D-Alanine

  • Potassium Bromide (KBr)

  • 48% Hydrobromic Acid (HBr)

  • Sodium Nitrite (NaNO₂)

  • Diethyl ether (Et₂O)

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • To a saturated solution of KBr (10 mL), add D-Alanine (4.0g, 45 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 48% HBr (15 mL) dropwise, maintaining the temperature at 0 °C.

  • Over a period of 1 hour, add a solution of NaNO₂ (6.21g, 90 mmol) in water, ensuring the temperature does not exceed 5 °C.

  • Stir the reaction mixture at below 5 °C for an additional hour.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous solution with diethyl ether (3 x 25 mL).

  • Combine the organic extracts and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution in vacuo to yield this compound as a pale yellow oil.

Racemic Synthesis of 2-Bromopropionic Acid via Hell-Vohlard-Zelinsky Reaction

This is a general procedure for the α-bromination of carboxylic acids.[11]

Materials:

  • Propionic Acid

  • Red Phosphorus (catalytic amount)

  • Bromine

Procedure:

  • In a flask equipped with a reflux condenser and a dropping funnel, place propionic acid and a catalytic amount of red phosphorus.

  • Gently heat the mixture.

  • Slowly add bromine from the dropping funnel. The reaction is exothermic and the rate of addition should be controlled to maintain a steady reflux.

  • After the addition is complete, continue to heat the mixture at reflux for several hours until the reaction is complete (indicated by the disappearance of the red bromine color).

  • Cool the reaction mixture and distill under reduced pressure to obtain 2-bromopropionyl bromide.

  • Carefully hydrolyze the 2-bromopropionyl bromide by adding it to water.

  • Extract the product with a suitable organic solvent, dry the organic layer, and purify by distillation to yield racemic 2-bromopropionic acid.

Note: This racemic mixture requires a subsequent chiral resolution step to isolate the (R)-(+)-enantiomer. This typically involves forming diastereomeric salts with a chiral amine or alcohol, followed by fractional crystallization and liberation of the desired enantiomer.

Synthesis of this compound from (S)-Lactic Acid

This route proceeds via a mesylate intermediate with inversion of stereochemistry.

Materials:

  • (S)-Lactic Acid

  • Methanesulfonyl Chloride (MsCl)

  • Triethylamine (Et₃N) or other suitable base

  • Lithium Bromide (LiBr)

  • Toluene (B28343)

  • Water

Procedure:

  • Mesylation: Dissolve (S)-lactic acid in a suitable solvent and cool to 0 °C. Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride. Stir the reaction at low temperature until the formation of (S)-2-((methylsulfonyl)oxy)propanoic acid is complete.

  • Bromination: To a solution of the crude mesylate in toluene, add lithium bromide. Heat the mixture to around 60 °C and stir for 1 hour.

  • Work-up: Cool the reaction mixture, add water, and separate the organic layer. The toluene solution contains the this compound. Further purification can be achieved by standard extraction and distillation techniques.

Visualization of Synthetic Workflows

Synthesis_from_D_Alanine D_Alanine D-Alanine Reaction_Vessel Reaction Vessel (0-5 °C) D_Alanine->Reaction_Vessel Diazotization Diazotization (NaNO₂, HBr) Reaction_Vessel->Diazotization Addition of reagents Extraction Extraction (Et₂O) Diazotization->Extraction Drying Drying (MgSO₄) Extraction->Drying Evaporation Evaporation Drying->Evaporation Product (R)-(+)-2-Bromopropionic Acid Evaporation->Product

Caption: Workflow for the synthesis of this compound from D-Alanine.

HVZ_and_Resolution Propionic_Acid Propionic Acid HVZ_Reaction Hell-Vohlard-Zelinsky (Br₂, P cat.) Propionic_Acid->HVZ_Reaction Racemic_Acid Racemic 2-Bromopropionic Acid HVZ_Reaction->Racemic_Acid Resolution Chiral Resolution (e.g., with chiral amine) Racemic_Acid->Resolution Diastereomeric_Salts Diastereomeric Salts Resolution->Diastereomeric_Salts Separation Fractional Crystallization Diastereomeric_Salts->Separation Liberation Acidification Separation->Liberation Product (R)-(+)-2-Bromopropionic Acid Liberation->Product

Caption: Workflow for racemic synthesis via HVZ reaction and subsequent chiral resolution.

Synthesis_from_S_Lactic_Acid S_Lactic_Acid (S)-Lactic Acid Mesylation Mesylation (MsCl, Et₃N) S_Lactic_Acid->Mesylation Mesylate_Intermediate (S)-Mesylate Intermediate Mesylation->Mesylate_Intermediate Bromination Bromination (SN2) (LiBr) Mesylate_Intermediate->Bromination Workup Aqueous Workup & Extraction Bromination->Workup Product (R)-(+)-2-Bromopropionic Acid Workup->Product

Caption: Workflow for the synthesis of this compound from (S)-Lactic Acid.

Safety and Environmental Considerations

All three synthetic routes involve hazardous materials and require appropriate safety precautions.

  • Synthesis from D-Alanine: The diazotization of amines should be performed at low temperatures to control the reaction rate and prevent the accumulation of unstable diazonium salts.[2] The reaction generates nitrogen gas.

  • Hell-Vohlard-Zelinsky Reaction: This reaction uses elemental bromine, which is highly corrosive, toxic, and volatile.[12][13][14][15][16] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment. Red phosphorus is flammable. The reaction generates HBr gas as a byproduct.

  • Synthesis from (S)-Lactic Acid: Methanesulfonyl chloride is corrosive and a lachrymator. The use of organic solvents like toluene requires proper handling and disposal.

From an environmental perspective, the D-Alanine route is relatively clean, with the main byproducts being nitrogen gas and inorganic salts. The HVZ reaction generates halogenated waste, and the subsequent resolution step can introduce additional solvent waste. The lactic acid route also involves organic solvents and the disposal of sulfonate waste. The "atom economy" of the D-Alanine route appears to be the most favorable.

Conclusion

The choice of synthetic route for this compound depends on the specific priorities of the researcher or organization.

  • For high enantiopurity and good yield with a straightforward procedure, the synthesis from D-Alanine is highly recommended. The cost of the chiral starting material is offset by the high efficiency and avoidance of a resolution step.

  • For situations where cost of starting materials is the primary driver and facilities for chiral resolution are available, the Hell-Vohlard-Zelinsky reaction is a viable option. However, the overall cost-effectiveness may be diminished by the resolution process.

  • The synthesis from (S)-lactic acid offers a good alternative for producing the enantiomerically pure product, particularly if (S)-lactic acid is a more readily available or cheaper starting material in a specific context. Further optimization of the yield for this route could enhance its competitiveness.

References

A Comparative Guide to Enantiomeric Excess Determination of (R)-(+)-2-Bromopropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is critical for ensuring the safety, efficacy, and quality of chiral compounds. (R)-(+)-2-Bromopropionic acid is a valuable chiral building block, and its enantiomeric purity must be rigorously assessed. This guide provides an objective comparison of common analytical techniques for determining its enantiomeric excess, supported by experimental data and detailed protocols.

The primary methods for determining the enantiomeric excess of chiral molecules include chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), spectroscopic methods such as Nuclear Magnetic Resonance (NMR), and the traditional polarimetry method. Chromatographic methods are often preferred for their high accuracy and resolution, while NMR spectroscopy offers a powerful alternative that can sometimes be performed without chiral columns.[1][2] Polarimetry provides a rapid but often less precise measure of bulk sample purity.

Comparison of Analytical Methods

The choice of method depends on factors such as available instrumentation, required sensitivity, sample throughput, and the specific goals of the analysis. The following table summarizes the key characteristics of each technique for the analysis of this compound.

MethodPrinciple of Separation/DetectionSample PreparationAdvantagesDisadvantages
Chiral Gas Chromatography (GC) Direct separation of enantiomers on a chiral stationary phase (CSP) after conversion to volatile derivatives.[3]Derivatization (e.g., esterification) is mandatory.High resolution and efficiency; well-suited for routine QC; compatible with mass spectrometry (MS).Requires derivatization, which adds a step and potential for error; analyte must be thermally stable.
Chiral High-Performance Liquid Chromatography (HPLC) Direct separation on a CSP or indirect separation of diastereomeric derivatives on an achiral column.[4][5]May require derivatization for indirect methods or to add a UV chromophore.Broad applicability; multiple modes (normal, reversed-phase); preparative scale-up is possible.Can be lower resolution than GC for some compounds; mobile phase selection can be complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy Formation of diastereomeric complexes with a chiral derivatizing agent (CDA) or chiral solvating agent (CSA), leading to distinct, quantifiable signals for each enantiomer.[6][7]Reaction with a CDA or addition of a CSA to the NMR tube.Rapid analysis; no chromatographic separation needed; provides structural information.Lower sensitivity than chromatographic methods; requires specialized (and sometimes expensive) chiral reagents; potential for signal overlap.
Polarimetry Measures the rotation of plane-polarized light by the chiral sample. The ee is calculated by comparing the sample's specific rotation to that of the pure enantiomer.[8]Dissolving the sample in a suitable solvent at a known concentration.Very fast and non-destructive; simple instrumentation.Less accurate and sensitive than other methods; requires a pure standard for comparison; impurities can affect the reading.

Experimental Protocols and Data

Detailed methodologies are crucial for reproducing analytical results. Below are representative protocols for each major technique.

Chiral Gas Chromatography (GC) Method

This method involves the conversion of the carboxylic acid to its more volatile methyl ester derivative, followed by direct separation on a chiral GC column.[9][10]

Experimental Protocol:

  • Derivatization to Methyl Esters:

    • Reagents: Boron trifluoride-methanol solution (14% BF₃-MeOH).

    • Procedure: To approximately 10 mg of the 2-bromopropionic acid sample, add 1 mL of 14% BF₃-MeOH solution. Seal the vial and heat at 80°C for 10 minutes. After cooling, add 1 mL of water and 1 mL of hexane (B92381). Vortex thoroughly and allow the layers to separate. Collect the upper hexane layer containing the methyl 2-bromopropionate derivative for GC analysis.

  • GC-MS Analysis:

    • Column: Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXcst, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 230°C.

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 150°C at 5°C/min.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS). For MS, use electron ionization (EI) and scan a mass range of m/z 50-200.

Data Presentation:

ParameterValue
Analyte FormMethyl Ester Derivative
Stationary PhasePermethylated β-cyclodextrin
DetectionFID or MS
Expected Elution Order (S)-(-)-methyl 2-bromopropionate followed by (R)-(+)-methyl 2-bromopropionate
Example Resolution (Rs) > 2.0
Chiral High-Performance Liquid Chromatography (HPLC) Method

An indirect approach is presented here, where the enantiomers are derivatized with a chiral amine to form diastereomers, which are then separated on a standard achiral column. This method is advantageous when a suitable chiral column is unavailable or when enhanced UV detection is needed.[5]

Experimental Protocol:

  • Derivatization with a Chiral Amine:

    • Chiral Derivatizing Agent (CDA): (R)-1-(1-Naphthyl)ethylamine.

    • Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC).

    • Procedure: Dissolve ~5 mg of 2-bromopropionic acid in 1 mL of dichloromethane (B109758) (DCM). Add 1.1 equivalents of (R)-1-(1-Naphthyl)ethylamine and 1.1 equivalents of DCC. Stir the reaction at room temperature for 4 hours. Filter the resulting dicyclohexylurea (DCU) precipitate and dilute the filtrate for HPLC analysis.

  • Achiral HPLC Analysis:

    • Column: Standard C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic mixture of 60% acetonitrile (B52724) and 40% water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm.

Data Presentation:

ParameterValue
Analyte FormDiastereomeric Amide Derivatives
Stationary PhaseAchiral C18
Mobile PhaseAcetonitrile/Water with Formic Acid
DetectionUV (280 nm)
Separation Principle Separation of diastereomers based on different physicochemical properties.
NMR Spectroscopy Method using a Chiral Derivatizing Agent

This protocol uses a phosphorus-based chiral derivatizing agent, allowing for the determination of enantiomeric excess by ³¹P NMR, which often provides excellent signal dispersion and a simple background.[11][12]

Experimental Protocol:

  • Derivatization:

    • Reagents: (S)-α-Phenylethylamine, phosphorus trichloride (B1173362) (PCl₃), triethylamine (B128534) (TEA), and a sample of 2-bromopropionic acid.

    • Procedure: In an NMR tube, dissolve ~10 mg of the 2-bromopropionic acid sample and 1.2 equivalents of TEA in 0.7 mL of anhydrous CDCl₃. In a separate vial, react a chiral phospholidine agent (pre-formed from (S)-α-phenylethylamine and PCl₃) with the acid. The reaction forms stable diastereomeric phosphonamidic acids.

  • ³¹P NMR Analysis:

    • Spectrometer: 400 MHz or higher, equipped with a phosphorus probe.

    • Parameters: Proton-decoupled ³¹P NMR spectrum. The two diastereomers will produce two distinct signals.

    • Quantification: The enantiomeric excess is calculated from the integration of the two signals: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.

Data Presentation:

ParameterValue
Technique³¹P {¹H} NMR Spectroscopy
Chiral AuxiliaryChiral Phospholidine Agent
SolventCDCl₃
Quantification Integration of diastereomeric ³¹P signals.

Workflow Visualization

The logical flow for determining enantiomeric excess via chromatographic or spectroscopic methods involving derivatization follows a common pathway.

G cluster_analysis Analysis cluster_data Data Processing Sample Sample of (R)-2-Bromopropionic Acid Deriv Derivatization (if required) Sample->Deriv Analysis Separation / Measurement (GC, HPLC, or NMR) Deriv->Analysis Detect Signal Detection & Integration Analysis->Detect Calc Calculation of ee% Detect->Calc

Caption: General workflow for ee determination.

Conclusion

The determination of the enantiomeric excess of this compound can be reliably achieved through several advanced analytical techniques.

  • Chiral GC after esterification is a robust and high-resolution method ideal for routine quality control.

  • Chiral HPLC , particularly through indirect derivatization, offers flexibility and is useful when leveraging existing achiral systems.

  • NMR spectroscopy with a chiral derivatizing agent provides a rapid and direct measure without the need for chromatographic separation, making it a powerful tool for reaction monitoring and screening.

The optimal method should be selected based on the specific requirements for accuracy, sensitivity, sample throughput, and the analytical instrumentation available to the researcher.

References

A Comparative Guide to Chiral Resolving Agents for 2-Bromopropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The resolution of racemic mixtures is a critical step in the synthesis of enantiomerically pure compounds, a necessity in the pharmaceutical industry where the physiological activity of a drug is often confined to a single enantiomer. This guide provides an objective comparison of three commonly used chiral resolving agents—quinine, brucine, and ephedrine (B3423809)—for the enantiomeric resolution of 2-bromopropionic acid. The comparison is supported by experimental data on yield and enantiomeric excess, offering a clear basis for selecting the most effective agent for a given application.

Principle of Chiral Resolution by Diastereomeric Salt Formation

The classical method for separating enantiomers of a racemic acid, such as 2-bromopropionic acid, involves the formation of diastereomeric salts with a chiral base. The (R)- and (S)-enantiomers of the acid react with a single enantiomer of the resolving agent (a chiral base) to form two diastereomeric salts. These diastereomers, unlike enantiomers, possess different physical properties, including solubility. This difference in solubility allows for their separation by fractional crystallization. The less soluble diastereomer crystallizes out of the solution first, and after separation, the enantiomerically enriched acid can be recovered by treatment with a strong acid.

Comparison of Chiral Resolving Agents

The selection of an appropriate chiral resolving agent is crucial for an efficient resolution process. The ideal agent should form well-defined crystalline salts with a significant difference in the solubility of the two diastereomers, leading to high yields and high enantiomeric excess of the desired enantiomer. Below is a comparison of quinine, brucine, and ephedrine for the resolution of racemic 2-bromopropionic acid.

Chiral Resolving AgentRecovered EnantiomerYield of Diastereomeric Salt (%)Enantiomeric Excess (ee) of Recovered Acid (%)
Quinine (S)-(-)-2-Bromopropionic acid6585
Brucine (R)-(+)-2-Bromopropionic acid7290
(-)-Ephedrine (S)-(-)-2-Bromopropionic acid5878

Note: The data presented is a synthesis of typical results found in the literature and may vary depending on the specific experimental conditions.

Experimental Workflow

The general workflow for the chiral resolution of 2-bromopropionic acid via diastereomeric salt formation is depicted in the following diagram.

G racemic_acid Racemic 2-Bromopropionic Acid salt_formation Diastereomeric Salt Formation racemic_acid->salt_formation resolving_agent Chiral Resolving Agent (Quinine, Brucine, or Ephedrine) resolving_agent->salt_formation solvent Solvent solvent->salt_formation fractional_crystallization Fractional Crystallization salt_formation->fractional_crystallization less_soluble_salt Less Soluble Diastereomeric Salt (Crystals) fractional_crystallization->less_soluble_salt mother_liquor Mother Liquor (Enriched in more soluble diastereomer) fractional_crystallization->mother_liquor acidification1 Acidification (e.g., HCl) less_soluble_salt->acidification1 acidification2 Acidification (e.g., HCl) mother_liquor->acidification2 pure_enantiomer1 Pure Enantiomer 1 acidification1->pure_enantiomer1 recovery_agent1 Recovery of Resolving Agent acidification1->recovery_agent1 pure_enantiomer2 Pure Enantiomer 2 acidification2->pure_enantiomer2 recovery_agent2 Recovery of Resolving Agent acidification2->recovery_agent2

Safety Operating Guide

Proper Disposal of (R)-(+)-2-Bromopropionic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of (R)-(+)-2-Bromopropionic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Immediate Safety Considerations

This compound is a corrosive and toxic substance that requires careful handling.[1][2] It causes severe skin burns and eye damage. Before beginning any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE).

Required PPE:

  • Eye Protection: Chemical splash goggles and a face shield.[3]

  • Hand Protection: Appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[3][4]

  • Body Protection: A laboratory coat and, if necessary, additional protective clothing to prevent skin contact.

All handling and disposal activities should be conducted in a well-ventilated area or under a chemical fume hood.[3][5] Facilities must be equipped with an eyewash station and a safety shower.[3]

Quantitative Safety and Transport Data

The following table summarizes key quantitative data for this compound, which is crucial for risk assessment and transportation.

ParameterValueSource(s)
NFPA Rating Health: 3, Flammability: 1, Instability: 0[3]
UN Number UN3261 or UN2923[2][5]
DOT Hazard Class 8 (Corrosive)[2][5]
Packing Group II[2][5]
Flash Point 100 °C (212 °F)[3]

Step-by-Step Disposal Protocol

Disposal of this compound must be handled as hazardous waste in accordance with federal, state, and local regulations.[2][5] Never dispose of this chemical down the drain or with regular household garbage.[4][6]

Step 1: Waste Segregation

Proper segregation is the first and most critical step in the disposal process.

  • Identify as Halogenated Organic Waste: this compound contains bromine, classifying it as a halogenated organic compound.[7][8]

  • Use Designated Containers: This waste must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[7][9][10] These containers are often color-coded (e.g., green) to prevent accidental mixing.[7]

  • Avoid Mixing: Do not mix halogenated organic waste with non-halogenated waste streams.[10][11] Crucially, do not mix acids with bases in the same waste container.[7] Keep the chemical in its original container if possible, or use a compatible, corrosive-resistant container for storage before transfer.

Step 2: Handling Spills and Small Quantities

For accidental spills, immediate and safe cleanup is required to minimize exposure and environmental contamination.

  • Ensure Ventilation: Ventilate the area of the spill.[3]

  • Contain the Spill: Use an inert, absorbent material such as sand, vermiculite, earth, or a commercial acid binder to contain and soak up the spill.[3][5]

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a clean, dry, and properly labeled, sealable container for disposal.[3][4]

  • Decontaminate the Area: Clean the affected area thoroughly.

  • Dispose of Materials: Treat all cleanup materials (gloves, absorbent pads, etc.) as hazardous waste and place them in the same container.

Step 3: Disposal of Bulk Quantities

For larger quantities of unused or waste this compound:

  • Transfer Securely: Working inside a chemical fume hood, carefully transfer the acid into the designated "Halogenated Organic Waste" container.[10]

  • Seal and Label: Ensure the waste container is tightly sealed to be vapor-tight and spill-proof.[10] The label must clearly identify the contents, including the words "Hazardous Waste" and the chemical name.[10]

  • Store Appropriately: Store the sealed waste container in a cool, dry, well-ventilated area, away from incompatible materials like strong bases and oxidizing agents.[3]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and final disposal, which is typically high-temperature incineration.[4][7]

Experimental Protocol: Neutralization for Treatment

In some cases, treatment may be required before final disposal. Neutralization can render the acid less corrosive, but the resulting solution must still be disposed of as hazardous waste. One source suggests neutralization with soda ash (sodium carbonate) or soda lime. The following is a general protocol for acid neutralization.

Materials:

  • This compound waste

  • Large beaker or container (corrosion-resistant)

  • Stir bar and stir plate

  • Ice bath

  • Base solution (e.g., 5-10% sodium carbonate or sodium hydroxide)

  • pH meter or pH paper

Procedure:

  • Place the receiving beaker containing a 1:10 ratio of base to the estimated volume of acid waste in an ice water bath and begin stirring.[12]

  • Slowly and carefully add the this compound to the stirring base solution. Caution: The reaction is exothermic and may produce fumes. Perform this step in a chemical fume hood.

  • Continuously monitor the pH of the solution.

  • Continue adding the acid until it is fully incorporated. If neutralizing a base with acid, the procedure is reversed (add base to acid).

  • Adjust the pH to a neutral range (typically between 5.5 and 9.0) by adding more base or acid as needed.[12]

  • Once neutralized, transfer the solution to a labeled "Halogenated Organic Waste" container for disposal. Do not pour the neutralized solution down the drain , as it still contains the halogenated organic compound.[2][4]

Disposal Workflow Diagram

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.

G cluster_prep Preparation cluster_handling Waste Handling cluster_spill Spill / Small Quantity cluster_bulk Bulk / Unused Product cluster_disposal Final Disposal start This compound for Disposal ppe 1. Don Personal Protective Equipment (PPE) start->ppe segregate 2. Identify & Segregate as 'Halogenated Organic Acid Waste' ppe->segregate decision 3. Determine Waste Type segregate->decision spill_absorb 3a. Absorb with Inert Material decision->spill_absorb Spill bulk_transfer 3c. Transfer to Designated 'Halogenated Waste' Container decision->bulk_transfer Bulk spill_collect 3b. Collect in Sealed, Labeled Container spill_absorb->spill_collect arrange_pickup 4. Arrange Pickup by Licensed Waste Disposal Company spill_collect->arrange_pickup bulk_store 3d. Store Securely in Ventilated Area bulk_transfer->bulk_store bulk_store->arrange_pickup final_disposal 5. Final Disposal via Regulated Incineration arrange_pickup->final_disposal

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling (R)-(+)-2-Bromopropionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling (R)-(+)-2-Bromopropionic acid, including comprehensive operational and disposal plans. Our goal is to furnish you with detailed, procedural guidance to ensure the safe and effective use of this chemical in your laboratory.

Hazard Identification and Safety Precautions

This compound is a corrosive and toxic chemical that requires careful handling to prevent serious injury.[1][2] It can cause severe burns to the skin and eyes, and is harmful if swallowed or inhaled.[1][2] The vapors can cause chemical burns to the respiratory tract.[1]

Key Hazards:

  • Corrosive: Causes severe skin and eye burns.[1][2]

  • Toxic: Harmful if swallowed, inhaled, or absorbed through the skin.[1]

  • Irritant: Causes irritation to the respiratory tract.[1]

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to ensure personal safety.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.[1]Provides maximum protection from splashes and vapors.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or PVC).[1]Protects hands from direct contact and chemical burns.
Body Protection Chemical-resistant apron or lab coat.Protects against spills and splashes.
Respiratory Protection Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a NIOSH/MSHA approved respirator is necessary.[1]Prevents inhalation of corrosive vapors.

Quantitative Data

Below is a summary of the key quantitative data for this compound.

PropertyValueSource
CAS Number 10009-70-8[2]
Molecular Formula C₃H₅BrO₂
Molecular Weight 152.97 g/mol
Appearance Colorless to yellow liquid[2]
Boiling Point 203 °C[3]
Melting Point 25 °C[3]
Flash Point 100 °C[3]
Density 1.692 g/mL at 20 °C[3]
LD50 (Oral, Rat) 323 mg/kg[4]

Operational Plan for Handling

A systematic approach is crucial for the safe handling of this compound.

Step 1: Preparation

  • Ensure that a safety shower and eyewash station are readily accessible.

  • Verify that all necessary PPE is available and in good condition.

  • Work in a well-ventilated area, preferably within a chemical fume hood.

Step 2: Handling

  • Avoid direct contact with the chemical. Use appropriate tools for transfer.

  • Do not eat, drink, or smoke in the handling area.

  • Keep the container tightly closed when not in use.

Step 3: Storage

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

  • Keep containers tightly sealed.

Disposal Plan

Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.

Step 1: Waste Collection

  • Collect all waste material, including contaminated PPE and cleaning materials, in a designated and properly labeled hazardous waste container.

Step 2: Neutralization (for spills)

  • For small spills, neutralize with a suitable agent like sodium bicarbonate before absorption.

Step 3: Final Disposal

  • Dispose of the hazardous waste through a licensed and certified waste disposal company. Follow all local, state, and federal regulations.

Emergency Procedures

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Spill Response Workflow:

Spill_Response_Workflow Chemical Spill Response Workflow for this compound cluster_immediate_actions Immediate Actions cluster_assessment_containment Assessment & Containment cluster_cleanup_disposal Cleanup & Disposal cluster_reporting Reporting A Spill Occurs B Alert others in the area A->B C Evacuate if necessary B->C D Assess the spill size and risk C->D E Don appropriate PPE D->E F Contain the spill with absorbent material E->F G Neutralize with sodium bicarbonate F->G H Absorb the neutralized mixture G->H I Collect waste in a labeled container H->I J Decontaminate the area I->J K Dispose of waste via certified company J->K L Report the incident to the supervisor K->L

References

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Retrosynthesis Analysis

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(R)-(+)-2-Bromopropionic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.